molecular formula C10H20N2O3 B1521854 (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate CAS No. 1187929-79-8

(S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate

Cat. No.: B1521854
CAS No.: 1187929-79-8
M. Wt: 216.28 g/mol
InChI Key: IRSSIQNSBCQILH-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate (CAS 1187929-79-8) is a chiral morpholine derivative serving as a valuable synthetic intermediate and heterocyclic building block in medicinal chemistry and drug discovery research. Its structure, featuring a stereocenter and both a protected amine and a carbamate group, makes it a versatile precursor for the synthesis of more complex molecules. This compound is related to morpholine derivatives investigated for their role in modulating P-glycoprotein (P-gp) to address multidrug resistance in cancer therapy . Furthermore, morpholine and piperazine scaffolds are frequently employed in the development of corrosion inhibitors for industrial applications, demonstrating the utility of such structures in material science . As a pharmaceutical intermediate, it can be utilized in the construction of compounds with potential biological activity, as evidenced by its inclusion in patents for bioactive morpholine derivatives . The compound requires specific storage conditions to maintain stability; it should be kept in a dark place, under an inert atmosphere, and at a temperature of 2-8°C . This product is intended for research purposes as a chemical building block and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

tert-butyl (3S)-3-(aminomethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-7,11H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSSIQNSBCQILH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657772
Record name tert-Butyl (3S)-3-(aminomethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187929-79-8
Record name tert-Butyl (3S)-3-(aminomethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-4-Boc-3-aminomethylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate is a chiral morpholine derivative that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, combining a constrained morpholine scaffold with a reactive primary amine, make it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors. This guide provides a comprehensive overview of its structure, a detailed, field-proven synthetic protocol, thorough characterization data, and insights into its applications in drug discovery.

Molecular Structure and Physicochemical Properties

This compound possesses a well-defined three-dimensional structure, which is crucial for its role as a chiral building block. The morpholine ring exists in a stable chair conformation, with the bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom influencing the ring's conformational preference. The aminomethyl substituent at the chiral C3 position provides a key functional handle for further chemical modifications.

PropertyValueSource(s)
IUPAC Name tert-Butyl (3S)-3-(aminomethyl)morpholine-4-carboxylate[1]
CAS Number 1187929-79-8[2]
Molecular Formula C₁₀H₂₀N₂O₃[3]
Molecular Weight 216.28 g/mol [3]
Appearance White to off-white solid[4]
Storage 2-8°C, protect from light[4]

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A reliable and scalable synthetic route starting from commercially available (S)-4-Boc-morpholine-3-carboxylic acid is outlined below. This pathway involves the reduction of the carboxylic acid to a primary alcohol, conversion of the alcohol to a good leaving group, displacement with an azide, and finally, reduction of the azide to the desired primary amine.

Synthesis_Workflow A (S)-4-Boc-morpholine- 3-carboxylic acid B (S)-tert-Butyl 3-(hydroxymethyl)- morpholine-4-carboxylate A->B 1. Isobutyl chloroformate, NMM 2. NaBH4, H2O/THF C (S)-tert-Butyl 3-(((methylsulfonyl)oxy)methyl)- morpholine-4-carboxylate B->C MsCl, Et3N, DCM D (S)-tert-Butyl 3-(azidomethyl)- morpholine-4-carboxylate C->D NaN3, DMF E (S)-tert-Butyl 3-(aminomethyl)- morpholine-4-carboxylate D->E H2, Pd/C, MeOH

Synthetic workflow for this compound.
Experimental Protocol

Step 1: Synthesis of (S)-tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate

This step involves the reduction of the carboxylic acid to a primary alcohol. A mixed anhydride is first formed to activate the carboxylic acid, which is then reduced with sodium borohydride.

  • To a solution of (S)-4-Boc-morpholine-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at -15°C under a nitrogen atmosphere, add N-methylmorpholine (NMM) (1.1 eq).

  • Slowly add isobutyl chloroformate (1.1 eq) while maintaining the temperature at -15°C. Stir the mixture for 30 minutes.

  • In a separate flask, prepare a solution of sodium borohydride (NaBH₄) (2.0 eq) in water.

  • Add the NaBH₄ solution to the reaction mixture, ensuring the temperature does not exceed -10°C.

  • Stir the reaction mixture for 3 hours at -10°C.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate[5].

Step 2: Synthesis of (S)-tert-Butyl 3-(((methylsulfonyl)oxy)methyl)morpholine-4-carboxylate

The primary alcohol is converted to a mesylate, which is an excellent leaving group for the subsequent nucleophilic substitution.

  • Dissolve (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0°C.

  • Add triethylamine (Et₃N) (1.5 eq) to the solution.

  • Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.

  • Stir the reaction mixture at 0°C for 2 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate, which is used in the next step without further purification.

Step 3: Synthesis of (S)-tert-Butyl 3-(azidomethyl)morpholine-4-carboxylate

The mesylate is displaced by an azide ion through an Sₙ2 reaction.

  • Dissolve the crude (S)-tert-butyl 3-(((methylsulfonyl)oxy)methyl)morpholine-4-carboxylate (1.0 eq) in dimethylformamide (DMF).

  • Add sodium azide (NaN₃) (3.0 eq) to the solution.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Cool the mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (S)-tert-butyl 3-(azidomethyl)morpholine-4-carboxylate[6].

Step 4: Synthesis of this compound

The final step is the reduction of the azide to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Dissolve (S)-tert-butyl 3-(azidomethyl)morpholine-4-carboxylate (1.0 eq) in methanol (MeOH).

  • Add palladium on carbon (10% Pd/C, 10 mol%) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain this compound as the final product.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following data are expected for the final product.

Analytical_Workflow Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR IR Spectroscopy Sample->IR Purity Purity Assessment (HPLC, Elemental Analysis) Sample->Purity

Workflow for the analytical characterization of the target compound.
TechniqueExpected Data
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), morpholine ring protons (multiplets, ~2.5-4.0 ppm), and aminomethyl protons (multiplet, ~2.7-2.9 ppm).
¹³C NMR Resonances for the tert-butyl carbons (~28 ppm and ~80 ppm), morpholine ring carbons (~45-70 ppm), and the aminomethyl carbon (~43 ppm).
Mass Spec (ESI-MS) Expected [M+H]⁺ peak at m/z 217.15.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine (~3300-3400 cm⁻¹), C-H stretching (~2850-2980 cm⁻¹), and the C=O stretching of the Boc group (~1690 cm⁻¹).

Applications in Drug Discovery

This compound serves as a critical chiral intermediate in the synthesis of various pharmaceutically active compounds. Its primary application lies in the development of kinase inhibitors, a class of targeted therapeutics for cancer and inflammatory diseases.

Role in Bruton's Tyrosine Kinase (BTK) Inhibitor Synthesis

Bruton's tyrosine kinase (BTK) is a validated therapeutic target for B-cell malignancies and autoimmune diseases[7]. Several BTK inhibitors have been developed, and many of them incorporate a chiral morpholine moiety to achieve high potency and selectivity. The (S)-aminomethylmorpholine scaffold can be readily incorporated into the final drug structure, where the primary amine serves as a key point for attachment to the core heterocyclic scaffold of the inhibitor.

For instance, this building block can be utilized in the synthesis of reversible BTK inhibitors. The primary amine of this compound can be reacted with an activated heterocyclic core, followed by deprotection of the Boc group if necessary, to yield the final drug candidate[8]. The stereochemistry at the C3 position of the morpholine ring is often crucial for optimal binding to the kinase active site.

BTK_Inhibitor_Synthesis A (S)-tert-Butyl 3-(aminomethyl)morpholine- 4-carboxylate C Coupling Reaction A->C B Activated Heterocyclic Core (e.g., pyrimidine derivative) B->C D Boc-Protected BTK Inhibitor Precursor C->D Nucleophilic Substitution E Final BTK Inhibitor D->E Boc Deprotection

General scheme for the application of the title compound in BTK inhibitor synthesis.

The use of this specific chiral building block allows for the precise control of the stereochemistry in the final drug molecule, which is a critical factor for its efficacy and safety profile.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and the intermediates in its synthesis. It is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier[9].

References

An In-depth Technical Guide to the Physicochemical Characterization of (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate is a chiral morpholine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motifs, including a secondary amine shielded by a tert-butyloxycarbonyl (Boc) group and a primary amine, make it a versatile scaffold for synthesizing more complex molecules, potentially for targeting a range of neurological disorders and other conditions.[1] A thorough understanding of the physicochemical properties of such an intermediate is a foundational requirement in the drug development process. These properties govern everything from reaction kinetics and purification strategies to the ultimate bioavailability and stability of a final active pharmaceutical ingredient (API).[2][3]

This guide provides a comprehensive framework for the full physicochemical characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a list of parameters but a detailed exposition of the experimental methodologies required to determine them. We will delve into the causality behind experimental choices and provide self-validating protocols grounded in authoritative standards.

Section 1: Identity and Structural Confirmation

Before any other property is measured, the unequivocal confirmation of the molecule's identity and structure is paramount. This is achieved through a combination of spectroscopic and spectrometric techniques.

Foundational Data

A baseline of essential information must be established. While some data is available from commercial suppliers, it should always be experimentally verified.

PropertyDataSource
Chemical Structure -
Molecular Formula C₁₀H₂₀N₂O₃[4][5]
Molecular Weight 216.28 g/mol [4][5]
CAS Number 1072553-97-3 (for S-enantiomer)-
Experimental Protocols for Structural Elucidation

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides an unambiguous structural signature.[6][7]

Protocol 1: NMR Spectroscopy for Structural Confirmation

  • Objective: To confirm the carbon-hydrogen framework and connectivity.

  • Methodology:

    • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • ¹H NMR Acquisition: Acquire a proton NMR spectrum. Expected signals would include the tert-butyl protons (singlet, ~1.4 ppm), morpholine ring protons (multiplets, ~3.2-4.0 ppm), and aminomethyl protons (multiplet, ~2.7-2.9 ppm).

    • ¹³C NMR Acquisition: Acquire a carbon-13 spectrum. This will confirm the number of unique carbon environments, including the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the various carbons of the morpholine ring.

    • 2D NMR (COSY & HSQC): If structural ambiguity exists, run 2D experiments like COSY (to show ¹H-¹H correlations) and HSQC (to link protons to their directly attached carbons) to definitively assign all signals.[8]

  • Causality: The choice of solvent is critical; the compound must be fully soluble to yield sharp, well-resolved peaks. 2D NMR is employed because it resolves overlapping signals in 1D spectra, providing clear evidence of atomic connectivity.[9]

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

  • Objective: To determine the exact mass and confirm the elemental composition.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate the protonated molecule, [M+H]⁺.

    • Mass Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Data Analysis: The measured mass of the [M+H]⁺ ion should be within 5 ppm of the theoretical calculated mass for C₁₀H₂₁N₂O₃⁺.

  • Causality: ESI is chosen because it is a soft ionization method that minimizes fragmentation, ensuring the molecular ion is the most abundant species observed.[7] HRMS provides an exact mass measurement, which is far more definitive for formula confirmation than nominal mass.

Section 2: Thermal Properties and Stability

Thermal analysis provides critical information about the melting point, decomposition temperature, and potential polymorphism of the compound.[10] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques used.[11]

Protocol 3: DSC and TGA Analysis

  • Objective: To determine the melting point, heat of fusion, and thermal decomposition profile.

  • Methodology:

    • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC/TGA pan.

    • Instrument Setup: Place the sample pan in the instrument. Run a baseline experiment with an empty pan to ensure instrument stability.[12]

    • Thermal Program: Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min) at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond any expected transitions (e.g., 300 °C).[13]

    • Data Analysis:

      • DSC Thermogram: Identify the endothermic peak corresponding to the melting point (Tₘ). The onset of this peak is typically reported as the melting point.[14]

      • TGA Thermogram: Observe the temperature at which significant weight loss begins, indicating the onset of thermal decomposition.[10]

  • Causality: A controlled heating rate of 10 °C/min is standard as it provides a good balance between resolution and experiment time. The inert nitrogen atmosphere prevents oxidative degradation, ensuring that the observed thermal events are intrinsic to the compound's stability.[13]

Data Presentation: Thermal Properties

Parameter Result
Melting Point (Tₘ, DSC Onset) To be determined
Heat of Fusion (ΔHfus) To be determined

| Decomposition Onset (TGA) | To be determined |

Workflow for Thermal Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation p1 Weigh 2-5 mg of sample p2 Seal in Al pan p1->p2 a1 Run empty pan baseline p2->a1 a2 Heat sample at 10°C/min under N2 a1->a2 d1 DSC: Identify Melting Endotherm a2->d1 Heat Flow Data d2 TGA: Identify Weight Loss Onset a2->d2 Mass Data

Caption: Workflow for DSC/TGA thermal characterization.

Section 3: Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[15] The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[16][17]

Protocol 4: Equilibrium Solubility Determination (Shake-Flask Method)

  • Objective: To determine the thermodynamic solubility in aqueous media at various pH levels.

  • Methodology:

    • Media Preparation: Prepare buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

    • Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.[16]

    • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[18]

    • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration (using a low-binding filter, e.g., PVDF).

    • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.

  • Causality: Using an excess of solid ensures that the solution becomes saturated, which is the definition of thermodynamic solubility.[17] A 24-48 hour equilibration period is necessary to ensure the system has reached a true thermodynamic equilibrium, as shorter times may only yield kinetic solubility measurements.[18] The choice of pH values reflects the different environments the drug would encounter in the gastrointestinal tract.[19]

Data Presentation: pH-Dependent Aqueous Solubility

pH of Medium Solubility (μg/mL) at 25°C
2.0 (Simulated Gastric Fluid) To be determined
4.5 To be determined
6.8 (Simulated Intestinal Fluid) To be determined

| 7.4 | To be determined |

Section 4: Ionization Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For this compound, the primary amine is basic and will be protonated at low pH. The pKa dictates the charge state of the molecule, which profoundly impacts its solubility, permeability, and interaction with biological targets.[20][21] Potentiometric titration is a highly accurate method for its determination.[22][23]

Protocol 5: pKa Determination by Potentiometric Titration

  • Objective: To determine the pKa of the primary amine functional group.

  • Methodology:

    • Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in water. To ensure solubility, a co-solvent like methanol may be used, but the aqueous pKa must then be extrapolated.[24] Maintain a constant ionic strength with a background electrolyte like 0.15 M KCl.[25]

    • Titration: Purge the solution with nitrogen to remove dissolved CO₂.[20] Slowly titrate the solution with a standardized acid (e.g., 0.1 M HCl).

    • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH electrode.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve. The equivalence point is identified as the inflection point of the curve (maximum of the first derivative).[20] At least three replicate titrations should be performed.[25]

  • Causality: Maintaining constant ionic strength minimizes changes in activity coefficients during the titration, leading to a more accurate pKa value.[25] Removing dissolved CO₂ is critical because it can form carbonic acid, which would interfere with the titration of a basic compound and introduce errors.[22]

Workflow for pKa Determination

G cluster_analysis Data Analysis prep Prepare 1 mM sample in 0.15 M KCl purge Purge with N2 to remove CO2 prep->purge titrate Titrate with standardized HCl purge->titrate record Record pH vs. Volume of Titrant titrate->record plot Plot Titration Curve record->plot deriv Find Equivalence Point (1st Derivative) plot->deriv pka Determine pKa at Half-Equivalence Point deriv->pka

Caption: Workflow for pKa determination by potentiometric titration.

Section 5: Chiral Purity

Since the compound is a single enantiomer ((S)-configuration), confirming its chiral purity is essential. The presence of the undesired (R)-enantiomer could have different pharmacological effects or introduce regulatory hurdles.[26] Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable method for this analysis.[27]

Protocol 6: Chiral Purity Analysis by HPLC

  • Objective: To quantify the percentage of the (S)-enantiomer and detect any (R)-enantiomer impurity.

  • Methodology:

    • Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak or Chiralcel) are often effective for separating enantiomers of this type.[28][29]

    • Method Development: Develop a mobile phase (typically a mixture of a non-polar solvent like hexane and an alcohol like isopropanol or ethanol) that provides baseline separation of the two enantiomers.[30]

    • Sample Analysis: Prepare a known concentration of the sample in the mobile phase. Inject the sample onto the chiral HPLC system.

    • Quantification: Integrate the peak areas for both the (S)- and (R)-enantiomers. The chiral purity (or enantiomeric excess, %ee) is calculated from these areas.[27]

  • Causality: A chiral stationary phase creates a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times and thus, separation.[27] Method development is crucial as the separation is highly sensitive to the mobile phase composition and temperature.[30]

Data Presentation: Chiral Purity

Parameter Result
Retention Time (S)-enantiomer To be determined
Retention Time (R)-enantiomer To be determined
Chiral Purity (% Area of S) To be determined

| Enantiomeric Excess (% ee) | To be determined |

Conclusion

The comprehensive physicochemical characterization outlined in this guide provides the essential data required for the intelligent progression of this compound from a chemical intermediate to a component of a well-developed drug candidate. By rigorously applying these methodologies, researchers can build a robust data package that informs synthetic route optimization, formulation design, and regulatory submissions, ultimately de-risking and accelerating the drug development pipeline.

References

A Technical Guide to (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate: A Chiral Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate, a key chiral intermediate in pharmaceutical research and development. We will explore its fundamental physicochemical properties, detail a representative synthetic pathway with an emphasis on strategic choices, and elucidate its versatile applications as a scaffold in the synthesis of complex bioactive molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable building block in their synthetic programs.

Introduction

This compound is a synthetically versatile morpholine derivative that has garnered significant attention in medicinal chemistry. The morpholine ring is a privileged scaffold, frequently incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability. This specific compound is distinguished by three critical features:

  • A Defined Stereocenter: The (S)-configuration at the C3 position allows for stereospecific interactions with biological targets, a crucial aspect in the design of potent and selective therapeutics.

  • An Orthogonally Protected Diamine: It possesses a free primary amine, available for immediate synthetic elaboration, and a secondary amine within the morpholine ring, which is protected by a tert-butoxycarbonyl (Boc) group. This Boc group is stable under many reaction conditions but can be readily removed when desired, offering strategic flexibility in multi-step syntheses.[1]

  • A Reactive Handle: The primary aminomethyl group serves as a key point for derivatization, enabling the construction of amides, sulfonamides, and other functional groups to explore structure-activity relationships (SAR).[2]

This guide will serve as a comprehensive resource, detailing the compound's properties, synthesis, and strategic application in drug discovery workflows.

Physicochemical and Structural Properties

Key Identifiers and Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, reaction setup, and analytical characterization.

PropertyValueSource(s)
Molecular Weight 216.28 g/mol [1][3][4][5][6]
Molecular Formula C₁₀H₂₀N₂O₃[1][3][4][5][6]
CAS Number 475106-18-4[1][3][4][5]
Appearance White to off-white solid or orange liquid[1][5]
Boiling Point ~310.7 °C (Predicted)[4][5]
Solubility Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[7]
Storage Conditions 2-8°C, sealed in a dry, dark place.[1][5][8][9]
Structural Elucidation

The structure of this compound features a six-membered morpholine heterocycle. The nitrogen atom of the ring is protected as a tert-butyl carbamate (Boc), which enhances solubility in organic solvents and prevents its participation in undesired side reactions.[1] The key functional group for synthetic elaboration is the primary amine on the methyl substituent at the chiral C3 position.

Chemical Structure of this compoundFigure 1. 2D Chemical Structure.

Synthesis and Characterization

Retrosynthetic Analysis and Strategy

A logical and efficient synthesis of this chiral building block often starts from a readily available, enantiopure starting material. L-serine is an ideal candidate, as it provides the required carbon backbone and the correct stereochemistry at the eventual C3 position of the morpholine ring.

The synthetic strategy involves three key transformations:

  • Protection and Reduction: The carboxylic acid of L-serine is protected (e.g., as a tert-butyl ester), and the amino group is protected with a suitable group (e.g., Cbz). The protected acid is then reduced to the corresponding primary alcohol.

  • Ring Formation: The hydroxyl group is converted into a leaving group, followed by N-alkylation and subsequent cyclization to form the morpholine ring.

  • Functional Group Manipulation: The protecting groups are manipulated, and the Boc group is installed on the morpholine nitrogen, followed by conversion of the remaining functional group into the aminomethyl side chain.

Detailed Experimental Protocol (Representative)

The following protocol is a representative, multi-step synthesis adapted from common organic chemistry principles and patent literature for related structures.[10][11]

Step 1: Synthesis of (S)-tert-butyl 2-((benzyloxy)carbonylamino)-3-hydroxypropanoate

  • To a stirred suspension of N-Cbz-L-serine (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc)₂O (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the reaction at room temperature for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with saturated NH₄Cl solution and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected amino alcohol.

Step 2: Formation of the Morpholine Ring

  • Dissolve the product from Step 1 in anhydrous tetrahydrofuran (THF) and cool to 0°C.

  • Add sodium hydride (NaH) (1.2 eq) portion-wise and stir for 30 minutes.

  • Add 2-chloroacetyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature.

  • After 4 hours, quench carefully with water. Extract with ethyl acetate, dry the organic phase, and concentrate. The crude product is then treated with a base (e.g., sodium ethoxide in ethanol) to induce intramolecular cyclization to the morpholinone.

Step 3: Reduction and Boc Protection

  • Dissolve the morpholinone intermediate in THF and add a reducing agent, such as borane-THF complex (BH₃·THF), to reduce the amide carbonyl.

  • After completion, quench the reaction and work up to isolate the secondary amine.

  • Dissolve the resulting morpholine in DCM, add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and triethylamine (1.2 eq). Stir at room temperature to install the Boc protecting group on the ring nitrogen.

Step 4: Final Conversion to the Target Compound

  • The remaining functional group (derived from the original serine side chain) is converted to the aminomethyl group. This can be achieved via a sequence of oxidation to an aldehyde, followed by reductive amination, or conversion to a nitrile followed by reduction.

Workflow Visualization: Synthetic Pathway

The following diagram illustrates the key transformations in the synthesis of the target molecule.

G cluster_0 Synthesis of this compound A L-Serine (Chiral Pool Start) B Step 1: Protection & Reduction (e.g., Cbz, t-Bu ester) A->B C Protected Amino Alcohol B->C D Step 2: Ring Formation (N-alkylation & Cyclization) C->D E Morpholinone Intermediate D->E F Step 3: Reduction & Boc Protection E->F G Boc-Protected Morpholine F->G H Step 4: Side Chain Elaboration (Conversion to -CH2NH2) G->H I (S)-tert-Butyl 3-(aminomethyl) morpholine-4-carboxylate H->I

Caption: A generalized workflow for the synthesis of the title compound.

Analytical Characterization

To ensure the identity and purity of the final product, a suite of analytical techniques is employed:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, including the presence of the Boc group (~1.4 ppm), the morpholine ring protons, and the aminomethyl group.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound (m/z = 217.15 for [M+H]⁺), confirming the elemental composition.

  • Chiral High-Performance Liquid Chromatography (HPLC): Used to determine the enantiomeric excess (e.e.) and ensure the stereochemical integrity of the (S)-enantiomer.

Applications in Drug Discovery and Development

Role as a Chiral Building Block

This compound is highly valued as an intermediate for creating libraries of complex molecules for biological screening.[1] Its utility stems from the ability to perform selective chemistry on the primary amine while the secondary amine is masked. The Boc group can then be removed under acidic conditions to allow for further derivatization at the ring nitrogen, providing a second vector for diversification. This makes it an excellent tool for developing drugs targeting neurological disorders and for creating enzyme inhibitors.[1]

Key Chemical Transformations

The primary amine is a nucleophilic handle that readily participates in several key bond-forming reactions:

  • Amide Coupling: Reaction with carboxylic acids using standard coupling reagents (e.g., HATU, EDCI) to form amide bonds. This is one of the most common transformations in medicinal chemistry.[2]

  • Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base to yield sulfonamides, which are often used as bioisosteres for amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.

Workflow for Library Derivatization

The diagram below illustrates how this compound can be used as a starting point for generating a diverse chemical library.

G cluster_1 Library Synthesis Workflow cluster_R1 R1 Derivatization (at -NH2) cluster_R2 R2 Derivatization (at Ring NH) Start (S)-tert-Butyl 3-(aminomethyl)morpholine- 4-carboxylate Amide Amide Coupling (R1-COOH) Start->Amide Sulfonamide Sulfonylation (R1-SO2Cl) Start->Sulfonamide Amine Reductive Amination (R1-CHO) Start->Amine Intermediate Boc-Protected R1-Derivative Amide->Intermediate Sulfonamide->Intermediate Amine->Intermediate Deprotection Boc Deprotection (e.g., TFA or HCl) Intermediate->Deprotection FreeAmine R1-Substituted Free Morpholine Deprotection->FreeAmine Amide2 Amide Coupling (R2-COOH) FreeAmine->Amide2 Alkylation Alkylation (R2-X) FreeAmine->Alkylation Final Final Di-Substituted Library Members Amide2->Final Alkylation->Final

Caption: Derivatization strategy using the title compound as a scaffold.

Safety, Handling, and Storage

Hazard Identification

It is essential to handle this chemical with appropriate safety precautions. The compound is associated with the following GHS hazard statements:

Hazard CodeStatementSource(s)
H302 Harmful if swallowed.[5]
H315 Causes skin irritation.[5]
H319 Causes serious eye irritation.[5]
H335 May cause respiratory irritation.[5]
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

Storage and Stability

The compound is stable at room temperature but should be stored under refrigerated conditions (2-8°C) for long-term preservation of purity.[5][7] It should be kept in a tightly sealed container, protected from moisture and light.

Conclusion

This compound is a high-value chiral building block that offers significant strategic advantages in the synthesis of pharmaceutical candidates. Its defined stereochemistry, orthogonally protected amine functionalities, and the stability of the morpholine scaffold make it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, enables its effective incorporation into drug discovery programs to generate novel and potent therapeutic agents.

References

Spectroscopic and Structural Elucidation of (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate, a key building block in contemporary drug discovery.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the causal relationships between the molecular structure and its spectral output, providing a framework for the structural verification and quality control of this important synthetic intermediate.

Introduction: A Versatile Morpholine Building Block

This compound (Figure 1) has emerged as a valuable chiral intermediate in the synthesis of a wide range of biologically active molecules.[1] Its utility is primarily derived from the presence of a stereochemically defined morpholine scaffold, a primary amine for further functionalization, and a tert-butyloxycarbonyl (Boc) protecting group that allows for controlled, sequential reactions.[1] The morpholine moiety is a privileged structure in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.

Given its role as a critical starting material, rigorous spectroscopic characterization is paramount to ensure its identity, purity, and stereochemical integrity. This guide will detail the expected spectroscopic data based on the fundamental principles of NMR, IR, and MS, supplemented with data from closely related analogs.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound dictates its spectroscopic signature. The key structural features to consider are:

  • Chiral Center: The stereocenter at the C3 position of the morpholine ring.

  • Morpholine Ring: A six-membered heterocyclic ring containing oxygen and nitrogen, which adopts a chair conformation.

  • Aminomethyl Group: A primary amine attached to the chiral center.

  • Boc Protecting Group: A bulky tert-butyloxycarbonyl group attached to the morpholine nitrogen.

These features will give rise to characteristic signals in the various spectroscopic techniques discussed below.

Caption: Molecular Structure of the Target Compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are summarized in Table 1.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
tert-Butyl (9H) ~1.47Singlet (s)A strong, sharp singlet due to the nine equivalent protons of the Boc group.
Aminomethyl CH₂ (2H) ~2.80 - 3.00Multiplet (m)These protons are diastereotopic due to the adjacent chiral center, leading to a complex multiplet.
Morpholine Ring Protons (7H) ~2.90 - 4.00Multiplets (m)The morpholine ring protons will appear as a series of complex multiplets due to restricted rotation and diastereotopicity. The protons adjacent to the oxygen will be the most downfield.
Primary Amine NH₂ (2H) ~1.50 - 2.50Broad Singlet (br s)The chemical shift of the amine protons is concentration-dependent and they often appear as a broad signal that can be exchanged with D₂O.

Causality Behind the Predictions:

  • tert-Butyl Protons: The strong singlet at ~1.47 ppm is a hallmark of the Boc protecting group and its high intensity (integrating to 9 protons) makes it a readily identifiable feature.

  • Morpholine Ring Protons: The morpholine ring exists in a chair conformation, leading to distinct axial and equatorial protons. The protons on carbons adjacent to the electron-withdrawing oxygen atom (C-2 and C-6) will be shifted downfield compared to those adjacent to the nitrogen (C-3 and C-5). The Boc group on the nitrogen will also influence the chemical shifts of the adjacent protons.

  • Aminomethyl Protons: The protons of the -CH₂-NH₂ group are adjacent to a chiral center (C3), making them diastereotopic. This means they are in chemically non-equivalent environments and will have different chemical shifts, leading to a complex splitting pattern (likely an AB quartet further split by coupling to the C3 proton).

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum provides information on the number of different carbon environments in the molecule. The predicted chemical shifts are summarized in Table 2.

Carbon Assignment Predicted Chemical Shift (ppm) Notes
tert-Butyl CH₃ ~28.4A single, intense signal for the three equivalent methyl carbons.
tert-Butyl Quaternary C ~79.9The quaternary carbon of the Boc group.
Aminomethyl CH₂ ~42.0 - 45.0The carbon of the aminomethyl group.
Morpholine C3 ~50.0 - 55.0The chiral carbon attached to the aminomethyl group.
Morpholine C5 ~43.0 - 46.0The carbon adjacent to the Boc-protected nitrogen.
Morpholine C2 & C6 ~66.0 - 68.0The carbons adjacent to the oxygen atom.
Boc Carbonyl C=O ~155.0The carbonyl carbon of the carbamate.

Causality Behind the Predictions:

  • Boc Group Carbons: The chemical shifts for the Boc group carbons are highly characteristic, with the methyl carbons appearing around 28 ppm and the quaternary carbon around 80 ppm.

  • Morpholine Ring Carbons: The carbons adjacent to the electronegative oxygen atom (C2 and C6) are significantly deshielded and appear further downfield. The carbons adjacent to the nitrogen (C3 and C5) are also deshielded, but to a lesser extent.

  • Carbonyl Carbon: The carbamate carbonyl carbon is significantly deshielded and appears in the typical range for this functional group.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • To confirm the presence of the NH₂ protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signal corresponding to the NH₂ protons should disappear or significantly decrease in intensity.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay should be used to obtain a quantitative spectrum.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_analysis Spectral Analysis A Dissolve in CDCl₃ B ¹H NMR A->B C ¹³C NMR A->C E D₂O Exchange B->E F Chemical Shift Analysis B->F G Integration & Multiplicity B->G D DEPT C->D C->F D->F H Structural Confirmation E->H F->H G->H

Caption: NMR Data Acquisition and Analysis Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the N-H bonds of the primary amine and the C=O bond of the carbamate.

Predicted IR Absorptions:

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Primary Amine (N-H) Symmetric & Asymmetric Stretch3400 - 3250Medium (two bands)
Primary Amine (N-H) Scissoring (Bend)1650 - 1580Medium to Strong
Alkyl (C-H) Stretch2975 - 2850Strong
Carbamate (C=O) Stretch~1700Strong
C-N Stretch Stretch1250 - 1020Medium
C-O Stretch (Ether) Stretch1150 - 1085Strong

Causality Behind the Predictions:

  • N-H Stretches: The presence of a primary amine (-NH₂) will give rise to two characteristic stretching bands in the 3400-3250 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.[3][4][5]

  • C=O Stretch: The carbonyl group of the Boc protecting group will produce a strong, sharp absorption band around 1700 cm⁻¹. This is a key diagnostic peak for the presence of the carbamate.

  • C-N and C-O Stretches: The C-N stretching of the aliphatic amine and the C-O stretching of the ether in the morpholine ring will appear in the fingerprint region of the spectrum.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The IR spectrum can be obtained using a neat sample (if it is a liquid) as a thin film between two salt plates (e.g., NaCl or KBr) or by preparing a KBr pellet if the compound is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a solid or liquid sample.

  • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹) and collect a sufficient number of scans to obtain a high-quality spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Mass Spectrometric Data:

  • Molecular Ion (M⁺): The molecular formula of this compound is C₁₀H₂₀N₂O₃, with a molecular weight of 216.28 g/mol .[3][4] In a high-resolution mass spectrum (HRMS), the exact mass of the molecular ion would be observed.

  • Major Fragmentation Pathways: The primary fragmentation pathway for amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. For this molecule, two main α-cleavage pathways are expected:

    • Loss of the tert-butyl group: Cleavage of the O-C bond of the Boc group can lead to the loss of a tert-butyl radical (•C(CH₃)₃), resulting in a fragment ion.

    • Cleavage of the aminomethyl side chain: Cleavage of the bond between the morpholine ring and the aminomethyl group.

    • Ring Opening/Fragmentation: Fragmentation of the morpholine ring itself.

MS_Fragmentation cluster_frag Fragmentation Pathways M Molecular Ion (M⁺) m/z = 216.28 F1 Loss of •C(CH₃)₃ M->F1 F2 Loss of •CH₂NH₂ M->F2 F3 Ring Fragmentation M->F3

Caption: Predicted Mass Spectrometry Fragmentation Pathways.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or by using a chromatographic separation technique such as Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce the protonated molecule [M+H]⁺ at m/z 217.2879.

  • Mass Analysis: The mass-to-charge ratio of the ions can be measured using a variety of mass analyzers, such as a time-of-flight (TOF), quadrupole, or ion trap analyzer.

  • Tandem Mass Spectrometry (MS/MS): To study the fragmentation patterns, the molecular ion can be isolated and subjected to collision-induced dissociation (CID) in a tandem mass spectrometer.

Conclusion

The spectroscopic data for this compound can be reliably predicted based on its molecular structure and the established principles of NMR, IR, and mass spectrometry. The key identifying features include the characteristic signals of the Boc protecting group in both ¹H and ¹³C NMR, the N-H and C=O stretching vibrations in the IR spectrum, and the expected molecular ion and fragmentation patterns in the mass spectrum. This technical guide provides a comprehensive framework for the analysis and interpretation of the spectroscopic data for this important synthetic building block, enabling researchers to confidently verify its structure and purity.

References

Methodological & Application

experimental protocol for using (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate in Medicinal Chemistry

Authored by: A Senior Application Scientist

Abstract

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a privileged structure for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates.[1] This guide provides an in-depth exploration of This compound , a chiral building block that offers a strategic entry point for creating complex and stereochemically defined molecules.[2][3] We will detail its fundamental properties, core applications, and provide validated, step-by-step protocols for its two primary transformations: amide bond formation and Boc-group deprotection. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic campaigns.

Introduction: The Strategic Value of a Chiral Morpholine Building Block

Morpholine and its derivatives are frequently incorporated into bioactive molecules to enhance properties such as aqueous solubility, metabolic stability, and target engagement.[1][4] The compound this compound (herein referred to as 1 ) is a particularly valuable synthetic intermediate. Its structure features three key components:

  • A Chiral Morpholine Scaffold: The fixed (S)-stereochemistry at the C3 position provides a defined three-dimensional vector for probing interactions with biological targets, which is critical as enantiomers can exhibit vastly different binding affinities and pharmacological effects.[5]

  • A Primary Aminomethyl Group: This nucleophilic primary amine serves as a robust handle for covalent modification, most commonly through the formation of stable amide bonds—the most frequent reaction employed in drug discovery.[5][6]

  • A Boc-Protected Ring Nitrogen: The secondary amine of the morpholine ring is masked with a tert-butoxycarbonyl (Boc) group. This acid-labile protecting group ensures chemoselectivity, allowing reactions to be directed specifically to the primary amine.[7] Its subsequent removal provides a secondary site for further diversification.[8]

This combination makes 1 an ideal building block for synthesizing novel therapeutic agents, especially enzyme inhibitors and modulators of G-protein coupled receptors (GPCRs).[5][7]

Physicochemical Properties and Safe Handling

Proper handling and storage are paramount for ensuring the integrity of the reagent and the safety of the researcher.

Table 1: Physicochemical and Safety Data for Compound 1
PropertyValueSource(s)
CAS Number 1187929-79-8[9]
Molecular Formula C₁₀H₂₀N₂O₃[7]
Molecular Weight 216.28 g/mol [7]
Appearance Solid
Purity Typically ≥95%[7]
Solubility Soluble in DCM, THF; insoluble in water[5]
Storage Store at 2-8°C (Refrigerator), in a dry, well-ventilated place.[10]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[10]
Precautionary Statements P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously)[10]

Expert Handling Recommendations:

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear a lab coat, safety glasses, and chemical-resistant gloves.[10]

  • First Aid: In case of skin contact, wash off with soap and plenty of water. For eye contact, rinse thoroughly with water for at least 15 minutes. If inhaled, move the person to fresh air. In all cases of significant exposure, consult a physician.[9]

  • Stability: The compound is hygroscopic. Store in a tightly sealed container to prevent moisture absorption, which can compromise reactivity.[11]

Core Synthetic Transformations

Compound 1 is designed for a two-stage diversification strategy. The primary amine is first coupled with a molecule of interest (e.g., a carboxylic acid). Subsequently, the Boc group on the morpholine ring nitrogen can be removed to allow for a second synthetic modification.

G cluster_0 Core Reagent cluster_1 Pathway 1: Amide Coupling cluster_2 Pathway 2: Boc Deprotection start (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate amide_product Amide-Coupled Product start->amide_product + R-COOH (Coupling Agents) deprotected_product Deprotected Intermediate (Free Secondary Amine) start->deprotected_product + Strong Acid (e.g., TFA)

Caption: Core synthetic pathways for Compound 1.

Detailed Experimental Protocols

The following protocols are standard, validated methods. Researchers should always monitor reaction progress using appropriate analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This is the most common and reliable method for coupling a carboxylic acid to the primary amine of compound 1 .

Principle of the Reaction: The reaction proceeds in two key steps. First, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This unstable intermediate is immediately reacted with N-hydroxysuccinimide (NHS) to generate a more stable, amine-reactive NHS ester. This ester efficiently acylates the primary amine of compound 1 to form the desired amide bond, releasing NHS.[12] The use of NHS increases coupling efficiency and minimizes side reactions, such as racemization of chiral carboxylic acids.[12]

G cluster_workflow EDC/NHS Amide Coupling Workflow A 1. Dissolve Carboxylic Acid in Anhydrous Solvent (DCM/DMF) B 2. Add EDC (1.2 eq) and NHS (1.2 eq) A->B C 3. Stir for Activation (15-60 min at RT) B->C D 4. Add Solution of Compound 1 (1.0 eq) C->D E 5. Stir to Completion (2-24h, Monitor by LC-MS) D->E F 6. Aqueous Work-up & Solvent Extraction E->F G 7. Purify by Column Chromatography F->G H Final Amide Product G->H

Caption: Experimental workflow for amide bond formation.

Materials:

  • Carboxylic acid of interest

  • This compound (1 )

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine) (if the amine starting material is a salt)

  • Standard work-up and purification reagents (e.g., saturated NaHCO₃ solution, brine, MgSO₄, silica gel).

Step-by-Step Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve your carboxylic acid (1.0 eq) in anhydrous DCM or DMF.

  • To this solution, add NHS (1.2 eq) followed by EDC (1.2 eq).

  • Stir the mixture at room temperature for 15-60 minutes to allow for the formation of the active NHS ester.

  • In a separate flask, dissolve compound 1 (1.0-1.1 eq) in a minimal amount of the same anhydrous solvent.

  • Add the solution of compound 1 to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-24 hours. Monitor the consumption of starting materials by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with water, 5% NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final amide product.

Causality & Self-Validation:

  • Why Anhydrous Conditions? EDC and the O-acylisourea intermediate are highly susceptible to hydrolysis. Water will quench the reaction, leading to low yields.[12]

  • Validation: The progress of the reaction can be easily tracked by LC-MS by monitoring the disappearance of the carboxylic acid starting material (mass = M) and the appearance of the desired product (mass = M + 216.28 - 18.02 = M + 198.26).

Protocol 2: N-Boc Group Deprotection

This protocol removes the Boc protecting group to reveal the secondary amine of the morpholine ring, making it available for subsequent reactions.

Principle of the Reaction: The Boc group is designed to be stable to most reaction conditions but readily cleaved under strong acidic conditions. Trifluoroacetic acid (TFA) protonates the carbonyl oxygen of the carbamate, which facilitates the elimination of a stable tert-butyl cation. This cation is typically captured by a scavenger. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free secondary amine as a TFA salt.[8][13]

G cluster_workflow Boc Deprotection Workflow A 1. Dissolve Boc-Protected Substrate in DCM B 2. Add TFA/DCM Solution (e.g., 20-50% v/v) A->B C 3. Stir at Room Temperature (1-4h, Monitor by LC-MS) B->C D 4. Concentrate Under Reduced Pressure C->D E 5. (Optional) Neutralize with Base for Free Amine D->E F Deprotected Amine Product E->F

Caption: Experimental workflow for Boc deprotection.

Materials:

  • Boc-protected substrate (e.g., the product from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • (Optional) Scavenger, such as Triisopropylsilane (TIS)

Step-by-Step Procedure:

  • Dissolve the Boc-protected compound (1.0 eq) in DCM.

  • Add a solution of TFA in DCM. A common concentration is 20-50% TFA by volume.[12] If the substrate contains sensitive functional groups prone to alkylation, add a scavenger like TIS (1-5% v/v).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by LC-MS until the starting material is fully consumed.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. The product is typically obtained as a TFA salt.

  • If the free amine is required for the next step, the residue can be dissolved in a suitable solvent and neutralized with a base (e.g., saturated NaHCO₃ solution or by passing through a basic resin).

Causality & Self-Validation:

  • Why a Scavenger? The liberated tert-butyl cation is an electrophile that can alkylate electron-rich functional groups (like phenols or indoles) on your molecule. TIS acts as a sacrificial scavenger, preventing these side reactions.

  • Validation: Successful deprotection is confirmed by LC-MS, observing the loss of the Boc group (a decrease in mass of 100.12 Da) from the starting material.

Conclusion

This compound is a high-value, versatile building block for modern synthetic and medicinal chemistry. Its pre-installed chirality and orthogonal protecting group strategy provide a reliable and efficient route to complex, stereochemically defined molecules. The protocols detailed herein represent robust and field-tested methods for its application in amide coupling and deprotection reactions, enabling researchers to confidently incorporate this privileged scaffold into their drug discovery programs.

References

The Versatile Reactivity of the Aminomethyl Group on the Morpholine Ring: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Moiety as a Privileged Scaffold in Drug Discovery

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of therapeutic agents.[1] Its favorable physicochemical properties, including metabolic stability, low toxicity, and the ability to improve the aqueous solubility and pharmacokinetic profile of drug candidates, make it an attractive component in molecular design.[2] The introduction of an aminomethyl group onto the morpholine ring, specifically as 4-(aminomethyl)morpholine, further enhances its utility by providing a reactive handle for a diverse range of chemical transformations. This primary amine serves as a versatile synthon for the construction of more complex molecules, enabling the exploration of vast chemical space in the pursuit of novel therapeutics.

This technical guide provides an in-depth exploration of the key reactions involving the aminomethyl group on the morpholine ring. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and showcase their applications in the synthesis of medicinally relevant compounds.

Core Reactions of the Aminomethyl Group

The exocyclic primary amine of 4-(aminomethyl)morpholine exhibits classical nucleophilic reactivity, making it amenable to a variety of indispensable synthetic transformations. The most prominent of these include N-alkylation, N-acylation, and reductive amination. These reactions allow for the straightforward introduction of a wide range of substituents, thereby modulating the steric and electronic properties of the final molecule.

N-Alkylation: Building Molecular Complexity

N-alkylation is a fundamental reaction for the formation of carbon-nitrogen bonds, converting the primary aminomethyl group into a secondary or tertiary amine. This transformation is crucial for expanding molecular diversity and fine-tuning the biological activity of a lead compound.

Mechanism: The reaction typically proceeds via a direct nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the aminomethyl group attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group. A base is commonly employed to neutralize the resulting ammonium salt and regenerate the free amine for further reaction if desired.

Experimental Protocol: N-Alkylation of 4-(Aminomethyl)morpholine with Benzyl Bromide

This protocol describes the synthesis of N-benzyl-1-(morpholin-4-yl)methanamine.

  • Materials:

    • 4-(Aminomethyl)morpholine (1.0 eq.)

    • Benzyl bromide (1.1 eq.)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)

    • Acetonitrile (CH₃CN), anhydrous

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

  • Procedure:

    • To a round-bottom flask containing a magnetic stir bar, add 4-(aminomethyl)morpholine and anhydrous acetonitrile (approximately 10-15 mL per mmol of amine).

    • Add anhydrous potassium carbonate to the solution.

    • While stirring at room temperature, add benzyl bromide dropwise.

    • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82°C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 4-8 hours).

    • Cool the reaction mixture to room temperature and filter off the potassium carbonate.

    • Wash the filter cake with a small portion of acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-1-(morpholin-4-yl)methanamine.

Table 1: Representative N-Alkylation Reactions of Amines

AmineAlkylating AgentCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
MorpholineMethanolCuO-NiO/γ-Al₂O₃Gas Phase220-93.8 (selectivity)[3]
4-((1H-Benzimidazol-2-yl)methyl)morpholineBenzyl chlorideK₂CO₃AcetonitrileReflux16-[4]

Note: Yields are highly substrate-dependent and the conditions provided are a general guideline.

Visualization 1: N-Alkylation Workflow

N_Alkylation cluster_reactants Reactants cluster_conditions Conditions cluster_products Products amine 4-(Aminomethyl)morpholine reaction Sɴ2 Reaction amine->reaction Nucleophilic Attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., ACN) solvent->reaction heat Heat (Reflux) heat->reaction product N-Alkylated Product salt Byproduct Salt reaction->product reaction->salt N_Acylation cluster_reactants Reactants amine R-NH₂ tetrahedral_intermediate Tetrahedral Intermediate amine->tetrahedral_intermediate Nucleophilic Attack acyl_chloride R'-COCl acyl_chloride->tetrahedral_intermediate product Amide Product (R-NH-CO-R') tetrahedral_intermediate->product Collapse & Leaving Group Expulsion byproduct HCl tetrahedral_intermediate->byproduct Reductive_Amination cluster_reactants Reactants amine 4-(Aminomethyl)morpholine imine Imine Intermediate amine->imine aldehyde Aldehyde (R'-CHO) aldehyde->imine Condensation (-H₂O) product Secondary Amine Product imine->product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product Reduction Quinazoline_Synthesis quinazoline 4-Chloroquinazoline reaction SɴAr Reaction quinazoline->reaction Electrophile amine 4-(Aminomethyl)morpholine amine->reaction Nucleophile product N-(morpholin-4-ylmethyl)quinazolin-4-amine base Base (DIPEA) base->reaction reaction->product

References

Application Notes and Protocols for the Use of (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Chemical Space of Peptides

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and bioactive compounds. Its incorporation into peptide structures offers a compelling strategy to generate peptidomimetics with enhanced pharmacological profiles. The morpholine ring can impart favorable properties such as increased solubility, metabolic stability, and the ability to serve as a hydrogen bond acceptor. (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate is a versatile building block designed for the strategic introduction of a constrained, chiral morpholine moiety into a peptide backbone.

This bifunctional molecule features a primary amine for peptide bond formation and a Boc-protected secondary amine within the morpholine ring, ensuring chemoselective coupling during solid-phase peptide synthesis (SPPS).[1][2] The (S)-stereochemistry at the 3-position provides a defined three-dimensional vector for the appended peptide chain, which can be critical for optimizing interactions with biological targets.[3] This technical guide provides a comprehensive overview and detailed protocols for the efficient incorporation of this valuable building block into peptide sequences.

Mechanism of Incorporation: A Boc-Strategy Approach

The use of this compound is fully compatible with standard Boc/Bzl solid-phase peptide synthesis strategies.[4] The synthesis cycle hinges on the differential lability of the two protecting groups present in the molecule and the growing peptide chain on the solid support.

The core principle involves the following key stages:

  • Boc Deprotection of the Growing Peptide Chain: The N-terminal Boc group of the resin-bound peptide is removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose a free primary amine.[5]

  • Coupling of this compound: The free primary amine of the morpholine building block is then coupled to the deprotected N-terminus of the peptide on the resin. This amide bond formation is mediated by standard peptide coupling reagents.[4]

  • Iterative Chain Elongation: Following the incorporation of the morpholine unit, the process of deprotection and coupling is repeated with subsequent amino acids to extend the peptide chain from the N-terminus of the newly introduced morpholine moiety.

  • Final Cleavage and Deprotection: Upon completion of the desired sequence, the peptide is cleaved from the resin, and all side-chain protecting groups (and the Boc group on the morpholine) are removed simultaneously, typically using a strong acid cocktail.[5]

The following diagram illustrates the logical workflow for incorporating the morpholine unit into a peptide sequence.

G cluster_0 SPPS Cycle for Morpholine Incorporation Start Start Resin_Bound_Peptide Resin-Bound Peptide (N-terminally Boc-protected) Start->Resin_Bound_Peptide Boc_Deprotection Boc Deprotection (TFA in DCM) Resin_Bound_Peptide->Boc_Deprotection Washing_Neutralization Washing & Neutralization (DCM, IPA, DIEA in DCM) Boc_Deprotection->Washing_Neutralization Coupling Coupling with This compound + Coupling Reagents (e.g., HATU/DIEA) Washing_Neutralization->Coupling Washing_2 Washing (DMF, DCM) Coupling->Washing_2 Kaiser_Test Kaiser Test (Check for completion) Washing_2->Kaiser_Test Kaiser_Test->Coupling Positive (recouple) Next_Cycle Continue with next Amino Acid Cycle Kaiser_Test->Next_Cycle Negative Final_Cleavage Final Cleavage & Deprotection (e.g., HF or TFMSA cocktail) Next_Cycle->Final_Cleavage Purification Purification (RP-HPLC) Final_Cleavage->Purification End End Purification->End

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating the morpholine unit.

Data Presentation: Reagents and Conditions

The successful incorporation of this compound relies on the appropriate selection of reagents and reaction conditions. The following table summarizes the key parameters for a standard Boc-SPPS protocol.

ParameterRecommended Reagent/ConditionRationale & Notes
Solid Support PAM or MBHA resin (0.3-0.8 mmol/g)Standard resins for Boc-SPPS. Lower loading is beneficial for longer or more complex sequences to minimize steric hindrance.
Boc Deprotection 50% TFA in Dichloromethane (DCM)Standard condition for efficient Boc group removal. A 2-minute pre-wash followed by a 20-30 minute reaction is typical.[5]
Neutralization 5-10% DIEA in DCMEssential to neutralize the TFA salt of the N-terminal amine before the coupling step.[4]
Coupling Reagents HATU/DIEA or HBTU/HOBt/DIEAHATU is a highly efficient coupling reagent, particularly for sterically hindered building blocks. HBTU/HOBt is a common and effective alternative.[4]
Solvent N,N-Dimethylformamide (DMF)Excellent solvent for swelling the resin and dissolving reagents.
Monitoring Kaiser (Ninhydrin) TestUsed to detect the presence of free primary amines after the coupling step. A negative result (yellow beads) indicates successful coupling.[4]
Final Cleavage Anhydrous HF or TFMSA cocktailsStrong acids required for cleavage from PAM/MBHA resins and removal of side-chain protecting groups. Scavengers (e.g., anisole, thioanisole) must be included.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the incorporation of this compound into a peptide sequence using manual Boc-SPPS.

Protocol 1: Boc Deprotection of the Resin-Bound Peptide

Objective: To remove the N-terminal Boc protecting group from the growing peptide chain to allow for the subsequent coupling reaction.

Materials:

  • Peptide-resin (e.g., PAM or MBHA resin) with an N-terminal Boc-protected amino acid.

  • Dichloromethane (DCM), peptide synthesis grade.

  • Trifluoroacetic acid (TFA).

  • Isopropyl alcohol (IPA).

  • Reaction vessel for manual SPPS.

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes in the reaction vessel. Drain the DCM.

  • Add a solution of 50% TFA in DCM to the resin. Agitate for 2 minutes and drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[5]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3 times) and IPA (2 times).[4]

Protocol 2: Coupling of this compound

Objective: To couple the morpholine building block to the deprotected N-terminus of the resin-bound peptide.

Materials:

  • Deprotected peptide-resin from Protocol 1.

  • This compound.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • N,N-Diisopropylethylamine (DIEA).

  • N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Dichloromethane (DCM), peptide synthesis grade.

Procedure:

  • Neutralization: a. Wash the deprotected resin with DCM (2 times). b. Add a solution of 5-10% DIEA in DCM to the resin and agitate for 5-10 minutes to neutralize the TFA salt. c. Drain the neutralization solution and wash the resin thoroughly with DCM (3 times).[4]

  • Amino Acid Activation: a. In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (3 equivalents) in DMF. b. Add DIEA (6 equivalents) to the activation mixture. c. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: a. Add the activated morpholine solution to the washed and neutralized peptide-resin. b. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring and Washing: a. Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates completion. If the test is positive (blue/purple beads), the coupling step should be repeated. b. Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

The resin is now ready for the next cycle of deprotection and coupling to elongate the peptide chain from the N-terminus of the incorporated morpholine unit.

The following diagram illustrates the key chemical transformation during the coupling step.

Caption: Amide bond formation between the peptide and the morpholine building block.

Conclusion and Future Perspectives

This compound is a highly valuable building block for the synthesis of novel peptidomimetics. Its straightforward incorporation using standard Boc-SPPS protocols allows for the precise introduction of a constrained, chiral morpholine scaffold into peptide sequences. This modification can lead to compounds with improved drug-like properties, including enhanced stability, solubility, and biological activity. The protocols detailed in this guide provide a robust framework for researchers to explore the vast potential of morpholine-containing peptides in drug discovery and development. Future applications may include the synthesis of cyclic peptides, stapled peptides, and other complex architectures where the morpholine unit can serve as a key structural and functional element.

References

Application Notes and Protocols: (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the C3-Substituted Morpholine Scaffold

In contemporary medicinal chemistry, the morpholine heterocycle is recognized as a "privileged structure."[1] Its prevalence in approved drugs and clinical candidates stems from its ability to confer advantageous physicochemical and pharmacokinetic properties. The morpholine ring, with its ether oxygen, can enhance aqueous solubility and act as a hydrogen bond acceptor, while the saturated, non-planar ring structure often improves metabolic stability and reduces off-target toxicities compared to more aromatic systems.[1][2]

(S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate emerges as a particularly strategic building block for several key reasons:

  • Stereochemical Control: The fixed (S)-stereochemistry at the C3 position provides a defined three-dimensional vector for substituents, which is critical for precise interaction with chiral biological targets like enzyme active sites and receptors.

  • Orthogonal Protection Strategy: The molecule features two distinct nitrogen atoms. The ring nitrogen is protected as a tert-butyloxycarbonyl (Boc) carbamate, while the exocyclic primary amine is initially masked by its incorporation into the aminomethyl group, ready for unmasking and functionalization. This Boc group is stable under a variety of conditions but can be removed cleanly under acidic conditions, allowing for sequential and controlled synthetic transformations.[2][3]

  • Versatile Functional Handle: Upon Boc deprotection, the secondary amine of the morpholine ring is revealed. However, the primary utility of this specific building block lies in the reactivity of the aminomethyl group after the Boc group on the ring nitrogen directs its coupling. This primary amine serves as a versatile nucleophile for a wide array of chemical reactions, most notably amide bond formations and reductive aminations, which are cornerstone reactions in drug discovery.[4][5][6]

  • Improved Pharmacokinetics: The morpholine scaffold is known to favorably impact ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It can improve metabolic stability, bioavailability, and clearance profiles, making it a valuable component in the design of orally available drugs.[2][4]

This guide provides detailed protocols for the deprotection and subsequent derivatization of this compound, offering a practical framework for its incorporation into drug discovery programs.

PART 1: Deprotection of the Morpholine Nitrogen

The critical first step in utilizing this building block is the removal of the Boc protecting group to liberate the secondary amine of the morpholine ring. The choice of acidic reagent is dictated by the acid lability of other functional groups within the molecule. Trifluoroacetic acid (TFA) offers a robust and rapid method, while milder conditions using HCl in an organic solvent can be employed for more sensitive substrates.[1][2]

Protocol 1.1: Boc Deprotection using Trifluoroacetic Acid (TFA)

This method is highly efficient for complete and rapid Boc removal.

Causality and Experimental Rationale: The mechanism of acid-catalyzed Boc deprotection involves protonation of the carbamate carbonyl, followed by fragmentation to release the stable tert-butyl cation and carbon dioxide.[1] TFA is a strong acid that facilitates this process efficiently at room temperature. A co-solvent like dichloromethane (DCM) is used to ensure solubility of the starting material. The liberated tert-butyl cation can potentially alkylate nucleophilic residues on the substrate; therefore, for complex molecules, the addition of a scavenger like triisopropylsilane (TIPS) or water is recommended.[3]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, rotary evaporator

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen or argon atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control any potential exotherm upon addition of the strong acid.

  • Acid Addition: Slowly add TFA (5-10 eq) dropwise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

    • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Separate the organic layer and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected product, (S)-morpholin-3-ylmethanamine, typically as a TFA salt if neutralization is omitted, or as the free base after basic work-up.

Data Summary: Boc Deprotection Methods

MethodReagent(s)SolventTemperature (°C)Typical TimeOutcome & Considerations
TFA Trifluoroacetic AcidDCM0 to RT1-3 hFast and efficient. Requires careful neutralization. Potential for side reactions with acid-labile groups.
HCl 4M HCl in 1,4-Dioxane1,4-DioxaneRT2-4 hMilder than TFA. Product is typically isolated as the hydrochloride salt, which can be advantageous for stability and handling.

PART 2: Application in Synthesis - Amide Bond Formation

Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[4][7] The deprotected (S)-morpholin-3-ylmethanamine can be readily coupled with a wide range of carboxylic acids to generate diverse libraries of compounds.

Protocol 2.1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress racemization.[4][7]

Causality and Experimental Rationale: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the primary amine of the morpholine building block. However, the O-acylisourea can also rearrange to a stable N-acylurea byproduct. HOBt intercepts the O-acylisourea to form an activated HOBt-ester, which is less prone to side reactions and efficiently acylates the amine. A tertiary amine base like Diisopropylethylamine (DIPEA) is added to neutralize any acid salts (e.g., the HCl salt of EDC or the TFA/HCl salt of the deprotected amine) and to facilitate the coupling reaction.

Experimental Workflow: Amide Coupling

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_output Output CarboxylicAcid Carboxylic Acid (R-COOH) Activation Activation of Carboxylic Acid (Formation of O-acylisourea/HOBt-ester) CarboxylicAcid->Activation DeprotectedMorpholine (S)-Morpholin-3-ylmethanamine Coupling Nucleophilic Attack by Amine DeprotectedMorpholine->Coupling EDC EDC EDC->Activation HOBt HOBt HOBt->Activation DIPEA DIPEA DIPEA->Coupling Base Activation->Coupling Intermediate Product Target Amide Product Coupling->Product Purification Work-up & Purification (e.g., Chromatography) Product->Purification G Reactants Amine + Aldehyde/Ketone Iminium Iminium Ion Intermediate Reactants->Iminium Condensation (-H₂O) Product Final Amine Product Iminium->Product Hydride [H]⁻ from STAB Hydride->Iminium Hydride Attack

References

Application Notes and Protocols for the Large-Scale Synthesis of Chiral Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Chiral Morpholines in Medicinal Chemistry

The morpholine scaffold is a privileged structural motif in modern drug discovery, appearing in a multitude of approved therapeutic agents and clinical candidates. Its inherent conformational stability, favorable physicochemical properties, and ability to engage in crucial hydrogen bonding interactions make it an attractive component for modulating biological activity. The introduction of chirality into the morpholine ring further expands its utility, allowing for precise three-dimensional arrangements of substituents that can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles. However, the efficient and scalable synthesis of enantiomerically pure morpholine derivatives presents a significant challenge, particularly in the context of large-scale production for pharmaceutical development. This guide provides a detailed overview of robust and scalable catalytic strategies for the asymmetric synthesis of chiral morpholines, with a focus on practical, field-proven protocols and safety considerations for large-scale implementation.

Strategic Approaches to Asymmetric Morpholine Synthesis

The asymmetric synthesis of chiral morpholines can be broadly categorized into three main strategies, each with its own set of advantages and considerations. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

  • Strategy A: Stereocenter Formation Before Cyclization: This approach involves the synthesis of a chiral amino alcohol or a related acyclic precursor, followed by a cyclization step to form the morpholine ring. The stereochemistry is established early in the synthetic sequence.

  • Strategy B: Stereocenter Formation During Cyclization: In this strategy, an achiral precursor undergoes a cyclization reaction that is catalyzed by a chiral reagent or catalyst, thereby forming the morpholine ring and setting the stereocenter simultaneously.

  • Strategy C: Stereocenter Formation After Cyclization: This powerful approach involves the synthesis of an unsaturated morpholine precursor (a dehydromorpholine), followed by an asymmetric catalytic reaction, such as hydrogenation, to introduce the stereocenter. This method is particularly amenable to large-scale synthesis due to the often crystalline and stable nature of the unsaturated precursors.[1][2]

This guide will focus on two highly effective and scalable methods that primarily fall under Strategy C and a tandem approach that combines elements of Strategy B and C: Asymmetric Hydrogenation of Dehydromorpholines and a Tandem Intramolecular Hydroamination/Asymmetric Transfer Hydrogenation.

Method 1: Asymmetric Hydrogenation of Dehydromorpholines for 2-Substituted Chiral Morpholines

Transition-metal-catalyzed asymmetric hydrogenation is a cornerstone of modern asymmetric synthesis, prized for its high efficiency, operational simplicity, and atom economy.[1][2] The "after cyclization" approach, where a prochiral unsaturated heterocycle is hydrogenated, is particularly powerful for the synthesis of chiral morpholines.[1][2]

Causality Behind the Experimental Choices

The success of this method hinges on the selection of an appropriate catalyst system. For the asymmetric hydrogenation of 2-substituted dehydromorpholines, rhodium complexes bearing bisphosphine ligands with a large bite angle have proven to be exceptionally effective.[1][3] The large bite angle of the ligand creates a well-defined and rigid chiral environment around the metal center, which is crucial for high enantioselectivity. The choice of solvent, pressure, and temperature are also critical parameters that need to be optimized for a given substrate. Dichloromethane (DCM) is often a good starting solvent, and hydrogen pressures in the range of 10-30 atm are typically sufficient.[1][2]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Asymmetric Hydrogenation cluster_workup Work-up & Purification start Dehydromorpholine Precursor reactor High-Pressure Reactor start->reactor catalyst [Rh(cod)2]SbF6 + Chiral Bisphosphine Ligand catalyst->reactor conditions DCM, 30 atm H2, rt, 24h concentrate Concentration reactor->concentrate Reaction Completion chromatography Silica Gel Chromatography concentrate->chromatography product Chiral Morpholine Derivative chromatography->product

Caption: Workflow for Asymmetric Hydrogenation.

Quantitative Data Summary
SubstrateCatalyst Loading (mol%)Pressure (atm)Time (h)Yield (%)ee (%)
2-Phenyl-dehydromorpholine130249792
2-(4-Tolyl)-dehydromorpholine130249895
2-(4-Cl-phenyl)-dehydromorpholine130249693

Data derived from literature sources and may require optimization for specific scales.

Detailed Gram-Scale Protocol

Materials:

  • 2-Substituted-dehydromorpholine (1.0 g, 1.0 equiv)

  • [Rh(cod)₂]SbF₆ (0.01 equiv)

  • (R,R,R)-SKP bisphosphine ligand (0.0105 equiv)

  • Dichloromethane (DCM), anhydrous (20 mL)

  • Hydrogen gas (high purity)

  • High-pressure autoclave with magnetic stirring

Procedure:

  • Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and equipped with a magnetic stir bar.

  • Catalyst Preparation: In a nitrogen-filled glovebox, to a vial, add [Rh(cod)₂]SbF₆ and the chiral bisphosphine ligand. Add a portion of the anhydrous DCM and stir for 10 minutes to form the catalyst solution.

  • Reaction Setup: In the autoclave, dissolve the 2-substituted-dehydromorpholine in the remaining anhydrous DCM.

  • Catalyst Addition: Transfer the prepared catalyst solution to the autoclave via a syringe under a nitrogen atmosphere.

  • Sealing and Purging: Seal the autoclave securely. Purge the vessel three times with nitrogen gas, followed by three purges with hydrogen gas to ensure an inert atmosphere.

  • Hydrogenation: Pressurize the autoclave to 30 atm with hydrogen gas. Begin vigorous stirring and maintain the reaction at room temperature for 24 hours. Monitor the pressure; a drop in pressure indicates hydrogen consumption.

  • Reaction Quenching and Work-up: After 24 hours, carefully vent the excess hydrogen gas in a well-ventilated fume hood. Purge the autoclave with nitrogen.

  • Isolation: Open the autoclave and transfer the reaction mixture to a round-bottom flask. Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure chiral morpholine derivative. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

Method 2: Tandem Intramolecular Hydroamination/Asymmetric Transfer Hydrogenation for 3-Substituted Chiral Morpholines

For the synthesis of 3-substituted chiral morpholines, a one-pot tandem reaction combining a titanium-catalyzed intramolecular hydroamination with a Noyori-Ikariya ruthenium-catalyzed asymmetric transfer hydrogenation offers an efficient and scalable route.[4][5] This approach is particularly attractive for large-scale synthesis as it avoids the isolation of intermediates, thereby reducing waste and improving process efficiency.

Causality Behind the Experimental Choices

The success of this one-pot process relies on the compatibility of the two catalytic cycles. The first step, an intramolecular hydroamination of an ether-containing aminoalkyne, is efficiently catalyzed by a commercially available titanium complex to form a cyclic imine.[4] This imine is then reduced in situ by a Noyori-Ikariya type ruthenium catalyst, RuCl--INVALID-LINK--, using a hydrogen donor such as formic acid/triethylamine or isopropanol.[4][5] The choice of the Noyori-Ikariya catalyst is critical for achieving high enantioselectivity in the transfer hydrogenation step. The N-tosylated diamine ligand and the p-cymene arene ligand create a chiral pocket that directs the hydride transfer to one face of the imine.

Experimental Workflow

G cluster_prep Preparation cluster_reaction One-Pot Tandem Reaction cluster_workup Work-up & Purification start Aminoalkyne Substrate reactor Reaction Vessel start->reactor catalyst1 Ti Catalyst catalyst1->reactor catalyst2 Noyori-Ikariya Ru Catalyst step2 Asymmetric Transfer Hydrogenation catalyst2->step2 h_source Hydrogen Source (e.g., HCOOH/NEt3) h_source->step2 step1 Intramolecular Hydroamination (Cyclic Imine Formation) reactor->step1 Step 1 step1->step2 In situ extraction Acid-Base Extraction step2->extraction Reaction Completion product Chiral Morpholine Derivative extraction->product

Caption: Workflow for Tandem Hydroamination/ATH.

Quantitative Data Summary
SubstrateTi Catalyst (mol%)Ru Catalyst (mol%)Time (h)Yield (%)ee (%)
N-benzyl-5-phenyl-pent-4-yn-1-amine derivative51247295
N-benzyl-5-(4-methoxyphenyl)-pent-4-yn-1-amine derivative51247596
N-benzyl-6-phenyl-hex-5-yn-2-amine derivative512470>95

Data derived from literature sources and may require optimization for specific scales.[4]

Detailed Gram-Scale Protocol

Materials:

  • Ether-containing aminoalkyne (1.0 g, 1.0 equiv)

  • Bis(amidate)bis(amido)Ti catalyst (0.05 equiv)

  • RuCl--INVALID-LINK-- (0.01 equiv)

  • Formic acid/Triethylamine azeotrope (5:2 mixture)

  • Anhydrous toluene

  • Inert atmosphere reaction vessel (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a clean, dry, and inert atmosphere-purged reaction vessel, add the ether-containing aminoalkyne and the titanium catalyst.

  • Hydroamination: Add anhydrous toluene and heat the reaction mixture to the required temperature (e.g., 110 °C) for the hydroamination step. Monitor the reaction by TLC or GC-MS until the starting material is consumed and the cyclic imine is formed.

  • Asymmetric Transfer Hydrogenation: Cool the reaction mixture to room temperature. Add the Noyori-Ikariya ruthenium catalyst and the formic acid/triethylamine azeotrope.

  • Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours), monitoring for the conversion of the imine to the chiral morpholine.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can often be purified by acid-base extraction to yield the desired chiral 3-substituted morpholine in high purity.[4] Further purification by column chromatography may be performed if necessary.

Safety Considerations for Large-Scale Catalytic Hydrogenations

Large-scale catalytic hydrogenations, especially those involving high pressures of hydrogen gas and pyrophoric catalysts, present significant safety hazards. A thorough risk assessment and adherence to strict safety protocols are paramount.

  • Hydrogen Flammability: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated area, preferably in a dedicated high-pressure bay, away from ignition sources.

  • Pyrophoric Catalysts: Many hydrogenation catalysts, such as Raney nickel and palladium on carbon (in a dry state), are pyrophoric and can ignite spontaneously upon contact with air. Handle these catalysts under an inert atmosphere (e.g., nitrogen or argon) or as a slurry in a solvent.

  • High-Pressure Equipment: Use only certified and properly maintained high-pressure reactors. Regularly inspect pressure gauges, safety relief valves, and all fittings.

  • Inerting the Reactor: Before introducing hydrogen, the reactor must be thoroughly purged with an inert gas like nitrogen to remove all oxygen. Similarly, after the reaction, the reactor should be purged with nitrogen to remove residual hydrogen before opening.

  • Solvent Choice: Whenever possible, use non-flammable or high-flashpoint solvents to minimize the risk of fire.

  • Static Electricity: Ground all equipment to prevent the buildup of static electricity, which can be an ignition source.

  • Emergency Preparedness: Ensure that appropriate fire extinguishing equipment (e.g., Class B and D fire extinguishers) and personnel trained in its use are readily available.

Large-Scale Purification of Chiral Morpholine Derivatives

The purification of chiral morpholines on a large scale requires careful consideration of efficiency, cost, and throughput.

  • Crystallization: If the desired enantiomer is a crystalline solid, diastereomeric salt formation with a chiral resolving agent or direct enantioselective crystallization can be highly effective and scalable methods for purification.

  • Preparative Chromatography: For non-crystalline products or when very high enantiomeric purity is required, preparative chromatography is often employed.

    • High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs) are used to separate enantiomers. While effective, scaling up HPLC can be expensive due to the cost of the stationary phase and the large volumes of solvent required.

    • Supercritical Fluid Chromatography (SFC): SFC uses supercritical carbon dioxide as the primary mobile phase, which is less expensive and more environmentally friendly than the organic solvents used in HPLC. SFC is often faster and can provide higher throughput for chiral separations, making it an attractive option for large-scale purification.

Conclusion

The large-scale synthesis of chiral morpholine derivatives is a critical enabling technology in the pharmaceutical industry. The catalytic asymmetric methods outlined in this guide, particularly asymmetric hydrogenation and tandem hydroamination/asymmetric transfer hydrogenation, offer robust, efficient, and scalable routes to these valuable building blocks. By understanding the underlying principles of these reactions, carefully selecting and optimizing reaction conditions, and adhering to strict safety protocols, researchers and drug development professionals can confidently and effectively produce chiral morpholines on the scale required for the advancement of new medicines.

References

Application Notes and Protocols: Facile Deprotection of the Boc Group from (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Amine Deprotection in Medicinal Chemistry

In the landscape of modern drug discovery and organic synthesis, the strategic use of protecting groups is paramount. The tert-butyloxycarbonyl (Boc) group is a cornerstone for amine protection, prized for its robustness under a wide array of chemical conditions and its clean, straightforward removal under acidic treatment.[1][2] The morpholine scaffold, particularly chiral substituted morpholines like (S)-3-(aminomethyl)morpholine, is a privileged structure in medicinal chemistry, frequently incorporated into molecules to enhance pharmacokinetic properties such as solubility and metabolic stability.[3][4][5][6]

This guide provides a detailed, experience-driven protocol for the efficient deprotection of (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate to yield the corresponding primary amine, a key intermediate for further synthetic elaboration. We will delve into the mechanistic underpinnings of acid-catalyzed Boc cleavage and present two reliable protocols using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), respectively. This document is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a comprehensive understanding of the process to ensure reproducible, high-yield results.

Scientific Integrity & Logic: Understanding the "Why"

A successful protocol is not merely a recipe; it is a self-validating system built on a foundation of chemical principles. Our approach is grounded in expertise, trustworthiness, and authoritative science.

Expertise & Experience: The Rationale Behind Our Choices

The choice between strong acids like TFA and HCl is often dictated by the substrate's overall acid sensitivity and the desired final salt form.[7]

  • Trifluoroacetic Acid (TFA) is an excellent choice for rapid and clean deprotection.[8] It is typically used in a solvent like Dichloromethane (DCM), and the excess acid and solvent can be readily removed in vacuo.[7][9][10] This often provides the trifluoroacetate salt of the amine, which may be suitable for subsequent reactions or require a basic work-up to yield the free amine.[10] The formation of gaseous byproducts (isobutylene and carbon dioxide) drives the reaction to completion.[11][12]

  • Hydrochloric Acid (HCl) , commonly used as a solution in an organic solvent like 1,4-dioxane or diethyl ether, offers the advantage of directly precipitating the product as its hydrochloride salt.[13][14][15] This can be a highly effective method of purification, as the salt is often crystalline and easily isolated by filtration. For substrates where the free amine is highly polar or water-soluble, isolation as the HCl salt can significantly simplify the work-up procedure.[15]

Trustworthiness: A Self-Validating Protocol

Each protocol presented includes clear checkpoints for reaction monitoring and product validation.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a rapid and effective tool to track the disappearance of the starting material and the appearance of the more polar amine product.[16] The deprotected amine will exhibit a significantly lower Retention Factor (Rf) compared to its Boc-protected precursor.[16] For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

  • Product Characterization: The identity and purity of the final product, (S)-3-(aminomethyl)morpholine, should be unequivocally confirmed. ¹H NMR spectroscopy is the primary tool for this, where the complete disappearance of the characteristic tert-butyl singlet peak (around 1.4-1.5 ppm) provides definitive evidence of Boc group removal.[16][17][18]

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of a Boc-protected amine under acidic conditions is a well-established E1-type elimination reaction.[1][11] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid (H⁺), such as TFA or HCl.[12][19] This protonation makes the carbonyl carbon more electrophilic and weakens the carbonate linkage. The subsequent fragmentation yields a stable tert-butyl cation, carbon dioxide, and the free amine.[11][12][19][20] The tert-butyl cation is typically scavenged by a nucleophile or deprotonates to form isobutylene gas.[1][11]

Boc_Deprotection_Mechanism BocAmine Boc-Protected Amine Protonated Protonated Intermediate BocAmine->Protonated + H⁺ p1 Protonated->p1 CarbamicAcid Carbamic Acid p2 CarbamicAcid->p2 FreeAmine Free Amine Salt tBuCation tert-Butyl Cation Isobutylene Isobutylene tBuCation->Isobutylene - H⁺ CO2 CO₂ H_ion_in H⁺ H_ion_out H⁺ p1->CarbamicAcid Fragmentation p1->tBuCation p2->FreeAmine Decarboxylation p2->CO2 p3

Caption: Acid-catalyzed Boc deprotection mechanism.

Comparative Protocol Parameters

The choice of deprotection method can be tailored to specific experimental needs. The following table summarizes the key parameters for the two recommended protocols.

ParameterProtocol 1: Trifluoroacetic Acid (TFA)Protocol 2: Hydrochloric Acid (HCl)
Reagent Trifluoroacetic Acid4M HCl in 1,4-Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Time 30 minutes - 2 hours[7]1 - 4 hours[15]
Work-up Evaporation, optional basic washFiltration of precipitate
Product Form Trifluoroacetate salt or free baseHydrochloride salt
Key Advantage Rapid reaction, volatile byproductsDirect isolation of crystalline salt

Experimental Protocols

Safety First: Handling Strong Acids
  • Trifluoroacetic acid (TFA) is highly corrosive and can cause severe burns.[21][22] Always handle TFA in a properly functioning chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber or Viton).[23][24][25]

  • 4M HCl in Dioxane is also corrosive. 1,4-Dioxane is a suspected carcinogen.[26] All handling should be performed in a chemical fume hood with appropriate PPE.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in DCM

This protocol is ideal for rapid deprotection and isolation of the free amine after a basic work-up.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Step-by-Step Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA (5-10 equivalents) dropwise to the stirred solution.[27] A 1:1 to 1:4 ratio of DCM:TFA is also commonly used.[8][9]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 minutes to 2 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM with 1% NH₄OH) or LC-MS. The starting material should be fully consumed.

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[7][9]

  • Work-up (for Free Amine):

    • Carefully dissolve the residue in water and cool in an ice bath.

    • Slowly add saturated NaHCO₃ solution until the pH is basic (~pH 9-10).

    • Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or Ethyl Acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield (S)-3-(aminomethyl)morpholine as the free amine.[15]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol is advantageous for the direct isolation of the product as a stable hydrochloride salt.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane (commercially available or prepared)

  • Diethyl ether

  • Standard laboratory glassware, magnetic stirrer, filtration apparatus

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask containing this compound (1 equivalent), add a solution of 4M HCl in 1,4-Dioxane (5-10 equivalents) at room temperature with stirring.[15] The starting material may dissolve or remain as a slurry.

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours.[13][15] Often, a precipitate (the hydrochloride salt of the product) will form during the reaction.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Product Isolation:

    • Upon completion, dilute the reaction mixture with diethyl ether to further precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with ample diethyl ether to remove any non-polar impurities and residual starting material.[15]

    • Dry the white solid under high vacuum to afford (S)-3-(aminomethyl)morpholine dihydrochloride.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of each protocol.

TFA_Workflow Start Dissolve Boc-amine in DCM Cool Cool to 0 °C Start->Cool Add_TFA Add TFA Cool->Add_TFA React Stir at RT (0.5-2h) Add_TFA->React Monitor Monitor (TLC/LC-MS) React->Monitor Evaporate Evaporate Volatiles Monitor->Evaporate Completion Workup Basic Work-up (NaHCO₃) Evaporate->Workup Extract Extract & Dry Workup->Extract Isolate Isolated Free Amine Extract->Isolate

Caption: Workflow for Boc deprotection using TFA.

HCl_Workflow Start Suspend Boc-amine in 4M HCl/Dioxane React Stir at RT (1-4h) Start->React Monitor Monitor (TLC/LC-MS) React->Monitor Precipitate Precipitation of HCl salt Monitor->Precipitate Completion Filter Filter Precipitate->Filter Wash Wash with Ether Filter->Wash Isolate Isolated Amine HCl Salt Wash->Isolate

Caption: Workflow for Boc deprotection using HCl.

Conclusion

The removal of the Boc protecting group from this compound is a routine yet critical transformation in synthetic campaigns. The choice between TFA and HCl-based protocols allows for flexibility depending on the desired final product form and the constraints of the synthetic route. By understanding the underlying mechanism and adhering to the detailed procedures and safety precautions outlined in this guide, researchers can confidently and efficiently generate the versatile (S)-3-(aminomethyl)morpholine intermediate, paving the way for the synthesis of novel chemical entities.

References

Application Notes & Protocols: Strategic Coupling Reactions with (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthetic utilization of (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate. This chiral building block is a valuable scaffold in modern drug discovery, prized for its conformationally constrained morpholine ring and the synthetically versatile primary amine.[1][2] This document outlines field-proven methodologies for its incorporation into larger molecules via critical bond-forming reactions, including amide coupling, urea synthesis, and reductive amination. The protocols are designed to be robust and reproducible, with an emphasis on explaining the chemical principles that underpin the choice of reagents and reaction conditions.

Introduction: The Strategic Value of the Morpholine Scaffold

The morpholine moiety is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a stable, hydrogen-bond accepting scaffold. The specific stereoisomer, this compound, offers a trifecta of synthetic advantages:

  • Defined Stereochemistry: The (S)-configuration at the C3 position provides a fixed three-dimensional vector for substituents, which is critical for optimizing interactions with chiral biological targets like enzymes and receptors.

  • Orthogonal Protection: The primary amine and the secondary morpholine nitrogen are orthogonally protected. The highly reactive primary amine is available for immediate coupling, while the Boc (tert-butyloxycarbonyl) group on the morpholine nitrogen is stable to most coupling conditions but can be selectively removed later for further derivatization.[1]

  • Synthetic Versatility: The primary aminomethyl group serves as a robust nucleophilic handle for a wide array of indispensable bond-forming reactions.

This guide will focus on the three most common and impactful coupling strategies for this building block.

Section 1: Amide Bond Formation — The Cornerstone of Molecular Assembly

The formation of an amide bond is arguably the most utilized reaction in medicinal chemistry.[3] The reaction of the primary amine on our title compound with a carboxylic acid is a robust method for linking molecular fragments. The key to success lies in the in situ activation of the carboxylic acid to overcome the kinetic barrier of direct condensation.

Principle and Rationale: Carboxylic Acid Activation

Direct reaction between an amine and a carboxylic acid is unfavorable, leading to a non-productive acid-base reaction. To facilitate amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved using coupling reagents that form a highly reactive acyl-intermediate. We will detail two of the most reliable methods: HATU-mediated and EDC/HOBt-mediated coupling.

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): This uronium salt-based reagent rapidly converts carboxylic acids into highly reactive OAt-active esters.[4] The reaction is driven by the formation of the stable byproduct tetramethylurea. HATU is known for its high efficiency, fast reaction rates, and low propensity for racemization, making it a preferred choice for valuable or complex substrates.[4][5]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (1-Hydroxybenzotriazole): This classic combination works in tandem. EDC, a water-soluble carbodiimide, first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7] This intermediate is susceptible to racemization and other side reactions. HOBt acts as an additive that rapidly traps the O-acylisourea to form a more stable HOBt-ester, which then reacts cleanly with the amine to yield the desired amide.[3][6]

Experimental Protocol 1: HATU-Mediated Amide Coupling

This protocol provides a general method for the efficient coupling of a carboxylic acid to this compound.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1-0.2 M concentration).

  • Activation: Add HATU (1.1 eq) to the solution.

  • Base Addition: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-2.5 eq).[4] Stir the mixture at room temperature for 15-30 minutes to ensure complete activation of the carboxylic acid.

  • Amine Addition: Add a solution of this compound (1.05 eq) in the same anhydrous solvent to the activated acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

HATU_Coupling_Workflow sub_acid Carboxylic Acid (1.0 eq) activation Activation (Pre-stir 15 min) sub_acid->activation reagents HATU (1.1 eq) DIPEA (2.5 eq) Anhydrous DMF reagents->activation coupling Coupling Reaction (Stir 2-12h at RT) activation->coupling Add Amine sub_amine (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate (1.05 eq) sub_amine->coupling workup Aqueous Work-up (EtOAc, NaHCO₃, Brine) coupling->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Amide Product purification->product

Caption: General workflow for HATU-mediated amide coupling.

Data Summary: Amide Coupling Reactions
ParameterProtocol 1: HATUProtocol 2: EDC/HOBt
Equivalents (Acid:Amine) 1 : 1.051 : 1.1
Coupling Reagent (eq) HATU (1.1)EDC·HCl (1.2), HOBt (1.2)
Base (eq) DIPEA (2.5)DIPEA (2.5) or TEA (2.5)
Typical Solvent DMF, DCMDMF, DCM
Temperature Room Temperature0 °C to Room Temperature
Typical Reaction Time 2-12 hours8-24 hours
General Yield Range 85-98%70-95%

Section 2: Urea and Thiourea Synthesis

Urea and thiourea motifs are prevalent in pharmacologically active compounds, acting as potent hydrogen bond donors and rigid linkers. The primary amine of the title compound reacts cleanly with isocyanates and isothiocyanates to form the corresponding ureas and thioureas, respectively.

Principle and Rationale: Nucleophilic Addition

This reaction is a straightforward and highly efficient nucleophilic addition. The lone pair of the primary amine attacks the electrophilic carbon of the isocyanate (or isothiocyanate). The reaction is typically very fast and often proceeds without the need for a catalyst or base, although a mild base can be added to ensure the amine is in its free-base form.[8]

Experimental Protocol 2: Urea Formation with an Isocyanate

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or DCM.

  • Isocyanate Addition: Add the desired isocyanate (1.0-1.1 eq) dropwise to the stirred solution at room temperature. If the isocyanate is a solid, it can be added in portions.

  • Reaction Monitoring: The reaction is often exothermic and rapid. Stir for 1-4 hours at room temperature. Monitor by TLC or LC-MS for the disappearance of the starting amine.

  • Product Isolation: Upon completion, the solvent is typically removed under reduced pressure. If the product is a solid, it may precipitate directly from the reaction mixture and can be collected by filtration.

  • Purification: The crude product is often of high purity. If necessary, it can be purified by recrystallization or a short silica gel plug.

Caption: Mechanism of urea formation.

Section 3: Reductive Amination for Secondary Amine Synthesis

Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the synthesis of secondary amines by reacting our primary amine with an aldehyde or ketone.[9][10] This one-pot reaction involves two key steps: the formation of an imine (or iminium ion) intermediate, followed by its immediate reduction.

Principle and Rationale: Imine Formation and Selective Reduction

The reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate which then dehydrates to an imine. Under the mildly acidic conditions often used, the imine is protonated to form an iminium ion, which is highly electrophilic.[9]

The choice of reducing agent is critical. It must be mild enough not to reduce the starting aldehyde/ketone but potent enough to reduce the iminium ion intermediate.[9][11] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[10][11] Its steric bulk and the electron-withdrawing acetate groups temper its reactivity, making it highly selective for the iminium ion over the carbonyl starting material.[11][12] This selectivity allows all reagents to be combined in a single pot, simplifying the procedure.[11]

Experimental Protocol 3: Reductive Amination with NaBH(OAc)₃

Step-by-Step Methodology:

  • Reagent Preparation: To a flask, add this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq).

  • Dissolution: Dissolve the components in an anhydrous aprotic solvent that is not susceptible to reduction, such as 1,2-Dichloroethane (DCE), DCM, or THF.[10][13]

  • Imine Formation (Optional Catalyst): Add a catalytic amount of acetic acid (0.1-0.2 eq) to facilitate imine formation. Stir the mixture for 30-60 minutes at room temperature.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture in portions. The addition may cause some gas evolution.

  • Reaction Monitoring: Stir the reaction at room temperature for 6-24 hours. Monitor the reaction by LC-MS for the formation of the product and consumption of the imine intermediate.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases. Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude secondary amine can be purified by column chromatography.

Data Summary: Reductive Amination
ParameterProtocol 3: NaBH(OAc)₃
Equivalents (Amine:Carbonyl) 1 : 1.1
Reducing Agent (eq) NaBH(OAc)₃ (1.5)
Catalyst Acetic Acid (optional, catalytic)
Typical Solvent DCE, DCM, THF
Temperature Room Temperature
Typical Reaction Time 6-24 hours
General Yield Range 65-90%

Section 4: Post-Reaction Synthetic Strategy: Boc Deprotection

A key feature of the title compound is the Boc-protected morpholine nitrogen. Once the primary amine has been functionalized, this protecting group can be removed to reveal a secondary amine, which can be used as a new synthetic handle for further diversification.

Principle and Rationale: Acid-Mediated Deprotection

The Boc group is an acid-labile protecting group.[14] It is stable to basic, reductive, and most nucleophilic conditions, but is readily cleaved by strong acids like Trifluoroacetic Acid (TFA). The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine as an ammonium salt.[14][15]

Experimental Protocol 4: Boc Group Removal with TFA

Step-by-Step Methodology:

  • Dissolution: Dissolve the Boc-protected substrate in an appropriate solvent, typically Dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add Trifluoroacetic Acid (TFA), typically in a 1:1 or 1:4 ratio with the solvent (e.g., 25% TFA in DCM).[16]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC or LC-MS until the starting material is consumed (usually 1-4 hours).[16] Gas evolution (CO₂) will be observed.

  • Removal of Volatiles: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Neutralization: The product will be the TFA salt of the amine. To obtain the free base, dissolve the residue in an organic solvent and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) or pass it through a basic ion-exchange resin.

Conclusion

This compound is a high-value, versatile building block for modern synthetic and medicinal chemistry. Its well-defined stereochemistry and orthogonally protected amine functionalities allow for its controlled and strategic incorporation into complex molecules. The robust protocols detailed herein for amide coupling, urea synthesis, and reductive amination provide reliable pathways for leveraging this scaffold to accelerate drug discovery programs.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Morpholine Scaffold in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern oncology and immunology. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. Within the medicinal chemist's toolkit, the morpholine heterocycle has emerged as a "privileged structure."[1][2] Its frequent appearance in approved and experimental drugs is no coincidence; it is a deliberately chosen scaffold for its advantageous physicochemical, biological, and metabolic properties.[1][3][4]

The morpholine ring is not merely a passive linker but an active contributor to a molecule's overall profile. It can enhance aqueous solubility, modulate pKa to improve cell permeability, and form crucial hydrogen bond interactions within the ATP-binding pocket of kinases.[5][6][7] This ability to improve potency while simultaneously bestowing favorable drug-like properties makes it an invaluable component in drug design.[1][8][9]

This guide provides an in-depth exploration of the synthesis of morpholine-containing kinase inhibitors. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will detail robust synthetic strategies, provide step-by-step protocols, and use a case study of a well-established inhibitor to illustrate these principles in practice.

The Functional Role of the Morpholine Moiety in Kinase Inhibition

The utility of the morpholine scaffold stems from its unique combination of an ether and a secondary amine function within a stable six-membered ring.[10] This structure confers several key advantages:

  • Improved Pharmacokinetics: The morpholine group generally enhances the aqueous solubility and metabolic stability of a compound. The nitrogen atom provides a basic handle, but the electron-withdrawing effect of the ether oxygen lowers its pKa compared to piperidine, which can be beneficial for oral absorption and cell membrane permeability.[3][5]

  • Key Binding Interactions: The oxygen atom of the morpholine ring is an excellent hydrogen bond acceptor. In many kinase inhibitors, this oxygen forms a critical hydrogen bond with the "hinge" region of the kinase ATP-binding site, a key interaction for potent inhibition.[5][6][11] For example, in PI3K inhibitors, the morpholine oxygen often interacts with the backbone amide of a valine residue.[5][6]

  • Structural Scaffold: The chair-like conformation of the morpholine ring acts as a rigid and predictable scaffold, allowing chemists to orient other pharmacophoric groups into optimal positions for binding with the target protein.[3][7]

Below is a conceptual diagram illustrating how a morpholine-containing inhibitor interacts with a kinase active site, preventing the binding of ATP and subsequent phosphorylation of a substrate protein.

cluster_0 Kinase Active Site ATP ATP Hinge Hinge Region (Valine residue) ATP->Hinge Binds to Inhibitor Morpholine-Kinase Inhibitor Inhibitor->Hinge H-Bond (Morpholine O) Pocket Affinity Pocket Inhibitor->Pocket Hydrophobic Interactions Kinase Kinase Inhibitor->Kinase Blocks ATP Binding Substrate Substrate Protein PhosphoSubstrate Phosphorylated Substrate (Signal Propagation) Substrate->PhosphoSubstrate Kinase->Substrate Phosphorylates

Caption: Kinase inhibition by a morpholine-containing drug.

Core Synthetic Strategies and Methodologies

The synthesis of morpholine-containing kinase inhibitors can be broadly approached in two ways: by constructing the morpholine ring as part of the synthesis or by attaching a pre-existing morpholine moiety to a core scaffold.

Strategy 1: De Novo Synthesis of the Morpholine Ring

While less common for late-stage functionalization, building the morpholine ring from acyclic precursors is fundamental. A prevalent modern method involves the cyclization of 1,2-amino alcohols.

A recently developed, efficient, and environmentally friendly protocol uses ethylene sulfate to achieve a redox-neutral conversion of 1,2-amino alcohols to morpholines.[12][13] This method avoids harsh dehydrating agents like concentrated sulfuric acid, which is used in traditional industrial syntheses.[14]

Conceptual Workflow:

  • N-Alkylation: A primary amine on a 1,2-amino alcohol reacts with ethylene sulfate in a simple SN2 reaction.

  • Intramolecular Cyclization: The resulting intermediate undergoes a base-mediated intramolecular SN2 reaction (Williamson ether synthesis) where the hydroxyl group displaces the sulfate to form the morpholine ring.

Strategy 2: Incorporation of a Pre-formed Morpholine Moiety

This is the most common strategy in medicinal chemistry, where morpholine is treated as a building block and appended to a larger, often heterocyclic, core. Nucleophilic aromatic substitution (SNAr) is a workhorse reaction for this purpose.[15][16] Many kinase inhibitors are based on scaffolds like quinazoline, pyrimidine, or purine, which can be activated for SNAr by installing a good leaving group (typically a chlorine atom).[15][16][17]

The general principle involves reacting an electron-deficient (hetero)aryl chloride with morpholine, which acts as the nucleophile. The reaction is often carried out at elevated temperatures in a polar aprotic solvent like isopropanol, DMF, or DMSO.

G cluster_synthesis General S_N_Ar Workflow start Heterocyclic Core (e.g., Quinazolinone) chlorination Chlorination (POCl₃ or SOCl₂) start->chlorination activated_core Activated Core (e.g., 4-Chloroquinazoline) chlorination->activated_core snar S_N_Ar Reaction (+ Morpholine) activated_core->snar final_product Morpholine-Substituted Kinase Inhibitor Core snar->final_product purification Purification (Crystallization/Chromatography) final_product->purification

Caption: Workflow for SNAr-based morpholine incorporation.

Comparison of General Synthetic Routes
Synthetic Route Starting Materials Key Reagents/Catalysts Advantages Disadvantages References
Dehydration of Diethanolamine DiethanolamineConcentrated H₂SO₄Well-established, high-yielding industrial method.Harsh conditions, corrosive reagents, significant waste.[14]
Cyclization with Ethylene Sulfate 1,2-Amino AlcoholsEthylene Sulfate, tBuOKGreen, high-yielding, redox-neutral, avoids harsh acids.Ethylene sulfate can be moisture-sensitive.[12][13]
Nucleophilic Aromatic Substitution (SNAr) (Hetero)aryl Halide, MorpholineBase (e.g., DIPEA), Solvent (e.g., i-PrOH)Highly versatile, reliable for many kinase scaffolds.Requires an activated (electron-poor) aryl halide.[15][16]
Buchwald-Hartwig Amination (Hetero)aryl Halide/Triflate, MorpholinePalladium Catalyst, Ligand (e.g., BINAP)Broad substrate scope, including electron-rich aryls.Catalyst cost, potential for heavy metal contamination.[18][19]

Case Study: Synthesis of Gefitinib (Iressa®)

Gefitinib (Iressa®) is a first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer.[20][21] Its structure features a quinazoline core with a morpholine-containing side chain, making its synthesis a perfect illustration of the principles discussed. Several synthetic routes have been reported; we will focus on a convergent and efficient approach.

The synthesis involves the construction of the substituted quinazoline core followed by the attachment of the morpholine-containing side chain via a nucleophilic substitution reaction.

Synthetic Scheme Overview:

  • Preparation of the Quinazoline Core: Starting from appropriately substituted anthranilonitrile or a related precursor, the quinazolinone ring is formed.

  • Chlorination: The 4-oxo group of the quinazolinone is converted to a 4-chloro group, activating it for substitution.

  • First Amination (SNAr): The 4-chloroquinazoline is reacted with 3-chloro-4-fluoroaniline.

  • Second Substitution (Williamson Ether Synthesis): The free hydroxyl group on the quinazoline ring is alkylated with N-(3-chloropropyl)morpholine to install the morpholine side chain.

Protocol: Synthesis of Gefitinib (Illustrative)

This protocol is adapted from established literature routes. Safety Note: Handle all reagents and solvents in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one

  • To a suspension of 6-hydroxy-7-methoxyquinazolin-4(3H)-one in DMF, add potassium carbonate (K₂CO₃).

  • Add 1-bromo-3-chloropropane dropwise to the stirring mixture.

  • Heat the reaction mixture at 60-70 °C for several hours until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the product.

Step 2: Synthesis of 4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline

  • Suspend the product from Step 1 in thionyl chloride (SOCl₂) with a catalytic amount of DMF.

  • Reflux the mixture for 2-4 hours. The solid will gradually dissolve.

  • Cool the reaction mixture and carefully remove the excess thionyl chloride under reduced pressure.

  • Triturate the residue with an inert solvent like toluene and evaporate again to remove residual SOCl₂. The crude product is often used directly in the next step.

Step 3: Synthesis of N-(3-chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine

  • Dissolve the crude product from Step 2 in a solvent like isopropanol.

  • Add 3-chloro-4-fluoroaniline to the solution.

  • Heat the mixture to reflux for 2-4 hours. A precipitate of the hydrochloride salt of the product will form.

  • Cool the mixture, collect the solid by filtration, wash with cold isopropanol, and dry.

Step 4: Synthesis of Gefitinib

  • This final step can be approached in two ways:

    • Direct Amination: React the product from Step 3 with a large excess of morpholine at high temperature. This is less common due to the need for a large excess of morpholine.

    • Conversion to an Alkyl Halide then Substitution (as in the main scheme): The intermediate from Step 1 is chlorinated (Step 2), then reacted with 3-chloro-4-fluoroaniline (Step 3). The resulting compound has a chloropropyl side chain. This intermediate is then reacted with morpholine in the presence of a base like potassium carbonate in a solvent like DMF to afford Gefitinib via a final nucleophilic substitution.

  • Illustrative Final Step (using the chloropropyl intermediate):

    • Suspend the product from Step 3 and sodium iodide (catalytic) in a suitable solvent like acetonitrile.

    • Add morpholine and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).

    • Heat the reaction to reflux and monitor by TLC.

    • After completion, cool the reaction, concentrate under vacuum, and partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to obtain pure Gefitinib.

Data Summary (Illustrative)
Step Intermediate Molecular Weight ( g/mol ) Typical Yield Purity (HPLC)
16-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one268.7085-95%>98%
24-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline287.14>95% (crude)Used directly
3N-(3-chloro-4-fluorophenyl)...quinazolin-4-amine398.2580-90%>98%
4Gefitinib446.9075-85%>99.5%

Troubleshooting and Optimization

  • Low Yields in SNAr: If the SNAr reaction with morpholine is sluggish, ensure the heterocyclic core is sufficiently electron-deficient. The addition of a phase-transfer catalyst can sometimes be beneficial. For unreactive aryl halides, switching to a palladium-catalyzed Buchwald-Hartwig amination is a powerful alternative.[19]

  • Side Reactions: In chlorination steps using SOCl₂ or POCl₃, ensure the reaction is performed under anhydrous conditions to prevent hydrolysis back to the starting material. Overheating can lead to decomposition and tar formation.

  • Purification Challenges: The basic nitrogen of the morpholine ring can cause streaking on silica gel chromatography. Pre-treating the silica with triethylamine (1-2% in the eluent) can neutralize acidic sites and lead to much-improved separation. Alternatively, reverse-phase chromatography is often very effective for these compounds.

Conclusion

The morpholine moiety is a cornerstone of modern kinase inhibitor design, valued for its ability to confer potent biological activity and desirable pharmacokinetic properties. Understanding the key synthetic strategies for its incorporation is therefore essential for medicinal chemists. The workhorse SNAr reaction provides a reliable and scalable method for attaching morpholine to common kinase inhibitor scaffolds. By mastering these synthetic protocols and understanding the rationale behind them, researchers can efficiently generate novel and diverse libraries of morpholine-containing compounds to accelerate the discovery of next-generation kinase inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to help you navigate the common challenges associated with this multi-step synthesis and significantly improve your reaction yields and product purity.

Introduction: The Synthetic Challenge

This compound is a valuable chiral building block in medicinal chemistry, notably as a precursor for various kinase inhibitors and other pharmacologically active molecules.[1] The synthesis, while conceptually straightforward, involves several critical steps where yield can be compromised. These include the formation of the chiral morpholine ring, protection of the secondary amine, and functional group manipulations of the side chain. This guide addresses the most common pitfalls encountered during this process.

Overall Synthetic Strategy

A common and effective route begins with a chiral starting material, such as L-serine, to establish the desired (S)-stereochemistry at the C3 position. The synthesis generally proceeds through the formation of an N-protected serine ester, cyclization to form the morpholine ring, and subsequent reduction and protection steps.

Synthetic_Pathway cluster_0 Starting Material cluster_1 Intermediate 1: Esterification cluster_2 Intermediate 2: N-Alkylation cluster_3 Intermediate 3: Cyclization cluster_4 Intermediate 4: Reduction & Protection cluster_5 Final Product L-Serine L-Serine L-Serine tert-butyl ester L-Serine tert-butyl ester L-Serine->L-Serine tert-butyl ester tert-Butyl acetate, Perchloric acid N-Chloroacetyl-L-serine tert-butyl ester N-Chloroacetyl-L-serine tert-butyl ester L-Serine tert-butyl ester->N-Chloroacetyl-L-serine tert-butyl ester Chloroacetyl chloride (S)-5-Oxomorpholine-3-carboxylate (S)-5-Oxomorpholine-3-carboxylate N-Chloroacetyl-L-serine tert-butyl ester->(S)-5-Oxomorpholine-3-carboxylate Base (e.g., NaOEt) (S)-tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate (S)-tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate (S)-5-Oxomorpholine-3-carboxylate->(S)-tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate 1. Reduction (e.g., NaBH4) 2. Boc Protection ((Boc)2O) Final_Product This compound (S)-tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate->Final_Product 1. Mesylation/Tosylaton 2. Azide Displacement (NaN3) 3. Reduction (e.g., H2, Pd/C)

Caption: General synthetic route from L-serine.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Problem 1: Low Yield During the Boc Protection of the Morpholine Nitrogen

Q: My reaction yield is consistently low after introducing the Boc group to the morpholine nitrogen. What are the likely causes and how can I fix this?

A: This is a frequent challenge. The secondary amine of the morpholine ring can be less nucleophilic than a simple aliphatic amine due to the electron-withdrawing effect of the ether oxygen.[2] Several factors could be contributing to the low yield.

  • Cause 1: Inadequate Base. The choice and amount of base are critical. Without a suitable base, the reaction can be slow or stall.

    • Solution: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used and effective bases for this transformation.[3] If your substrate is poorly soluble, using an aqueous system with sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) can be a viable alternative, which may also improve the solubility of amine salt starting materials.[4][5]

  • Cause 2: Steric Hindrance. The morpholine ring, especially if substituted, can present steric hindrance that slows the reaction rate.

    • Solution: To overcome this, you can increase the reaction temperature or prolong the reaction time.[3] A highly effective, though more costly, solution is to add a catalytic amount (0.1 eq.) of 4-dimethylaminopyridine (DMAP), which acts as a potent acylation catalyst, especially for sterically hindered amines.[3]

  • Cause 3: Formation of Di-Boc Side Product. With primary amines, double protection can be an issue. While less common for secondary amines like morpholine, harsh conditions or a large excess of Boc anhydride can lead to side reactions.

    • Solution: To minimize this, use a modest excess of di-tert-butyl dicarbonate ((Boc)₂O), typically 1.1-1.3 equivalents.[3] Avoid using excessively strong bases which can promote side reactions.[3]

Troubleshooting_Boc_Protection Start Low Yield in Boc Protection Cause1 Inadequate Base? Start->Cause1 Cause2 Steric Hindrance? Cause1->Cause2 No Sol1 Use stronger base (TEA, DIPEA) or aqueous base (NaOH, NaHCO3) Cause1->Sol1 Yes Cause3 Solvent Issue? Cause2->Cause3 No Sol2 Increase Temperature Increase Reaction Time Add catalytic DMAP Cause2->Sol2 Yes Sol3 Switch to ACN, THF, or DCM. Consider MeOH for acceleration. Cause3->Sol3 Yes End Yield Improved Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting workflow for low yield in Boc protection.

Problem 2: Incomplete Intramolecular Cyclization to Form the Morpholine Ring

Q: I am observing significant amounts of unreacted N-chloroacetyl-serine ester starting material after the cyclization step. How can I drive the reaction to completion?

A: Intramolecular cyclization to form the six-membered morpholine ring is a critical step that relies on the correct choice of base and solvent to facilitate the S_N2 reaction.

  • Cause 1: Base is not strong enough or is sterically hindered. The reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then displaces the chloride. A weak base will result in a low concentration of the reactive alkoxide.

    • Solution: Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are strong, non-nucleophilic bases suitable for this transformation.[6] A patent for a similar synthesis uses sodium ethoxide in toluene, which is also effective.[7][8] Ensure the reagents are anhydrous, as water will quench these strong bases.

  • Cause 2: Inappropriate Solvent. The solvent must be able to dissolve the substrate and not interfere with the reaction.

    • Solution: Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are excellent choices as they can solvate the cation of the base without protonating the reactive alkoxide. Toluene can also be used, as demonstrated in related syntheses.[7][8]

  • Cause 3: Reaction Temperature is Too Low. Like many reactions, the rate of cyclization is temperature-dependent.

    • Solution: While these reactions are often started at 0 °C to control the initial exothermic deprotonation, they may require warming to room temperature or even gentle heating (e.g., 40-50 °C) to proceed to completion. Monitor the reaction progress carefully using an appropriate analytical technique like TLC or LC-MS.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of these reactions? A1: A combination of techniques is ideal. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative checks at the bench. For more quantitative and precise monitoring, especially to distinguish between closely related intermediates, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.[3]

Q2: I'm having difficulty purifying the final product. It seems to be water-soluble. What purification strategy do you recommend? A2: The free amine in your final product can increase its polarity and water solubility, making standard extractive work-ups challenging and potentially leading to product loss.[3]

  • Strategy 1: Acid/Base Extraction. After the final deprotection/reduction, you can perform an acid-base workup. Extract your aqueous layer with an organic solvent (like dichloromethane or ethyl acetate) to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) to a pH > 10 and extract your free-amine product into an organic solvent.

  • Strategy 2: Column Chromatography. Flash column chromatography on silica gel is a standard method.[3] Due to the basic nature of the amine, peak tailing can be an issue. To mitigate this, you can pre-treat the silica with triethylamine or use a mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) or ammonium hydroxide.

  • Strategy 3: Recrystallization. If your final product is a solid, recrystallization or salt formation (e.g., with oxalic or hydrochloric acid) can be a highly effective method for achieving high purity.

Q3: Can I use a different protecting group for the morpholine nitrogen? A3: Yes, while Boc is common due to its stability to many reaction conditions and its straightforward removal with mild acid, other protecting groups can be used.[9] The choice depends on the overall synthetic plan. A benzyloxycarbonyl (Cbz) group, for example, is stable to acidic conditions but can be removed by catalytic hydrogenation, offering orthogonal protection if your synthesis involves acid-labile groups.

Optimized Reaction Parameters

The following table summarizes recommended conditions for the critical Boc protection step.

ParameterRecommended ConditionRationale & Comments
Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Standard, commercially available, and efficient reagent for Boc protection.[9]
Equivalents 1.1 – 1.3 eq.A slight excess ensures complete reaction without promoting side products.
Base TEA, DIPEA, or NaHCO₃ (aq.)TEA/DIPEA are for standard organic solvents. NaHCO₃ is for biphasic or aqueous systems.[3]
Catalyst DMAP (0.1 eq.)Highly recommended for sterically hindered or weakly nucleophilic amines to increase reaction rate.[3]
Solvent THF, DCM, Acetonitrile (ACN)Common aprotic solvents that work well. ACN is particularly good when using DMAP.[3]
Temperature 0 °C to Room TemperatureStart at 0 °C to control exotherm, then allow to warm to room temperature. Gentle heating may be needed.
Monitoring TLC, LC-MSMonitor until consumption of the starting amine is complete.[3]

Experimental Protocols

Protocol 1: Boc Protection of (S)-3-(aminomethyl)morpholine

This protocol assumes the morpholine ring is already formed and the side chain is present as the free amine.

  • Dissolve the (S)-3-(aminomethyl)morpholine derivative (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Add triethylamine (TEA, 1.5 eq.) to the solution and stir for 5 minutes at room temperature.

  • Cool the mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) in a small amount of the reaction solvent.

  • Add the (Boc)₂O solution dropwise to the cooled amine solution over 15-20 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[3]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to neutralize), and brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

References

preventing racemization during the synthesis of chiral morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Chiral Morpholines

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Racemization

Welcome to the Technical Support Center dedicated to the stereoselective synthesis of chiral morpholines. The morpholine scaffold is a critical pharmacophore in medicinal chemistry, and maintaining its chiral integrity is paramount for therapeutic efficacy and safety.[1][2] This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to address the challenges of racemization during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization, and why is it a significant issue in the synthesis of chiral morpholines?

A: Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers, known as a racemate.[3] In the context of drug development, this is a critical issue because enantiomers of a chiral drug can have vastly different pharmacological, toxicological, and pharmacokinetic properties.[4][5] Often, only one enantiomer is therapeutically active, while the other may be inactive, less active, or even cause harmful side effects.[5][6] Therefore, is essential to ensure the final product's safety and efficacy.

Q2: Which stereocenter in the morpholine ring is most susceptible to racemization?

A: The susceptibility of a stereocenter to racemization largely depends on the synthetic route and the substituents on the morpholine ring. However, a common point of vulnerability is a stereocenter adjacent to a carbonyl group or a position with an acidic proton.[7][8][9] For instance, if a synthetic intermediate has a chiral carbon alpha to a carbonyl, it can be prone to enolization under acidic or basic conditions, leading to a loss of stereochemistry.[7][8] Similarly, any stereocenter with a proton that can be abstracted to form a planar, achiral intermediate is at risk.[3]

Q3: What are the primary causes of racemization during chiral morpholine synthesis?

A: Racemization in chiral amine synthesis, including morpholines, is often triggered by several factors:

  • Harsh Reaction Conditions: Both strongly acidic and basic conditions can catalyze the racemization of chiral centers, particularly those with an adjacent activating group.[7][10]

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for racemization, leading to a decrease in enantiomeric excess (ee).[6][11][12][13]

  • Choice of Reagents and Catalysts: Certain reagents or catalysts can promote side reactions that lead to racemization.[10][14]

  • Prolonged Reaction Times: The longer a chiral molecule is exposed to conditions that can induce racemization, the greater the potential for loss of stereochemical purity.

Troubleshooting Guide: Preventing Racemization in Practice

This section addresses specific problems you might encounter during your experiments and provides actionable solutions grounded in chemical principles.

Problem 1: Significant loss of enantiomeric excess (ee) is observed after the cyclization step to form the morpholine ring.

  • Potential Cause A: Epimerization-prone intermediates.

    • Explanation: One common strategy for synthesizing chiral morpholines involves the cyclization of a chiral amino alcohol derivative. If the synthetic route generates an intermediate with a stereocenter that is easily epimerized, racemization can occur before or during cyclization. For example, an α-chloroaldehyde intermediate has been shown to be prone to epimerization.[15]

    • Recommended Solution:

      • Modify the Synthetic Route: Consider a synthetic strategy that avoids generating unstable chiral intermediates. For instance, forming the stereocenter before or during the cyclization using asymmetric catalysis can be a robust approach.[1][16] Asymmetric hydrogenation of dehydromorpholines is one such powerful method that can yield high enantioselectivities.[16][17]

      • Immediate Use of Intermediates: If an epimerization-prone intermediate is unavoidable, it should be used immediately in the next step without prolonged storage or exposure to conditions that could cause racemization.[15]

  • Potential Cause B: Harsh cyclization conditions.

    • Explanation: The conditions used for the ring-closing reaction can themselves be a source of racemization. The use of strong bases or high temperatures to facilitate cyclization can lead to the deprotonation and reprotonation of a stereocenter, resulting in a loss of chiral integrity.

    • Recommended Solution:

      • Optimize Reaction Conditions: Systematically screen reaction parameters to find milder conditions. This includes lowering the reaction temperature, using a weaker base, and minimizing the reaction time.[6]

      • Catalyst Selection: Employing a suitable catalyst can often enable the reaction to proceed under milder conditions. For example, organocatalytic methods have been successfully used for the enantioselective synthesis of morpholines.[15][18]

Problem 2: The final purified morpholine product shows a lower than expected enantiomeric excess.

  • Potential Cause A: Racemization during purification.

    • Explanation: The purification process, particularly column chromatography on silica gel, can sometimes lead to racemization. The acidic nature of standard silica gel can be detrimental to sensitive chiral compounds.[6]

    • Recommended Solution:

      • Neutralize Silica Gel: Pre-treat the silica gel with a solution of a non-nucleophilic base, such as triethylamine, in the eluent to neutralize acidic sites.[6]

      • Alternative Stationary Phases: Consider using alternative, less acidic stationary phases like neutral or basic alumina, or bonded-phase silica.[6]

      • Non-Chromatographic Purification: If possible, purify the product by recrystallization, which can often lead to an enhancement of the enantiomeric excess.

  • Potential Cause B: Inaccurate determination of enantiomeric excess.

    • Explanation: Before extensive troubleshooting of the reaction, it is crucial to ensure that the analytical method for determining the enantiomeric excess is accurate and reliable.

    • Recommended Solution:

      • Method Validation: Validate the chiral HPLC or GC method by analyzing a racemic sample to ensure baseline separation of the enantiomers.[7] The mobile phase composition and flow rate may need to be optimized.[7]

      • Use of a Standard: If available, use an enantiomerically pure standard to confirm the retention times of the respective enantiomers.

Experimental Protocols and Data

Protocol 1: General Procedure for Asymmetric Hydrogenation of a Dehydromorpholine

This protocol is adapted from a method known to produce high enantioselectivities.[16][17]

  • Preparation: In a glovebox, add the dehydromorpholine substrate (0.5 mmol), the chiral bisphosphine-rhodium catalyst (e.g., SKP-Rh complex, 1 mol%), and a suitable solvent (e.g., degassed dichloromethane, 5 mL) to a dried Schlenk tube.

  • Reaction Setup: Seal the Schlenk tube and connect it to a hydrogen balloon.

  • Hydrogenation: Purge the tube with hydrogen gas three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is completely consumed.

  • Work-up: Upon completion, carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the chiral morpholine.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.

Table 1: Influence of Reaction Parameters on Racemization

The following table summarizes the general impact of various reaction parameters on the enantiomeric excess (ee) of the product. This data is illustrative and serves as a guide for optimization.

ParameterConditionExpected Impact on Enantiomeric Excess (ee)Rationale
Temperature IncreasedDecreaseHigher thermal energy can overcome the activation barrier for racemization.[6][11][12]
DecreasedIncreaseReduces the kinetic energy available for racemization pathways.[6]
Base Strength Strong Base (e.g., NaH)DecreaseStrong bases are more likely to abstract protons from chiral centers, leading to planar intermediates.[14][19]
Weaker/Hindered Base (e.g., DIPEA, NMM)IncreaseLess prone to causing deprotonation at the stereocenter.[14][19]
Solvent Polarity VariesVariesThe solvent can stabilize or destabilize the transition states leading to the desired product versus the racemized product. The effect is highly substrate and reaction-dependent.[6][20]
Purification Media Acidic Silica GelDecreaseAcidic sites on the silica can catalyze racemization of sensitive compounds.[6]
Neutralized Silica/AluminaNo significant impactMinimizes the risk of acid-catalyzed racemization during purification.[6]

Visualizing the Problem: Racemization Pathways

The following diagram illustrates a common mechanism for base-catalyzed racemization at a stereocenter alpha to a carbonyl group, a potential scenario in some morpholine synthesis routes.

RacemizationMechanism cluster_main Base-Catalyzed Racemization Pathway R_enantiomer (R)-Enantiomer (Chiral) planar_enolate Planar Enolate (Achiral Intermediate) R_enantiomer->planar_enolate - H⁺ (Base) planar_enolate->R_enantiomer + H⁺ S_enantiomer (S)-Enantiomer (Chiral) planar_enolate->S_enantiomer + H⁺

Caption: Base-catalyzed racemization via a planar enolate intermediate.

The following workflow provides a decision-making guide for troubleshooting unexpected racemization.

TroubleshootingWorkflow start Low ee Detected check_analysis Is the analytical method validated? start->check_analysis validate_method Validate chiral HPLC/GC with a racemic standard. check_analysis->validate_method No check_purification Racemization during purification? check_analysis->check_purification Yes validate_method->check_analysis neutralize_silica Neutralize silica gel or use alumina. check_purification->neutralize_silica Yes check_reaction Investigate Reaction Conditions check_purification->check_reaction No end_product Optically Pure Product neutralize_silica->end_product optimize_temp Lower Reaction Temperature check_reaction->optimize_temp optimize_base Screen Weaker/Hindered Bases check_reaction->optimize_base optimize_solvent Screen Solvents check_reaction->optimize_solvent optimize_temp->end_product optimize_base->end_product optimize_solvent->end_product

Caption: Troubleshooting workflow for addressing racemization issues.

References

Technical Support Center: Navigating the Scale-Up of (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and scale-up of (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate. This resource is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Chiral morpholine derivatives are crucial building blocks in modern pharmaceuticals, and ensuring their robust and scalable synthesis is paramount.[1][2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format.

Synthetic Pathway Overview

The production of this compound typically involves a multi-step synthesis. A common route starts from a chiral precursor, such as L-serine, and involves protection, cyclization, and reduction steps. Each stage presents unique challenges that can impact yield, purity, and scalability.

Synthetic_Pathway cluster_0 Key Synthesis Stages Start Chiral Precursor (e.g., L-Serine) Step1 Boc Protection of Amine Start->Step1 Boc2O, Base Step2 Cyclization to Morpholine Ring Step1->Step2 Cyclizing Agent Step3 Reduction of Carboxylic Acid/Ester Step2->Step3 Reducing Agent (e.g., NaBH4) Final This compound Step3->Final

Caption: A generalized workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the production of this chiral morpholine derivative?

A1: The main challenges can be categorized into three areas:

  • Stereochemical Integrity: Maintaining the (S)-configuration throughout the synthetic sequence is critical. Any racemization will lead to difficult-to-remove diastereomeric impurities and a loss of active product.

  • Impurity Profile: Side reactions at each stage can introduce impurities that are structurally similar to the product, complicating purification. For instance, over-alkylation or incomplete reactions are common issues.

  • Reagent Handling and Safety: The use of reagents like sodium borohydride or strong bases requires careful handling and control of reaction conditions (e.g., temperature) to ensure safety and prevent runaway reactions on a large scale.

Q2: Why is the Boc (tert-butyloxycarbonyl) group the preferred protecting group for the morpholine nitrogen?

A2: The Boc group is widely used due to its stability under a range of reaction conditions, particularly basic and nucleophilic environments.[3][4] It is also readily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid or HCl), which is often compatible with the final product's stability.[3][5] This orthogonality allows for selective deprotection without affecting other sensitive functional groups.

Q3: What analytical techniques are essential for monitoring reaction progress and final product purity?

A3: A combination of techniques is crucial:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric excess (ee) and ensure stereochemical purity. Reverse-phase HPLC is used to monitor the consumption of starting materials and the formation of the product and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is vital for structural confirmation of intermediates and the final product.

  • Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) to identify the mass of the product and any impurities, aiding in their structural elucidation.

Troubleshooting Guide by Synthesis Stage

Stage 1: Boc Protection of the Amino Precursor
Problem 1: Incomplete Boc-protection reaction, even with excess Boc anhydride (Boc₂O).
  • Question: My reaction stalls, leaving a significant amount of starting amine. I've tried adding more Boc₂O, but it doesn't solve the problem. What's happening?

  • Answer: This issue often stems from inadequate basic conditions or poor solubility of the starting material. The amine needs to be deprotonated to act as an effective nucleophile.

    • Causality: If the amine starting material is in its salt form (e.g., a hydrochloride salt), the added base may be insufficient to both neutralize the salt and facilitate the reaction. Zwitterionic starting materials can also have poor solubility in common organic solvents.[6]

    • Troubleshooting Steps:

      • Ensure Adequate Base: Use at least two equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) if starting from an amine salt.

      • Solvent System: For poorly soluble starting materials, consider a biphasic system (e.g., THF/water or dioxane/water) with a base like sodium bicarbonate or sodium hydroxide.[6] This can improve the solubility of the amine salt.

      • Catalyst: In some cases, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction, but be cautious as it can also promote side reactions if not controlled.[6]

      • Alcoholic Solvents: Studies have shown that alcoholic solvents like methanol can significantly enhance the rate of Boc protection for some amines, even without a base, by stabilizing the transition state through hydrogen bonding.[7]

Problem 2: Formation of a di-Boc protected or urea byproduct.
  • Question: I'm observing a significant byproduct with a higher mass, which I suspect is a urea derivative. How can I prevent this?

  • Answer: Urea formation typically arises from the breakdown of the Boc group or isocyanate intermediates, especially at elevated temperatures.

    • Causality: Heating the reaction mixture excessively can lead to the decomposition of Boc anhydride.

    • Troubleshooting Steps:

      • Temperature Control: Maintain the reaction at room temperature or below (0-25°C). The reaction is typically fast enough without heating.[3]

      • Order of Addition: Add the Boc anhydride slowly to the solution of the amine and base to avoid localized high concentrations and exotherms.

Stage 2: Cyclization to Form the Morpholine Ring
Problem 3: Low yield during the intramolecular cyclization step.
  • Question: The ring-closing step to form the morpholine is giving me a low yield, and I'm isolating multiple byproducts. What are the key parameters to control?

  • Answer: The efficiency of intramolecular cyclization is highly dependent on concentration and the choice of base and solvent.

    • Causality: At high concentrations, intermolecular reactions (polymerization) can outcompete the desired intramolecular cyclization. The base must be strong enough to deprotonate the alcohol or amine for ring closure but not so harsh as to cause decomposition.

    • Troubleshooting Steps:

      • High Dilution: Run the reaction at a lower concentration (e.g., 0.01-0.1 M) to favor the intramolecular pathway. On a large scale, this can be achieved by the slow addition of the substrate to a solution of the base.

      • Base Selection: A common method for forming the morpholine ring is the Williamson ether synthesis, which requires a strong base to deprotonate the hydroxyl group. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF are effective.[8]

      • Leaving Group: Ensure you have a good leaving group on the carbon that will be attacked by the nucleophile (e.g., a tosylate, mesylate, or halide).

Cyclization_Troubleshooting Start Low Cyclization Yield Check1 Is reaction concentration too high? Start->Check1 Check2 Is the base strong enough? Check1->Check2 No Sol1 Implement high dilution conditions (slow addition of substrate). Check1->Sol1 Yes Check3 Is the leaving group adequate? Check2->Check3 Yes Sol2 Switch to a stronger base (e.g., NaH, t-BuOK). Check2->Sol2 No Sol3 Convert hydroxyl to a better leaving group (e.g., -OTs, -OMs). Check3->Sol3 No

Caption: Decision tree for troubleshooting low cyclization yields.

Stage 3: Reduction and Purification
Problem 4: The reduction of the ester/acid to the aminomethyl group is sluggish or generates impurities.
  • Question: I'm reducing the C3-position ester to the primary amine. The reaction is either incomplete or I'm seeing byproducts. How can I optimize this?

  • Answer: The choice of reducing agent and reaction conditions are critical for a clean and complete reduction.

    • Causality: A common route involves reducing a carboxylic acid or ester at the C3 position. Strong reducing agents like lithium aluminum hydride (LAH) can be effective but are hazardous on a large scale and may reduce other functional groups. A two-step approach via an intermediate amide or nitrile followed by reduction is often more controlled. A patent describes the reduction of an oxo-morpholinyl carboxylic acid ester using sodium borohydride with aluminum trichloride.[9][10]

    • Troubleshooting Steps:

      • Choice of Reagent: For scale-up, sodium borohydride in combination with a Lewis acid (like AlCl₃ or BF₃·OEt₂) or in specific solvents can be a safer alternative to LAH for reducing esters.

      • Temperature Control: Reductions are often exothermic. Maintain low temperatures (e.g., 0°C) during the addition of the reducing agent and allow the reaction to warm to room temperature slowly.

      • Work-up Procedure: A careful aqueous work-up is essential to quench excess reducing agent and hydrolyze borate complexes. The pH must be adjusted to ensure the amine product is in its free base form for extraction.

Problem 5: Difficulty in purifying the final product by column chromatography.
  • Question: The final product is a polar amine, and it streaks badly on silica gel columns, leading to poor separation and low recovery. What are my options?

  • Answer: Purifying polar amines on acidic silica gel is a common challenge due to strong acid-base interactions.[11][12]

    • Causality: The basic amine groups interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing and sometimes irreversible adsorption.[11]

    • Troubleshooting Steps:

      • Mobile Phase Modification: Add a small amount of a competing base to the eluent. A common choice is 0.5-2% triethylamine or ammonia in methanol/DCM or ethyl acetate/hexane systems.[12] This neutralizes the active sites on the silica.

      • Alternative Stationary Phases: Consider using an amine-functionalized silica gel column or basic alumina. These stationary phases eliminate the acidic sites and often provide much better peak shape for basic compounds.[11][12]

      • Crystallization/Salt Formation: If the product is a solid, crystallization from an appropriate solvent system can be a highly effective and scalable purification method. Alternatively, forming a crystalline salt (e.g., hydrochloride or tartrate) can facilitate purification and handling, followed by a neutralization step to recover the free base.

Protocol: Purification of a Polar Amine using a Modified Mobile Phase
  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to create a slurry and then evaporate the solvent under reduced pressure. This dry-loading method prevents the crude material from dissolving in the initial mobile phase band at the top of the column, which improves separation.

  • Column Packing: Pack a silica gel column using a hexane/ethyl acetate mixture.

  • Eluent Preparation: Prepare the mobile phase. A typical starting point for a polar amine is a gradient of 0-10% methanol in DCM. To this solvent system, add 1% triethylamine (v/v).

  • Loading and Elution: Load the dried slurry onto the top of the column. Elute the column with the amine-modified mobile phase, collecting fractions and monitoring by TLC or HPLC.

  • Post-Purification: Combine the pure fractions. The triethylamine is volatile and will be removed along with the elution solvents during evaporation under reduced pressure.

ParameterStandard SilicaAmine-Modified Silica
Interaction Strong acid-baseWeak polar-polar
Peak Shape Tailing/StreakingSymmetrical
Mobile Phase Requires basic additive (e.g., TEA)Standard solvents (Hex/EtOAc)
Recovery Potentially lowGenerally high
Table 1. Comparison of stationary phases for polar amine purification.[11][12]

References

analytical methods for assessing the purity of (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purity Analysis of (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate

Introduction: Welcome to the technical support center for the analytical assessment of this compound. This molecule is a key chiral building block in pharmaceutical synthesis, and rigorous purity analysis is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides in-depth, experience-based answers to common challenges encountered during purity analysis, focusing on both chemical and enantiomeric purity. The protocols and troubleshooting sections are designed to be self-validating systems, grounded in established regulatory principles.

Section 1: General FAQs on Purity Assessment

Q1: What are the critical purity attributes for this compound?

A1: There are two primary purity attributes that must be controlled:

  • Chemical Purity: This refers to the absence of any chemical species other than the intended molecule. Potential impurities include residual starting materials, synthetic by-products (e.g., diastereomers if other chiral centers are present in precursors), and degradation products (e.g., the de-Boc-protected compound).

  • Enantiomeric Purity: As the compound is chiral, its stereochemical integrity is paramount. Enantiomeric purity is typically expressed as enantiomeric excess (e.e.), which measures the excess of the desired (S)-enantiomer over the undesired (R)-enantiomer. The presence of the (R)-enantiomer can affect the pharmacological and toxicological profile of the final drug product.

Q2: Which analytical techniques are most suitable for a comprehensive purity assessment?

A2: A multi-technique approach is essential for robust characterization:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for determining enantiomeric purity. It separates the (S) and (R) enantiomers, allowing for their precise quantification.[1]

  • Reversed-Phase HPLC (RP-HPLC): This is the primary workhorse for assessing chemical purity by separating the target compound from its achiral impurities based on polarity.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): NMR is unparalleled for structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the main compound. It provides definitive evidence of the compound's identity.[3][4]

  • Mass Spectrometry (MS): Typically coupled with HPLC (LC-MS), MS is used to confirm the molecular weight of the main peak and to identify the mass of unknown impurities, which is the first step in their structural elucidation.[5]

Q3: What are the most common potential impurities I should be looking for?

A3: Based on the structure and common synthetic routes, potential impurities include:

  • The (R)-enantiomer: The opposite enantiomer, which must be quantified.

  • De-protected Impurity: (S)-3-(aminomethyl)morpholine, formed by the acid-catalyzed loss of the tert-butyloxycarbonyl (Boc) group.

  • Process-Related Impurities: Unreacted starting materials or reagents from the synthesis.

  • Degradation Products: The carbamate linkage can be susceptible to hydrolysis under strongly acidic or basic conditions.

Section 2: Chiral HPLC for Enantiomeric Purity - Troubleshooting Guide

The separation of enantiomers is a highly specific process, and method development can be challenging. This section addresses common issues.

Workflow for Chiral HPLC Method Development

start Start: Separate Enantiomers col_select Step 1: Column Selection (Polysaccharide-based: Amylose/Cellulose) start->col_select mp_select Step 2: Mobile Phase Screening (Normal vs. Polar Organic vs. RP) col_select->mp_select Select 2-3 candidate columns mp_opt Step 3: Optimize Mobile Phase (Adjust % co-solvent, add modifier) mp_select->mp_opt Initial separation observed? mp_opt->mp_select No / Poor separation param_opt Step 4: Optimize Parameters (Flow Rate, Temperature) mp_opt->param_opt Fine-tune resolution sst Step 5: Perform System Suitability (Resolution > 1.5, Tailing < 2.0) param_opt->sst sst->mp_opt Criteria Not Met end Validated Method sst->end Criteria Met

Caption: Workflow for Chiral HPLC method development.

Issue 1: Poor or no resolution between the (S) and (R) enantiomers.

  • Underlying Cause & Expertise: Chiral recognition is based on the formation of transient, diastereomeric complexes between the analytes and the chiral stationary phase (CSP). If the interaction energies are too similar, no separation occurs. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for a broad range of compounds and are the recommended starting point.[6] The choice of mobile phase (normal-phase, polar organic, or reversed-phase) dramatically alters the interaction mechanism.

  • Troubleshooting Protocol:

    • Verify Column Choice: Start with an immobilized polysaccharide-based column, such as one based on amylose or cellulose tris(3,5-dimethylphenylcarbamate). These are robust and compatible with a wide range of solvents.[6]

    • Screen Mobile Phases: A systematic screening approach is most efficient.

      • Normal Phase (NP): Start with n-Hexane/Isopropanol (IPA) or n-Hexane/Ethanol. This mode often provides the best selectivity.

      • Polar Organic (PO): Use 100% Methanol, Ethanol, or Acetonitrile with an additive. This is useful if the compound has poor solubility in NP solvents.

    • Optimize Co-solvent Ratio: If partial separation is observed, systematically vary the percentage of the alcohol co-solvent. Lowering the alcohol content generally increases retention and can improve resolution, but may also broaden peaks.

    • Consider Temperature: Lowering the column temperature can sometimes enhance the stability of the transient diastereomeric complexes, increasing resolution. Try running at 15°C or 25°C.

Issue 2: Peak tailing is observed for both enantiomers.

  • Underlying Cause & Expertise: The primary amine in your molecule is basic. It can undergo secondary ionic interactions with residual acidic silanol groups on the silica surface of the HPLC column, leading to peak tailing. This is particularly common in normal-phase mode.

  • Troubleshooting Protocol:

    • Add a Basic Modifier: To saturate the active silanol sites and prevent secondary interactions, add a small amount of a basic modifier to the mobile phase.[7]

      • For normal-phase, add 0.1% Diethylamine (DEA) or n-Butylamine to both the hexane and alcohol components of your mobile phase.

    • Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.

      • Prepare 1:10 and 1:100 dilutions of your sample and inject them. If the peak shape improves significantly, the original sample was overloading the column.[7]

Protocol: Starting Chiral HPLC Method
ParameterRecommended ConditionRationale
Column Immobilized Amylose-based CSP (e.g., CHIRAL ART Amylose-SA)Broad selectivity and high durability.[6]
Dimensions 250 x 4.6 mm, 5 µmStandard analytical column dimensions for good efficiency.
Mobile Phase n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)Common normal-phase condition with a basic modifier to ensure good peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Temperature 25 °CProvides reproducible chromatography.
Detection UV at 210 nmThe carbamate group has a weak UV chromophore, requiring a low wavelength.
Injection Vol. 10 µLA good starting point to avoid column overload.
Sample Prep. Dissolve in mobile phase or EthanolEnsures compatibility with the mobile phase and good peak shape.

Section 3: Reversed-Phase HPLC for Chemical Purity - Troubleshooting Guide

RP-HPLC is a robust technique, but issues can arise from the mobile phase, system, or sample.

Troubleshooting Common RP-HPLC Issues
IssueCommon CauseRecommended Action & Protocol
Peak Tailing Secondary interactions with silanols (analyte is basic).Action: Lower the mobile phase pH. Protocol: Add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to the mobile phase. At a low pH (~2-3), the analyte is fully protonated, and silanols are suppressed, minimizing ionic interactions.
Ghost Peaks Contamination in the system or mobile phase, or autosampler carryover.[7]Action: Identify the source of contamination. Protocol: 1. Run a blank gradient (no injection). If peaks appear, the issue is the mobile phase or system. Prepare fresh mobile phase using HPLC-grade solvents.[7] 2. If the blank is clean, inject the sample solvent. If peaks appear, the solvent is contaminated. 3. If the solvent is clean, the issue is likely carryover. Optimize the autosampler needle wash using a solvent that readily dissolves the analyte (e.g., 50:50 Acetonitrile:Water).
Retention Time Drift Poor column equilibration, temperature fluctuations, or changes in mobile phase composition.[8]Action: Ensure system stability. Protocol: 1. Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before the first injection. 2. Use a thermostatted column compartment to maintain a constant temperature.[8] 3. Ensure the mobile phase is well-mixed and degassed.
Protocol: Starting RP-HPLC Method for Chemical Purity

This method should be validated according to ICH Q2(R2) guidelines.[9][10]

ParameterRecommended ConditionRationale / System Suitability
Column C18, 150 x 4.6 mm, 3.5 µmStandard column for good retention and separation of small molecules.
Mobile Phase A Water + 0.1% TFATFA acts as an ion-pairing agent and controls pH for good peak shape.
Mobile Phase B Acetonitrile + 0.1% TFACommon organic solvent for reversed-phase.
Gradient 5% B to 95% B over 20 minA broad gradient to elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 210 nmLow wavelength needed for detection.
System Suitability Tailing Factor: 0.8 - 1.8. Theoretical Plates: > 2000. %RSD for 5 reps: < 2.0% (Area & RT).These criteria are based on USP <621> and ensure the system is performing adequately before analysis.[11][12]

Section 4: Spectroscopic Methods (NMR & MS) - FAQs

Q1: How can ¹H NMR confirm the structure and indicate purity?

A1: ¹H NMR provides a "fingerprint" of the molecule. For your compound, look for these key signals:

  • Boc Group: A sharp, strong singlet at ~1.4-1.5 ppm, integrating to 9 protons. The presence and correct integration of this peak confirm the Boc group is intact.[5][13]

  • Morpholine Ring Protons: A series of complex multiplets typically between ~2.5 and 4.0 ppm. The protons on carbons adjacent to oxygen will be further downfield than those adjacent to nitrogen.[4]

  • Aminomethyl Protons (-CH₂NH₂): Signals corresponding to the CH₂ and NH₂ protons. The NH₂ signal may be broad and its chemical shift is solvent-dependent.

  • Purity Assessment: The presence of small, unexpected peaks indicates impurities. If you use an internal standard of known concentration and purity (quantitative NMR or qNMR), you can accurately determine the absolute purity (assay) of your material.

Q2: What mass fragments should I expect in Electrospray Ionization Mass Spectrometry (ESI-MS)?

A2: In positive ion mode ESI-MS, you should look for the protonated molecular ion and characteristic fragments of the Boc group.

  • [M+H]⁺: The molecular weight of C₁₀H₂₀N₂O₃ is 216.28. The primary ion observed will be at m/z 217.3.

  • [M-56+H]⁺: A very common fragment corresponding to the loss of isobutylene (C₄H₈) from the tert-butyl group, resulting in an ion at m/z 161.3.[5]

  • [M-100+H]⁺: A fragment corresponding to the loss of the entire Boc group (C₅H₈O₂), resulting in the de-protected amine at m/z 117.3.[5] Observing this pattern provides strong evidence for the identity of your compound.

Section 5: Method Validation Principles

Any analytical method used for quality control must be validated to prove it is fit for its intended purpose.[14] The validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[15]

Troubleshooting Workflow for Method Validation Failure

start Validation Parameter Fails (e.g., Precision, Accuracy) investigate_sst Step 1: Review System Suitability Did it pass for all runs? start->investigate_sst investigate_prep Step 2: Check Sample/Standard Prep (Weighing, dilution errors?) investigate_sst->investigate_prep Yes reoptimize Step 4: Re-optimize Method (e.g., improve resolution, change pH) investigate_sst->reoptimize No, SST failed investigate_method Step 3: Assess Method Robustness Is the method sensitive to small changes? investigate_prep->investigate_method No errors found revalidate Step 5: Re-execute Validation Experiment investigate_prep->revalidate Error found & corrected investigate_method->reoptimize Yes, method is not robust reoptimize->revalidate revalidate->start Failure pass Validation Passed revalidate->pass Success

Caption: Troubleshooting workflow for a failed validation experiment.

Key Validation Parameters for a Purity Method
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate the analyte from all potential impurities.[10]Peak purity analysis (using a DAD detector) should pass. Impurity peaks should be baseline resolved from the main peak (Resolution > 1.5).
Linearity To demonstrate a proportional relationship between concentration and detector response.[10]Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy Closeness of the measured value to the true value.[16]Recovery of a spiked impurity should be within 90.0% - 110.0%.
Precision The degree of agreement among individual test results.[16]Repeatability: RSD ≤ 2.0% for the main peak. Intermediate Precision: RSD ≤ 3.0% (between days/analysts).
Limit of Quantitation (LOQ) The lowest amount of an impurity that can be reliably quantified.[16]Signal-to-Noise ratio ≥ 10. Accuracy and precision must be acceptable at this level.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.[9]System suitability criteria must be met when parameters like flow rate (±10%), temperature (±5°C), and mobile phase composition (±2% organic) are varied.

References

Technical Support Center: Purification of (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity issues encountered during the synthesis and handling of this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity critical?

This compound is a chiral building block widely used in the synthesis of various pharmaceuticals.[1][2] Its structure contains a morpholine core, a primary amine, and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile intermediate for constructing more complex molecules, such as enzyme inhibitors and novel therapeutic agents.[1][3]

Purity is paramount for several reasons:

  • Pharmacological Activity: Impurities can have their own pharmacological effects, leading to unintended biological responses or toxicity.

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA have strict limits on impurities in active pharmaceutical ingredients (APIs).[4] The International Council for Harmonisation (ICH) guidelines provide a framework for the reporting, identification, and qualification of impurities.[5]

  • Reaction Efficiency: Impurities can interfere with subsequent synthetic steps, leading to lower yields, side reactions, and complex purification challenges.

  • Stereochemical Integrity: As a chiral compound, the presence of the unwanted (R)-enantiomer can drastically alter the efficacy and safety profile of the final drug product.

Q2: What are the most common impurities I should be aware of?

Impurities can originate from starting materials, side reactions during synthesis, or degradation. A systematic approach to identifying them is crucial.

cluster_process cluster_degradation cluster_reagents Impurity_Source Sources of Impurities Process Process-Related Impurity_Source->Process Starting_Material Starting Materials Impurity_Source->Starting_Material Degradation Degradation Products Impurity_Source->Degradation Reagents Reagents & Solvents Impurity_Source->Reagents Enantiomer (R)-enantiomer Process->Enantiomer Non-Stereoselective Step DiBoc Di-Boc Protected Species Process->DiBoc Excess (Boc)2O Nitrile Unreacted Nitrile Precursor Process->Nitrile Incomplete Reduction tButyl tert-Butyl Adducts Process->tButyl Acidic Conditions Deprotected Boc-Deprotected Amine Degradation->Deprotected Acidic pH / Heat Hydrolysis Hydrolysis Products Degradation->Hydrolysis Presence of Water Solvents Residual Solvents Reagents->Solvents Inefficient Drying Catalysts Residual Catalysts (e.g., Pd, Pt) Reagents->Catalysts Incomplete Removal start Low Purity Detected lcms LC-MS Analysis Obtain MW of Impurities start->lcms nmr NMR Analysis Check for characteristic signals (e.g., residual solvents, t-butyl groups) start->nmr db_check Database Check Compare MW with Table 1 Potentials lcms->db_check decision Impurity Identified? db_check->decision nmr->decision purify Select Purification Strategy decision->purify Yes isolate Isolate & Characterize Preparative HPLC / NMR decision->isolate No start Dissolve Crude Product in Minimum DCM adsorb Adsorb onto Silica Gel start->adsorb load Load Adsorbed Sample onto Column adsorb->load pack Pack Column with Silica in Hexane pack->load elute_1 Elute with Hexane/EtOAc Gradient (e.g., 100:0 -> 70:30) load->elute_1 collect_1 Collect Non-polar Fractions (e.g., (Boc)2O) elute_1->collect_1 elute_2 Increase Polarity with DCM/MeOH Gradient (e.g., 100:0 -> 95:5) collect_1->elute_2 collect_2 Collect Product Fractions elute_2->collect_2 elute_3 Flush with High Polarity (e.g., 90:10 DCM/MeOH) collect_2->elute_3 collect_3 Collect Polar Impurity Fractions (e.g., Deprotected Amine) elute_3->collect_3 analyze Analyze Fractions by TLC/HPLC collect_3->analyze

References

Technical Support Center: Alternative Protecting Groups for 3-(Aminomethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the protection of the primary amine in 3-(aminomethyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges or require alternative strategies during their synthetic campaigns. This guide provides in-depth, field-proven insights into the selection, application, and removal of various amine protecting groups, with a focus on troubleshooting common experimental hurdles.

Conceptual Overview: Why Protecting Group Strategy is Critical

The primary amine of 3-(aminomethyl)morpholine is a potent nucleophile, readily participating in a wide range of chemical transformations.[1] In multi-step syntheses, this reactivity can be a liability, leading to undesired side reactions. Protecting groups act as temporary masks, converting the amine into a less reactive functional group, such as a carbamate, to ensure that other parts of the molecule can be modified selectively.[2] An ideal protecting group strategy involves high-yielding protection and deprotection steps under conditions that do not compromise the integrity of the rest of the molecule, including the morpholine ring.[2]

A key concept in complex syntheses is "orthogonal protection," which allows for the selective removal of one protecting group in the presence of others.[2][3][4] This is crucial when multiple reactive sites need to be addressed independently.

Troubleshooting and FAQs

This section addresses common issues encountered during the protection and deprotection of 3-(aminomethyl)morpholine.

Question 1: My Boc-protection of 3-(aminomethyl)morpholine is low-yielding or failing. What are the likely causes and solutions?

Answer:

Low yields in Boc protection are a frequent issue. Here are some common causes and troubleshooting steps:

  • Inadequate Base: The reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) requires a base to neutralize the acidic byproduct. If the base is too weak or used in insufficient quantity, the reaction will be slow or incomplete.

    • Solution: For 3-(aminomethyl)morpholine, which is a relatively strong base itself, you can often use it as its own base. However, if you suspect this is the issue, adding an external non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can improve the reaction rate.

  • Solvent Issues: 3-(aminomethyl)morpholine is highly polar and may have limited solubility in common aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), especially if it's in a salt form.

    • Solution: Consider using a more polar solvent system. A mixture of THF and water or dioxane and water can be effective.[5] Running the reaction under aqueous conditions with a base like sodium bicarbonate or sodium hydroxide can also solve solubility problems.[6]

  • Reaction with Carboxylic Acids: If your starting material is a zwitterion (e.g., an amino acid), the carboxylate can react with Boc₂O to form a mixed anhydride, which can then react with the amine to form dimers.[6]

    • Solution: Performing the reaction in an aqueous basic solution helps to hydrolyze the mixed anhydride, preventing dimerization.[6]

  • Reagent Quality: Boc₂O can degrade over time, especially if exposed to moisture.

    • Solution: Use fresh, high-quality Boc₂O.

Question 2: I am seeing an unexpected side product after Boc deprotection with trifluoroacetic acid (TFA). What could it be?

Answer:

The deprotection of a Boc group with strong acids like TFA generates a tert-butyl cation.[3][7] This electrophilic species can react with nucleophilic sites on your molecule or in the reaction mixture.

  • Potential Side Reaction: Alkylation of the morpholine nitrogen or other nucleophilic functional groups by the tert-butyl cation.

  • Solution: Add a scavenger to the deprotection cocktail. Common scavengers include triethylsilane (TES), thioanisole, or water.[3] These will trap the tert-butyl cation, preventing unwanted side reactions.

Question 3: My synthesis requires conditions that are incompatible with a Boc group. What are some robust, orthogonal alternatives?

Answer:

Several excellent alternatives to the Boc group offer orthogonal deprotection strategies. The choice depends on the specific reaction conditions you need to employ in subsequent steps.

  • Carboxybenzyl (Cbz or Z) group: Stable to acidic and basic conditions.[3][8] It is removed by catalytic hydrogenolysis (e.g., H₂, Pd/C).[3][9] This is a good option if your molecule does not contain other functional groups that are sensitive to reduction, such as alkenes or alkynes.

  • 9-Fluorenylmethoxycarbonyl (Fmoc) group: Stable to acidic conditions but cleaved by bases, typically a solution of piperidine in DMF.[3][10][11] This makes it orthogonal to the acid-labile Boc group.[2][10]

  • Allyloxycarbonyl (Alloc) group: Stable to both acidic and basic conditions.[8][12] It is removed by a palladium(0) catalyst, often with a scavenger like morpholine or phenylsilane.[8][13][14][15] This provides excellent orthogonality.

  • 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) group: Stable to a wide range of conditions, including catalytic hydrogenation.[16] It is cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).[8][16][17]

The following diagram illustrates a decision-making process for selecting an appropriate protecting group based on downstream reaction conditions.

G start Start: Need to protect 3-(aminomethyl)morpholine acid_stable Is acid stability required? start->acid_stable base_stable Is base stability required? acid_stable->base_stable Yes boc Use Boc Group (Deprotect with acid) acid_stable->boc No h2_stable Is stability to hydrogenolysis required? base_stable->h2_stable Yes fmoc Use Fmoc Group (Deprotect with base) base_stable->fmoc No pd_stable Is stability to Pd(0) required? h2_stable->pd_stable Yes cbz Use Cbz Group (Deprotect with H2/Pd) h2_stable->cbz No alloc Use Alloc Group (Deprotect with Pd(0)) pd_stable->alloc No teoc Consider Teoc Group (Deprotect with F-) pd_stable->teoc Yes

Caption: Decision tree for selecting an amine protecting group.

Question 4: Are there any concerns about the stability of the morpholine ring itself during protection and deprotection reactions?

Answer:

The morpholine ring is generally robust.[18] However, the ether oxygen can withdraw electron density from the nitrogen, making it less nucleophilic and less basic than similar secondary amines like piperidine.[19]

  • Strongly Acidic Conditions: While generally stable, prolonged exposure to very strong, hot acids could potentially lead to ring opening, although this is not a common issue under standard deprotection conditions.

  • Oxidizing Agents: The morpholine ring can be susceptible to degradation by strong oxidizing agents.[20] This should be a consideration when choosing reagents for other steps in your synthesis.

  • Nitrosating Agents: In the presence of nitrosating agents (e.g., nitrite salts), secondary amines like the morpholine nitrogen can form N-nitrosamines, which are potential carcinogens.[20] Ensure your reagents and solvents are free from such contaminants.

Comparative Data and Protocols

The following table summarizes the key characteristics of common and alternative protecting groups for the primary amine of 3-(aminomethyl)morpholine.

Protecting GroupAbbreviationProtection Reagent(s)Deprotection ConditionsStabilityOrthogonal To
tert-ButoxycarbonylBocBoc₂O, Boc-ONStrong Acid (TFA, HCl)[3][21]Base, HydrogenolysisFmoc, Cbz, Alloc, Teoc[7]
BenzyloxycarbonylCbz (Z)Cbz-Cl, Cbz-OSuCatalytic Hydrogenolysis (H₂, Pd/C)[3][9]Acid, BaseBoc, Fmoc, Alloc, Teoc[8]
9-Fluorenyl-methoxycarbonylFmocFmoc-Cl, Fmoc-OSu[11][22]Base (e.g., Piperidine)[3][10]Acid, Hydrogenolysis (mostly)[10]Boc, Cbz, Alloc, Teoc[2][10]
AllyloxycarbonylAllocAlloc-Cl, Alloc₂O[13]Pd(0) catalyst + scavenger[8][13]Acid, Base, HydrogenolysisBoc, Cbz, Fmoc, Teoc[8]
2-(Trimethylsilyl)-ethoxycarbonylTeocTeoc-Cl, Teoc-OSu[8][16]Fluoride source (e.g., TBAF)[16][17]Acid, Base, Hydrogenolysis[16]Boc, Cbz, Fmoc, Alloc[12][23]
2,2,2-Trichloro-ethoxycarbonylTrocTroc-Cl, Troc-OSuReductive (e.g., Zn/AcOH)[8][24]Acid, Base, HydrogenolysisBoc, Cbz, Fmoc, Alloc[8][12]
Experimental Protocols

The following are representative, step-by-step protocols for the introduction and removal of key protecting groups. Note: These are general procedures and may require optimization for your specific scale and equipment.

Protocol 1: Boc Protection of 3-(aminomethyl)morpholine

Protection:

  • Dissolve 3-(aminomethyl)morpholine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) and stir until dissolved.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise at room temperature.

  • Stir the reaction mixture for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the dioxane under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected product.

Deprotection:

  • Dissolve the Boc-protected amine in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 10-20 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting amine salt can be used directly or neutralized with a base.

Protocol 2: Cbz Protection of 3-(aminomethyl)morpholine

Protection:

  • Dissolve 3-(aminomethyl)morpholine (1.0 eq) in a 10% aqueous sodium carbonate solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while stirring vigorously.[25]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.[25]

  • Extract the mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer with 1M HCl, water, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to obtain the Cbz-protected product.

Deprotection:

  • Dissolve the Cbz-protected amine in methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC/LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to yield the deprotected amine.

Protocol 3: Fmoc Protection of 3-(aminomethyl)morpholine

Protection:

  • Dissolve 3-(aminomethyl)morpholine (1.0 eq) in a mixture of 1,4-dioxane and aqueous sodium bicarbonate solution.[22]

  • Add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane.

  • Stir at room temperature for 1-3 hours.

  • Pour the reaction mixture into cold water and extract with ethyl acetate.

  • Wash the combined organic layers with dilute acid and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate. The product may require purification by column chromatography.

Deprotection:

  • Dissolve the Fmoc-protected amine in N,N-dimethylformamide (DMF).

  • Add a 20% solution of piperidine in DMF.

  • Stir at room temperature for 30-60 minutes.

  • Concentrate the reaction mixture under reduced pressure to remove the DMF and piperidine.

  • The crude product can be purified by an appropriate method.

The following diagram outlines the general workflow for a protection-deprotection sequence.

G start Start: 3-(aminomethyl)morpholine protection Protection Step: - Choose protecting group (PG) - Add protecting reagent - Base, Solvent start->protection protected_intermediate Protected Intermediate: R-NH-PG protection->protected_intermediate synthesis_steps Intermediate Synthetic Steps protected_intermediate->synthesis_steps deprotection Deprotection Step: - Add specific deprotection reagent (Acid, Base, H2/Pd, Pd(0), F-) synthesis_steps->deprotection final_product Final Product with Deprotected Amine deprotection->final_product

Caption: General workflow for a protection-deprotection sequence.

References

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate and Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the morpholine moiety is a privileged scaffold, prized for its favorable physicochemical properties, including aqueous solubility and metabolic stability. (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate, in particular, serves as a vital chiral building block, offering a handle for further chemical elaboration in the synthesis of complex bioactive molecules.

Accurate structural verification of such intermediates is non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, explains the causal factors behind its spectral features, and objectively compares its signature with those of analogous piperidine and pyrrolidine scaffolds.

Part 1: ¹H NMR Spectrum Analysis of this compound

The structural complexity arising from the chiral center at the C3 position and the conformational rigidity of the morpholine ring results in a nuanced and informative ¹H NMR spectrum. Due to restricted rotation around the carbamate C-N bond and the chair conformation of the morpholine ring, many protons that might appear equivalent in a simpler molecule become chemically distinct (diastereotopic).

The following is a detailed, predictive analysis of the ¹H NMR spectrum in a common solvent like CDCl₃, based on established principles of chemical shifts and coupling constants for N-substituted morpholines.

Key Spectral Features:

  • Boc Protecting Group: The most unambiguous signal is a sharp, intense singlet observed around δ 1.4-1.5 ppm . This peak corresponds to the nine chemically equivalent protons of the tert-butyl group, a hallmark of successful N-Boc protection.[1][2]

  • Morpholine Ring Protons (C2, C5, C6): These protons typically reside in the δ 2.8-4.0 ppm region.

    • Protons on C6 (adjacent to Nitrogen): These protons are deshielded by the adjacent nitrogen of the carbamate and will appear as complex multiplets.

    • Protons on C5 (adjacent to Oxygen): These protons are significantly deshielded by the ring oxygen and are expected further downfield, typically around δ 3.6-3.9 ppm .

    • Protons on C2 (adjacent to Oxygen): Similar to C5 protons, these are shifted downfield by the oxygen atom.

    • Diastereotopicity: The presence of the chiral center at C3 renders the geminal protons on C2, C5, and C6 diastereotopic. This means the axial and equatorial protons on each of these carbons are chemically non-equivalent and will have different chemical shifts and couplings, leading to complex, overlapping multiplets rather than simple triplets.

  • Chiral Center Proton (C3-H): The single proton at the chiral center is coupled to the protons on C2 and the aminomethyl side chain. It is expected to appear as a complex multiplet.

  • Aminomethyl Protons (-CH₂NH₂): The two protons of the methylene group attached to C3 are also diastereotopic. They are coupled to the C3 proton and to each other (geminal coupling), resulting in distinct signals, likely appearing as complex multiplets or doublets of doublets.

  • Amine Protons (-NH₂): The two protons of the primary amine typically appear as a broad singlet. Its chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Visualizing the Structure-Spectrum Correlation

The diagram below illustrates the distinct proton environments within the molecule, which give rise to the complex NMR spectrum.

Caption: Molecular structure highlighting key proton groups.

Part 2: Comparative Spectral Analysis with Alternative Scaffolds

To fully appreciate the spectral signature of the aminomethyl-morpholine scaffold, it is instructive to compare it with its piperidine and pyrrolidine analogs. The choice of heterocyclic ring fundamentally alters the electronic environment and, consequently, the resulting NMR spectrum.

Alternative Scaffolds:
  • (S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate: The oxygen atom of the morpholine is replaced by a methylene (-CH₂) group.

  • (S)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate: A five-membered ring analog, which introduces changes in ring strain and conformation.

Head-to-Head NMR Data Comparison

The following table summarizes the predicted ¹H NMR chemical shift ranges for the key protons in each of the three scaffolds. This side-by-side comparison allows for rapid identification of a scaffold based on its NMR fingerprint.

Proton Group Assignment(S)-...morpholine-4-carboxylate(S)-...piperidine-1-carboxylate(S)-...pyrrolidine-1-carboxylateRationale for Difference
Boc Group (-C(CH₃)₃) ~1.45 ppm (s, 9H)~1.45 ppm (s, 9H)~1.45 ppm (s, 9H)Highly conserved signal, characteristic of the Boc group itself.
Ring Protons (adjacent to N) ~3.0-4.0 ppm (m)~2.8-3.8 ppm (m)~3.2-3.5 ppm (m)The piperidine protons are slightly more shielded (upfield) without the influence of the oxygen atom.
Ring Protons (C5/C4 position) ~3.6-3.9 ppm (m, -CH₂O -)~1.5-1.9 ppm (m, -CH₂CH₂ -)~1.7-2.0 ppm (m, -CH₂CH₂ -)Key Differentiator: The strong deshielding effect of oxygen in the morpholine shifts C5 protons significantly downfield. This region is empty for piperidine and pyrrolidine.
Aminomethyl Protons (-CH₂NH₂) ~2.6-2.9 ppm (m, 2H)~2.5-2.8 ppm (m, 2H)~2.7-3.0 ppm (m, 2H)Minor shifts due to the overall electronic environment of the ring.

Part 3: Experimental Protocol for High-Resolution ¹H NMR

Adherence to a standardized protocol is essential for obtaining reproducible, high-quality NMR data. This methodology ensures spectral integrity, which is the foundation of trustworthy structural elucidation.

Objective:

To acquire a publication-quality ¹H NMR spectrum of a Boc-protected aminomethyl heterocycle for the purpose of structural verification and purity assessment.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the field frequency using the deuterium signal from the solvent. This step is crucial for maintaining field stability during the experiment.

    • Shim the magnetic field to optimize its homogeneity across the sample. This process minimizes peak broadening and distortion, resulting in sharp, well-resolved signals.

  • Data Acquisition:

    • Set standard ¹H acquisition parameters:

      • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

      • Number of Scans: 16-64, depending on sample concentration.

      • Relaxation Delay (d1): 5 seconds. A longer delay ensures that all protons, including those with long relaxation times, are fully relaxed before the next pulse, which is critical for accurate integration.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks have a positive, absorptive Lorentzian line shape.

    • Apply baseline correction to ensure a flat baseline across the spectrum.

    • Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).[2]

    • Integrate all peaks to determine the relative ratios of the different types of protons in the molecule.

    • Assign each signal to its corresponding proton(s) in the molecular structure, analyzing chemical shifts, multiplicities, and coupling constants.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis weigh Weigh 5-10 mg of Sample dissolve Dissolve in ~0.6 mL CDCl₃ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample & Lock transfer->insert shim Shim Magnetic Field insert->shim acquire Acquire FID (16-64 Scans) shim->acquire ft Fourier Transform (FT) acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate to Solvent Peak phase->calibrate integrate Integrate Peaks calibrate->integrate assign Assign Signals to Structure integrate->assign report Final Structural Verification assign->report

Caption: Standard workflow for NMR sample analysis.

Conclusion

The ¹H NMR spectrum of this compound provides a rich fingerprint for its unambiguous structural confirmation. The key identifying features are the characteristic Boc singlet around δ 1.45 ppm and, most notably, the deshielded multiplets for the C5 methylene protons around δ 3.6-3.9 ppm. This latter feature serves as a powerful diagnostic tool to distinguish the morpholine scaffold from its piperidine and pyrrolidine analogs, which lack the downfield signals associated with ring protons adjacent to oxygen. By understanding these spectral nuances and adhering to a rigorous experimental protocol, researchers can confidently verify the structure and purity of these critical building blocks in their synthetic campaigns.

References

A Stereochemical Showdown: A Comparative Guide to the (S) and (R) Enantiomers of tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, the morpholine scaffold is a privileged structure, prized for its favorable physicochemical properties and its presence in numerous biologically active compounds.[1][2] When substitution introduces a chiral center, as in the case of tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate, a critical question arises for any research and development professional: which enantiomer is the key to unlocking the desired biological activity?

This guide provides an in-depth comparison of the (S) and (R) enantiomers of tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate. We will delve into their physicochemical properties, synthetic considerations, and, most importantly, the profound impact of their stereochemistry on potential biological function. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions when utilizing these versatile chiral building blocks.

Physicochemical Properties: A Tale of Identical Twins

At a glance, the (S) and (R) enantiomers of tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate are physically identical. They share the same molecular formula, weight, and general characteristics. Their distinction lies solely in the three-dimensional arrangement of the aminomethyl group at the C3 position of the morpholine ring. This subtle difference, however, is the cornerstone of their divergent biological profiles.

Property(S)-Enantiomer(R)-Enantiomer
CAS Number 1187929-79-81187929-33-4[3]
Molecular Formula C₁₀H₂₀N₂O₃C₁₀H₂₀N₂O₃[3]
Molecular Weight 216.28 g/mol 216.28 g/mol [3]
Typical Purity ≥97%≥95%[3]
Physical Form SolidSolid[3]
Storage Conditions 4°C, protect from lightRefrigerator[3]
Topological Polar Surface Area (TPSA) 64.79 ŲNot explicitly listed
Predicted LogP 0.581Not explicitly listed

The Crux of the Matter: Stereoselectivity in Biological Systems

The fundamental principle governing the differential activity of enantiomers is the chiral nature of biological targets, such as enzymes and receptors. These protein targets possess complex, three-dimensional binding pockets. Consequently, one enantiomer (the eutomer) will typically exhibit a much higher binding affinity and, therefore, greater biological activity than its mirror image (the distomer).

In many cases involving chiral morpholine scaffolds, the biological activity is predominantly found in the (S)-enantiomer. For instance, in a series of chiral alkoxymethyl morpholine analogs developed as Dopamine Receptor 4 (D4R) antagonists, the activity was shown to reside in the (S)-enantiomer. Further investigation confirmed this, as the synthesized (R)-enantiomer of a potent compound was found to be inactive.[4] This principle of stereospecificity underscores the necessity of evaluating each enantiomer independently.

G cluster_receptor Biological Receptor (Chiral) receptor Binding Site A Binding Site B Binding Site C s_enantiomer (S)-Enantiomer Group A Group B Group C s_enantiomer:p0->receptor:f0 Optimal Fit s_enantiomer:p1->receptor:f1 Optimal Fit s_enantiomer:p2->receptor:f2 Optimal Fit r_enantiomer (R)-Enantiomer Group A Group B Group C r_enantiomer:r0->receptor:f0 Good Fit r_enantiomer:r1->receptor:f2 Steric Hindrance (Poor Fit)

Fig 1. Stereoselective binding of enantiomers to a chiral receptor.

Synthesis and Chiral Purity

The synthesis of enantiomerically pure tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate relies on stereocontrolled methods. A common and effective strategy is to start from a chiral precursor, such as an amino acid, which installs the desired stereochemistry from the outset. For example, the (S)-enantiomer can be synthesized from L-serine through a multi-step process involving esterification, N-acylation, cyclization, and reduction.[5]

G start L-Serine (Chiral Pool) step1 Boc Protection & Esterification start->step1 step2 N-Chloroacetylation step1->step2 intermediate1 N-chloroacetyl-L-serine tert-butyl ester step2->intermediate1 step3 Intramolecular Cyclization (Williamson Ether Synthesis) intermediate1->step3 intermediate2 (S)-5-oxo-morpholinyl carboxylic acid tert-butyl ester step3->intermediate2 step4 Reduction of Lactam intermediate2->step4 final_product (S)-tert-Butyl 3-(aminomethyl) morpholine-4-carboxylate step4->final_product

Fig 2. Exemplary synthetic pathway for the (S)-enantiomer.

Alternatively, racemic synthesis followed by chiral separation is another viable approach. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for resolving enantiomers.[6][7] Another method involves derivatizing the racemic amine with a chiral agent, such as (-)-menthyl chloroformate, to form diastereomers, which can then be separated by standard chromatography.[8]

Applications in Drug Discovery: A Versatile Building Block

Both the (S) and (R) enantiomers are valuable building blocks, primarily used as intermediates in the synthesis of more complex and potent drug candidates.[9][10] The key functional handle is the primary amine (-NH₂), which is readily available for a variety of chemical transformations while the morpholine nitrogen is protected by the tert-butyloxycarbonyl (Boc) group.

Common downstream reactions include:

  • Amide Bond Formation: Coupling with carboxylic acids to form amides, a ubiquitous linkage in pharmaceuticals.[11]

  • Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides, which can improve metabolic stability.[11]

  • Reductive Amination: Reaction with aldehydes or ketones to form more complex secondary or tertiary amines.

Given the evidence from analogous structures, a drug development program would likely find that synthesizing a final compound from the (S)-enantiomer yields a more potent therapeutic agent than one derived from the (R)-enantiomer.[4]

Experimental Protocol: Representative Amide Coupling Reaction

To illustrate the utility of these building blocks, the following is a representative protocol for the coupling of either enantiomer with a carboxylic acid. This self-validating system includes standard reagents and conditions common in medicinal chemistry labs.

Objective: To synthesize the corresponding amide derivative from tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate.

Materials:

  • (S)- or (R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 eq).

  • Dissolve the acid in a minimal amount of anhydrous DMF.

  • Add (S)- or (R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate (1.0 eq) to the solution.

  • Add HATU (1.2 eq) to the reaction mixture. Causality: HATU is a highly efficient peptide coupling agent that activates the carboxylic acid to form an active ester, facilitating nucleophilic attack by the primary amine.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add DIPEA (3.0 eq) dropwise. Causality: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and maintain a basic pH, which is optimal for the coupling.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the desired amide.

Conclusion

While the (S) and (R) enantiomers of tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate are identical in their basic physicochemical properties, their stereochemical differences are paramount from a biological perspective. Drawing from established principles and data from analogous chiral morpholine scaffolds, it is highly probable that the biological activity of any derived therapeutic agent will reside predominantly in one enantiomer—likely the (S) form.[4]

For researchers in drug development, this distinction is critical. The use of an enantiomerically pure building block is essential for synthesizing compounds with optimal potency and selectivity, thereby minimizing potential off-target effects and metabolic burden that could arise from the inactive distomer. The choice between the (S) and (R) enantiomers is not arbitrary; it is a strategic decision that can profoundly influence the trajectory of a drug discovery project.

References

A Comparative Guide to the Synthetic Routes of Chiral Aminomethylmorpholines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Aminomethylmorpholines in Modern Drug Discovery

Chiral aminomethylmorpholines are a class of saturated heterocyclic scaffolds that have garnered significant attention in medicinal chemistry and drug development. Their unique three-dimensional structure, which incorporates a morpholine ring—a privileged structural motif known to improve pharmacokinetic properties such as aqueous solubility and metabolic stability—and a chiral aminomethyl side chain, makes them valuable building blocks for a diverse array of biologically active molecules. The stereochemistry of the aminomethyl group is often critical for target engagement and pharmacological activity, necessitating synthetic strategies that afford high levels of stereocontrol. This guide provides a comprehensive comparison of the principal synthetic routes to chiral aminomethylmorpholines, offering an in-depth analysis of their methodologies, efficiencies, and practical considerations to aid researchers in selecting the optimal path for their specific needs.

Strategic Overview of Synthetic Approaches

The synthesis of chiral aminomethylmorpholines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. These approaches range from leveraging the inherent chirality of natural products to employing sophisticated catalytic systems that induce asymmetry. The choice of a particular route is often a balance between factors such as the desired stereoisomer, the availability of starting materials, scalability, cost-effectiveness, and safety.

Synthetic_Strategies cluster_main Synthetic Routes to Chiral Aminomethylmorpholines Catalytic_Asymmetric Catalytic Asymmetric Synthesis Asymmetric_Hydrogenation Asymmetric_Hydrogenation Catalytic_Asymmetric->Asymmetric_Hydrogenation 2-substituted ATH Asymmetric Transfer Hydrogenation Catalytic_Asymmetric->ATH 3-substituted Chiral_Pool Chiral Pool Synthesis Amino_Acids Amino_Acids Chiral_Pool->Amino_Acids e.g., Serine Chiral_Auxiliary Chiral Auxiliary-Mediated Synthesis Pseudoephedrine Pseudoephedrine Chiral_Auxiliary->Pseudoephedrine Precursor synthesis Enzymatic Biocatalytic Synthesis Transaminases Transaminases Enzymatic->Transaminases Precursor synthesis Diastereoselective Diastereoselective Cyclization Oxyamination Oxyamination Diastereoselective->Oxyamination Direct formation

Caption: Overview of major synthetic strategies for chiral aminomethylmorpholines.

Catalytic Asymmetric Synthesis: Precision in Stereocontrol

Catalytic asymmetric methods represent some of the most elegant and atom-economical approaches to chiral molecules. These strategies employ a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Asymmetric Hydrogenation of Dehydromorpholines

This powerful technique is particularly effective for the synthesis of 2-substituted chiral morpholines. The strategy involves the preparation of a dehydromorpholine precursor, which is then subjected to asymmetric hydrogenation using a chiral transition metal catalyst, typically based on rhodium or iridium with chiral phosphine ligands.

This method consistently delivers high yields and excellent enantioselectivities (up to 99% ee)[1]. The choice of the chiral ligand is crucial for achieving high levels of stereocontrol.

Tandem Hydroamination and Asymmetric Transfer Hydrogenation

For the synthesis of 3-substituted chiral morpholines, a one-pot tandem reaction sequence combining hydroamination and asymmetric transfer hydrogenation has proven to be highly effective. This approach starts with readily available aminoalkyne substrates, which first undergo a titanium-catalyzed hydroamination to form a cyclic imine. This intermediate is then reduced in situ using a ruthenium catalyst, such as the Noyori-Ikariya catalyst, to afford the chiral morpholine with high yields and enantiomeric excesses (>95% ee)[2].

Chiral Pool Synthesis: Nature's Starting Blocks

Chiral pool synthesis leverages the vast repository of naturally occurring enantiopure compounds, such as amino acids, as starting materials. This approach is attractive because the stereocenter is already pre-installed, obviating the need for an asymmetric induction step.

Synthesis from Amino Acids

Amino acids, such as L-serine and D-serine, are excellent and inexpensive starting materials for the synthesis of chiral aminomethylmorpholines. The synthesis typically involves the reduction of the carboxylic acid functionality to a primary alcohol, followed by protection of the amino group and subsequent cyclization with a suitable dielectrophile. While this approach offers excellent stereochemical purity, it often requires a multi-step sequence, which can impact the overall yield[3][4][5][6]. For instance, N-protected serine can be converted to a β-amino alcohol, a key intermediate for morpholine synthesis[7].

Chiral Auxiliary-Mediated Synthesis: A Classic Approach

The use of a chiral auxiliary is a well-established and reliable strategy in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed and can often be recycled.

For the synthesis of precursors to chiral aminomethylmorpholines, pseudoephedrine has been successfully employed as a chiral auxiliary. For example, reaction of pseudoephedrine with a glyoxal can lead to the formation of a chiral morpholin-2-one intermediate with high diastereoselectivity[8]. This intermediate can then be further elaborated to the target aminomethylmorpholine. The primary advantage of this method is the high degree of stereocontrol afforded by the auxiliary[3][9][10][11].

Biocatalytic Synthesis: The Green Chemistry Route

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful and environmentally friendly alternative to traditional chemical methods. Enzymes operate under mild conditions, often in aqueous media, and exhibit exquisite chemo-, regio-, and stereoselectivity.

Enzymatic Synthesis of Chiral Amino Alcohol Precursors

Transaminases and amine dehydrogenases are particularly useful enzymes for the synthesis of chiral amines and amino alcohols, which are key precursors for aminomethylmorpholines[5][12]. For instance, ω-transaminases can catalyze the asymmetric amination of a ketone to produce a chiral amine with high enantiomeric excess[1]. Similarly, imine reductases (IREDs) can be employed for the asymmetric reductive amination of α-hydroxymethyl ketones to furnish chiral N-substituted 1,2-amino alcohols. The scalability and cost-effectiveness of enzymatic routes are continually improving, making them increasingly attractive for industrial applications[13][14][15][16][17].

Diastereoselective Synthesis: Direct Construction of the Morpholine Ring

Diastereoselective methods focus on the direct construction of the morpholine ring with control over the relative stereochemistry of multiple stereocenters.

Copper-Promoted Oxyamination of Alkenes

A notable example is the copper(II)-promoted intramolecular oxyamination of N-allylsulfonamides derived from chiral amino alcohols. This reaction allows for the direct synthesis of 2-aminomethyl functionalized morpholines in good to excellent yields and with high levels of diastereoselectivity[18]. This approach is particularly attractive as it builds the morpholine ring and installs the aminomethyl side chain in a single, stereocontrolled step.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route depends on a careful evaluation of various factors. The following table provides a comparative overview of the key performance indicators for each strategy.

Synthetic Route Typical Yield Stereoselectivity (ee/dr) Key Advantages Key Disadvantages Scalability
Asymmetric Hydrogenation High (80-95%)Excellent (up to 99% ee)High efficiency, atom economyRequires specialized catalysts and equipmentGood
Tandem Hydroamination/ATH Good (70-90%)Excellent (>95% ee)One-pot procedure, high enantioselectivityRequires transition metal catalystsModerate
Chiral Pool Synthesis Moderate (30-60% overall)Excellent (enantiopure starting material)Readily available starting materialsMulti-step sequences, lower overall yieldsGood
Chiral Auxiliary-Mediated Good (60-80%)Excellent (high dr)High stereocontrol, reliableStoichiometric use of auxiliary, additional steps for attachment/removalModerate
Biocatalytic Synthesis Moderate to Good (50-85%)Excellent (often >99% ee)Green, mild conditions, high selectivityEnzyme availability and stability can be a concernGood and improving
Diastereoselective Oxyamination Good (60-80%)Good to Excellent (high dr)Direct formation of the functionalized morpholineSubstrate-dependent diastereoselectivityModerate

Experimental Protocols

Protocol 1: Organocatalytic Synthesis of a Chiral Morpholine Precursor

This protocol describes the synthesis of a C2-functionalized morpholine via an organocatalytic approach, which can be adapted for aminomethylmorpholine synthesis[19].

Organocatalytic_Workflow Start Aldehyde Step1 Organocatalytic α-chlorination Start->Step1 Intermediate1 α-chloroaldehyde Step1->Intermediate1 Step2 Reductive amination with N-benzyl-2-aminoethanol Intermediate1->Step2 Intermediate2 Chlorinated amino alcohol Step2->Intermediate2 Step3 Base-induced cyclization Intermediate2->Step3 Product N-benzyl-2-substituted morpholine Step3->Product

Caption: Workflow for the organocatalytic synthesis of a C2-functionalized morpholine.

Step 1: Organocatalytic α-chlorination of the Aldehyde

  • To a solution of the starting aldehyde (1.0 equiv) and an organocatalyst (e.g., a chiral prolinol derivative, 0.1 equiv) in a suitable solvent (e.g., CH2Cl2) at 0 °C, add a chlorinating agent (e.g., N-chlorosuccinimide, 1.1 equiv).

  • Stir the reaction mixture at 0 °C until the starting material is consumed (monitor by TLC).

  • The resulting α-chloroaldehyde is typically used in the next step without further purification.

Step 2: Reductive Amination

  • To the crude α-chloroaldehyde solution at 0 °C, add N-benzyl-2-aminoethanol (1.2 equiv) followed by a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equiv).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with saturated aqueous NaHCO3 solution and extract the product with an organic solvent.

Step 3: Base-induced Cyclization

  • Dissolve the crude product from the previous step in a suitable solvent (e.g., THF).

  • Add a base (e.g., potassium tert-butoxide, 1.5 equiv) and stir the mixture at room temperature until cyclization is complete.

  • Purify the resulting N-benzyl-2-substituted morpholine by column chromatography.

Protocol 2: Sharpless Asymmetric Aminohydroxylation for Chiral Amino Alcohol Synthesis

This protocol outlines the general procedure for the Sharpless asymmetric aminohydroxylation of an olefin to produce a chiral 1,2-amino alcohol, a key precursor for aminomethylmorpholines[2][20][21][22][23].

Materials:

  • Olefin substrate

  • Nitrogen source (e.g., Chloramine-T trihydrate)

  • Osmium tetroxide (as a solution in toluene or t-butanol)

  • Chiral ligand (e.g., (DHQ)2PHAL or (DHQD)2PHAL)

  • t-Butanol/water solvent mixture

Procedure:

  • To a stirred solution of the chiral ligand (0.01 equiv) and potassium osmate(VI) dihydrate (0.005 equiv) in a t-butanol/water mixture (1:1) at room temperature, add the nitrogen source (e.g., Chloramine-T, 1.1 equiv).

  • Stir the mixture until the solution becomes clear and homogeneous.

  • Cool the reaction mixture to 0 °C and add the olefin substrate (1.0 equiv).

  • Stir the reaction at 0 °C for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding sodium sulfite.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and purify by column chromatography to yield the enantiomerically enriched amino alcohol.

Safety Considerations

Several of the synthetic routes described herein involve the use of hazardous reagents that require careful handling and appropriate safety precautions.

  • Osmium Tetroxide (OsO4): Used in the Sharpless aminohydroxylation, OsO4 is highly toxic, volatile, and can cause severe respiratory irritation and eye damage. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Azide (NaN3): A potential reagent for introducing the amino functionality, sodium azide is acutely toxic and can form explosive heavy metal azides. It should be handled with extreme caution, and acidic conditions that can generate highly toxic hydrazoic acid should be avoided.

  • Epichlorohydrin: A versatile building block, but it is a carcinogen and a strong irritant. All manipulations should be performed in a fume hood with appropriate PPE.

  • Morpholine: This compound is flammable and can cause skin and eye burns. It should be handled in a well-ventilated area, away from ignition sources[4][24].

Conclusion and Future Outlook

The synthesis of chiral aminomethylmorpholines is a dynamic field with a diverse array of synthetic strategies at the disposal of the modern chemist. Catalytic asymmetric methods, particularly asymmetric hydrogenation, offer high efficiency and stereoselectivity. Chiral pool synthesis provides a reliable route from readily available starting materials, while chiral auxiliaries offer a classic and robust method for achieving high diastereoselectivity. The emergence of biocatalysis presents a green and highly selective alternative that is poised for broader industrial application. Diastereoselective methods, such as the copper-promoted oxyamination, provide a direct and elegant route to these valuable scaffolds.

The choice of the most appropriate synthetic route will ultimately depend on the specific requirements of the target molecule, the desired scale of the synthesis, and the available resources. As the demand for enantiopure pharmaceuticals continues to grow, the development of even more efficient, sustainable, and cost-effective methods for the synthesis of chiral aminomethylmorpholines will remain a key area of research.

References

A Comparative Guide to the Biological Activity of Compounds Derived from (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine moiety is a well-established "privileged structure" in medicinal chemistry, recognized for its favorable physicochemical properties that can enhance the drug-like characteristics of a molecule.[1][2][3] Its incorporation into various molecular scaffolds has led to the discovery of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1][2] This guide will focus specifically on derivatives of the enantiomerically pure (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate, a versatile starting material for creating diverse chemical libraries.[4]

The Strategic Advantage of the (S)-3-(aminomethyl)morpholine Scaffold

The use of a chiral building block like this compound offers a distinct advantage in drug discovery. The defined stereochemistry at the C3 position allows for specific and predictable interactions with biological targets, which is crucial for optimizing potency and selectivity. The primary amine serves as a versatile handle for a variety of chemical modifications, enabling the exploration of a broad chemical space. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable means of controlling reactivity during synthesis.

Comparative Analysis of Biological Activities

This section will delve into the reported biological activities of compounds derived from this compound, with a primary focus on their anticancer and enzyme inhibitory properties. Where available, direct comparisons with alternative heterocyclic scaffolds such as piperidine and piperazine will be made to highlight the unique contributions of the morpholine ring.

Anticancer Activity

Derivatives of the (S)-3-(aminomethyl)morpholine scaffold have shown promising potential as anticancer agents, with activity demonstrated against a range of cancer cell lines. The primary mechanism of action often involves the inhibition of key enzymes involved in cell growth and proliferation, such as topoisomerase II and various kinases.

A study on substituted morpholine derivatives identified compounds with significant cytotoxic effects against the MDA-MB-231 breast cancer cell line.[5] Molecular docking studies suggested that these compounds bind to topoisomerase II, an enzyme critical for DNA replication, with binding energies ranging from -8 to -10 kcal/mol.[5] Notably, derivative M5 exhibited the most favorable binding energy of -9.7 kcal/mol and an IC50 value of 81.92 μg/mL, while M2 showed an IC50 of 88.27 μg/mL.[5]

In another study, 3-(morpholinomethyl)benzofuran derivatives were synthesized and evaluated for their antitumor activity against non-small cell lung cancer (NSCLC) cell lines.[6][7] The introduction of the morpholinomethyl group at the 3-position of the benzofuran ring was found to significantly boost cytotoxic activity against the A549 and NCI-H23 cell lines.[6][7] For instance, compound 16a , featuring a 3-methoxy substitution on a phenyl ring, demonstrated potent antiproliferative activity against the A549 cell line with an IC50 of 1.5 µM, comparable to the standard drug staurosporine.[6] The same compound was even more potent against the NCI-H23 cell line, with an IC50 of 0.49 µM.[7]

Table 1: Comparative Anticancer Activity of (S)-3-(aminomethyl)morpholine Derivatives

Compound IDTarget/Cell LineIC50Source
M5 Topoisomerase II / MDA-MB-23181.92 μg/mL[5]
M2 Topoisomerase II / MDA-MB-23188.27 μg/mL[5]
16a A549 (NSCLC)1.5 µM[6]
16a NCI-H23 (NSCLC)0.49 µM[7]
15a NCI-H23 (NSCLC)2.52 µM[6]
15c NCI-H23 (NSCLC)2.218 µM[6]

It is worth noting that in a comparative study of indoline and morpholine derivatives, the indoline counterparts generally exhibited higher cytotoxic effects against osteosarcoma cells.[8] This highlights the importance of the overall molecular scaffold in determining biological activity, not just the presence of the morpholine ring.

Enzyme Inhibitory Activity

The (S)-3-(aminomethyl)morpholine scaffold is a valuable component in the design of enzyme inhibitors due to its ability to engage in key binding interactions within an enzyme's active site.[4]

Morpholine-bearing quinoline derivatives have been investigated as potential cholinesterase inhibitors for the treatment of Alzheimer's disease.[9][10] In one study, compound 11g emerged as a potent dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values of 1.94 µM and 28.37 µM, respectively.[9][10]

Furthermore, morpholine derivatives have been explored as inhibitors of carbonic anhydrase, an enzyme implicated in various diseases, including cancer.[11] In a series of morpholine-acetamide derivatives, compounds 1h and 1c showed significant inhibitory activity against carbonic anhydrase, with IC50 values of 8.12 µM and 8.80 µM, respectively, which were comparable to the standard inhibitor acetazolamide (IC50 = 7.51 µM).[11]

Another area of interest is the development of morpholine-containing compounds as EGFR T790M inhibitors for non-small cell lung cancer (NSCLC).[12] One such derivative, 10c , displayed high potency against EGFRT790M/L858R kinase with an IC50 of 0.71 nM and inhibited the proliferation of H1975 cells (harboring the EGFRT790M mutation) with an IC50 of 0.037 µM.[12]

Table 2: Comparative Enzyme Inhibitory Activity of Morpholine Derivatives

Compound IDTarget EnzymeIC50Source
11g Acetylcholinesterase (AChE)1.94 µM[9][10]
11g Butyrylcholinesterase (BChE)28.37 µM[9][10]
1h Carbonic Anhydrase8.12 µM[11]
1c Carbonic Anhydrase8.80 µM[11]
10c EGFRT790M/L858R Kinase0.71 nM[12]
10 Urease2.37 µM[13]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for key experiments cited in this guide.

Synthesis of N-Substituted (S)-3-(aminomethyl)morpholine Derivatives

The synthesis of derivatives from this compound typically involves a two-step process: Boc deprotection followed by N-functionalization.

Step 1: Boc Deprotection

  • Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting amine salt can be used directly in the next step or neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine.

Step 2: N-Functionalization (Amide Bond Formation Example)

  • To a solution of the deprotected (S)-3-(aminomethyl)morpholine in a suitable aprotic solvent (e.g., DCM or DMF), add a carboxylic acid of interest and a coupling agent (e.g., HATU, HBTU, or EDC/HOBt).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated sodium bicarbonate), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated derivative.

G cluster_0 Synthesis of N-Acyl Derivatives Start This compound Deprotection Boc Deprotection (TFA or HCl) Start->Deprotection Step 1 Amine (S)-3-(aminomethyl)morpholine Deprotection->Amine Coupling Amide Coupling (Carboxylic Acid, Coupling Agent, Base) Amine->Coupling Step 2 Product N-Acyl-(S)-3-(aminomethyl)morpholine Derivative Coupling->Product

Caption: Synthetic workflow for N-acyl derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_1 MTT Assay Workflow Seeding Seed Cancer Cells in 96-well plate Treatment Treat with Test Compounds (various concentrations) Seeding->Treatment Incubation_1 Incubate for 48-72h Treatment->Incubation_1 MTT_Addition Add MTT Solution Incubation_1->MTT_Addition Incubation_2 Incubate for 4h MTT_Addition->Incubation_2 Solubilization Solubilize Formazan Crystals Incubation_2->Solubilization Measurement Measure Absorbance Solubilization->Measurement Analysis Calculate IC50 Value Measurement->Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR) Insights

The analysis of the biological data for various derivatives of (S)-3-(aminomethyl)morpholine allows for the deduction of preliminary structure-activity relationships.

  • Impact of N-Substitution: The nature of the substituent attached to the aminomethyl group plays a critical role in determining the biological activity. For anticancer agents, incorporating aromatic or heteroaromatic moieties can lead to enhanced potency, likely through increased interactions with the target protein.[5][6][7]

  • Role of the Morpholine Ring: The morpholine ring itself is not merely a passive linker. Its oxygen atom can act as a hydrogen bond acceptor, and its overall conformation can properly orient the pharmacophoric groups for optimal binding.[1][2] The weak basicity of the morpholine nitrogen can also contribute to improved pharmacokinetic properties.[1]

  • Influence of Stereochemistry: Although not extensively explored in the cited literature for this specific scaffold, the (S)-configuration at the C3 position is expected to be crucial for enantioselective interactions with chiral biological targets.

G SAR (S)-3-(aminomethyl)morpholine Scaffold N-Substituent Morpholine Ring C3-Stereocenter Activity Biological Activity (Potency & Selectivity) SAR:f1->Activity Determines target interaction SAR:f2->Activity Influences PK/PD & binding SAR:f3->Activity Ensures stereospecificity

Caption: Key structural determinants of biological activity.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with diverse biological activities, particularly in the realm of anticancer and enzyme inhibitory research. The modular nature of their synthesis allows for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.

Future research should focus on:

  • Expanding the diversity of N-substituents to probe a wider range of biological targets.

  • Conducting in-depth mechanistic studies to elucidate the precise modes of action of the most potent compounds.

  • Performing comparative studies with the corresponding (R)-enantiomers to definitively establish the role of stereochemistry in biological activity.

  • Optimizing the pharmacokinetic profiles of lead compounds to enhance their potential for in vivo efficacy.

By leveraging the unique structural features of the (S)-3-(aminomethyl)morpholine scaffold, there is significant potential for the discovery and development of novel therapeutic agents.

References

A Comparative Guide to the Structural Analysis of (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide moves beyond a simple listing of techniques, delving into the causality behind experimental choices and providing a framework for a self-validating analytical approach. We will explore a multi-pronged strategy, integrating spectroscopic, crystallographic, and computational methods to build a comprehensive and robust structural understanding.

The Morpholine Scaffold: A Privileged Structure in Drug Discovery

The morpholine heterocycle is a cornerstone in the design of bioactive molecules, featured in numerous approved drugs.[1] Its prevalence stems from its ability to improve pharmacokinetic properties, such as aqueous solubility and metabolic stability.[2][3] The specific compound, (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate, incorporates several key features: a chiral center at the 3-position, a protected primary amine via the aminomethyl group, and a tert-butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen. This combination makes it a valuable building block in the synthesis of more complex pharmaceutical agents.[4][5] The conformational behavior of the morpholine ring and the spatial orientation of its substituents are critical determinants of its interaction with biological targets.[6]

Synthesis and Preparation of Derivatives

The synthesis of this compound and its analogs typically involves multi-step sequences starting from chiral precursors. A common strategy involves the use of L-serine to introduce the desired stereochemistry at the C3 position. A patented method describes the synthesis of the related (S)-3-morpholinyl carboxylic acid, which can be a precursor to the target molecule.[7][8] The synthetic route generally involves the formation of the morpholine ring, often through cyclization of an amino alcohol derivative, followed by functional group manipulations and the introduction of the Boc protecting group.[4]

Diagrammatic Representation of a General Synthetic Approach:

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product Derivatization L-Serine L-Serine Serine_Ester L-Serine tert-butyl ester L-Serine->Serine_Ester Esterification N_Acyl_Serine N-Chloroacetyl-L-serine tert-butyl ester Serine_Ester->N_Acyl_Serine Acylation Oxomorpholine (S)-5-Oxo-3-morpholinyl carboxylic acid tert-butyl ester N_Acyl_Serine->Oxomorpholine Cyclization Morpholine_Carboxylate (S)-3-Morpholinyl carboxylic acid tert-butyl ester Oxomorpholine->Morpholine_Carboxylate Reduction Target_Molecule This compound Morpholine_Carboxylate->Target_Molecule Amine Functionalization

Caption: Generalized synthetic workflow for this compound derivatives starting from L-serine.

Comparative Structural Analysis Techniques

A thorough structural elucidation relies on the synergistic use of multiple analytical techniques. Below, we compare the application of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Structure in Solution

NMR spectroscopy is the cornerstone for determining the chemical structure and conformational dynamics of molecules in solution. For this compound derivatives, both ¹H and ¹³C NMR are essential.

Expected ¹H and ¹³C NMR Spectral Features:

Functional Group Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Notes
tert-Butyl (Boc)~1.4-1.5 (singlet, 9H)~80 (quaternary C), ~28 (methyl C)The sharp singlet for the nine equivalent protons is a characteristic feature.[9]
Morpholine Ring CH₂~2.5-4.0 (multiplets)~40-70The diastereotopic nature of the methylene protons can lead to complex splitting patterns, providing conformational information.
Aminomethyl CH₂~2.7-3.2 (multiplet)~40-50Chemical shift is sensitive to the electronic environment and proximity to the chiral center.
Morpholine Ring CH~3.5-4.2 (multiplet)~50-60The chemical shift and coupling constants of this proton are crucial for determining the preferred conformation.

Expertise in Action: Dynamic NMR for Conformational Analysis

The morpholine ring typically exists in a chair conformation. However, the presence of substituents can influence the equilibrium between axial and equatorial orientations. Variable temperature NMR studies can be employed to probe these conformational dynamics. At lower temperatures, the interconversion between chair forms may slow down, leading to the observation of distinct signals for the axial and equatorial protons, which would be averaged at room temperature. This allows for the determination of the Gibbs free energy of activation for the ring inversion process.

Protocol: 1D and 2D NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a standard ¹H spectrum to identify the proton environments and their integrations.

  • ¹³C NMR: Obtain a proton-decoupled ¹³C spectrum to identify all unique carbon signals.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assigning quaternary carbons and piecing together the molecular framework.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons. This is particularly useful for confirming stereochemistry and preferred conformations.

Trustworthiness through Data Validation: The combination of 1D and 2D NMR experiments provides a self-validating system. For instance, an HMBC correlation should be consistent with the fragments deduced from COSY and HSQC data.

Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including absolute stereochemistry, bond lengths, bond angles, and torsional angles. While obtaining suitable crystals can be a challenge, the resulting data is considered the "gold standard" for structural elucidation.

Expected Structural Features from Crystallography:

For a derivative of this compound, X-ray analysis would be expected to confirm:

  • The (S)-configuration at the C3 chiral center.

  • The chair conformation of the morpholine ring, which is the most stable arrangement.[6]

  • The equatorial or axial preference of the aminomethyl substituent, which has significant implications for its biological activity.

  • The planarity and geometry of the Boc-protected nitrogen atom.

  • Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Experimental Workflow for X-ray Crystallography:

Xray_Workflow Crystal_Growth Crystal Growth (Slow evaporation, vapor diffusion, etc.) Crystal_Selection Selection of a Single, High-Quality Crystal Crystal_Growth->Crystal_Selection Data_Collection Data Collection (X-ray Diffractometer) Crystal_Selection->Data_Collection Structure_Solution Structure Solution (Direct methods or Patterson function) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Least-squares refinement) Structure_Solution->Structure_Refinement Validation Structure Validation and Analysis Structure_Refinement->Validation

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Computational Modeling: Predicting and Rationalizing Structures

Computational chemistry offers powerful tools to predict and rationalize the structural and energetic properties of molecules.[3] These methods are particularly valuable when experimental data is difficult to obtain or to complement and interpret existing data.

Comparative Computational Methods:

Method Description Strengths Limitations
Molecular Mechanics (MM) Uses classical physics to model molecular energies.Fast, suitable for conformational searches of large molecules.Less accurate for electronic properties.
Density Functional Theory (DFT) A quantum mechanical method that models electron density.Good balance of accuracy and computational cost for geometry optimization and energy calculations.[10]Can be computationally expensive for very large systems.
Ab initio Methods Based on first principles of quantum mechanics without empirical parameters.High accuracy.Computationally very demanding.

Application to this compound Derivatives:

  • Conformational Analysis: Computational methods can be used to perform a systematic search for all possible low-energy conformations of the molecule. This can predict the preferred chair conformation and the orientation of the substituents.

  • NMR Chemical Shift Prediction: DFT calculations can predict ¹H and ¹³C NMR chemical shifts.[11][12] Comparing these predicted spectra with experimental data can aid in the assignment of complex signals and validate the proposed structure.

  • Molecular Docking and Dynamics: These techniques can be used to model the interaction of the morpholine derivatives with their biological targets, providing insights into the structural basis of their activity.[3]

Protocol for a Basic Computational Structural Analysis (DFT):

  • Structure Building: Construct the 3D structure of the molecule using a molecular modeling software.

  • Conformational Search: Perform an initial conformational search using a less computationally expensive method like molecular mechanics to identify low-energy conformers.

  • Geometry Optimization: Optimize the geometry of the most stable conformers using a DFT method (e.g., B3LYP with a 6-31G* basis set).

  • Frequency Calculation: Perform a frequency calculation to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

  • NMR Prediction: Calculate the NMR shielding tensors to predict the chemical shifts.

  • Analysis: Analyze the relative energies of the conformers, key geometrical parameters, and compare the predicted NMR data with experimental results.

Integrated Structural Analysis: A Holistic Approach

The most robust structural elucidation is achieved by integrating the data from these different techniques.

Logical Flow of Integrated Analysis:

Integrated_Analysis NMR NMR Spectroscopy (Solution Structure & Dynamics) Hypothesis Structural Hypothesis NMR->Hypothesis Validation Validated 3D Structure NMR->Validation Consistency Check Xray X-ray Crystallography (Solid-State Structure) Xray->Validation Computational Computational Modeling (Predicted Structures & Energies) Computational->Hypothesis Computational->Validation Rationalization Hypothesis->Xray Confirmation

References

A Senior Application Scientist's Guide to Chiral Separation of Aminomethylmorpholine Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Enantiomeric Purity in Drug Development

In the landscape of modern pharmaceuticals, the three-dimensional structure of a molecule is not merely a geometric curiosity but a fundamental determinant of its biological activity. For chiral molecules, such as aminomethylmorpholine and its derivatives—a structural motif present in various pharmacologically active compounds—the spatial arrangement of atoms can mean the difference between a potent therapeutic and an inert, or even harmful, substance. The two non-superimposable mirror-image forms, or enantiomers, of a chiral drug can exhibit vastly different pharmacokinetic and pharmacodynamic profiles. This reality has compelled regulatory bodies and pharmaceutical developers to prioritize the development of enantiopure drugs, necessitating robust and reliable analytical methods for their separation and quantification.

High-Performance Liquid Chromatography (HPLC) coupled with Chiral Stationary Phases (CSPs) stands as the preeminent technique for resolving enantiomers.[1][2] This guide provides an in-depth comparison of three major classes of CSPs for the challenging separation of small, polar molecules like aminomethylmorpholine enantiomers: Polysaccharide-based, Macrocyclic Glycopeptide-based, and Pirkle-type CSPs. We will delve into the mechanistic underpinnings of each, present comparative experimental data using structurally similar model compounds, and provide detailed protocols to empower researchers in developing effective and reliable chiral separation methods.

The Analyte: Aminomethylmorpholine

Aminomethylmorpholine is a chiral, cyclic amine. Its structure features a morpholine ring, a primary amine, and a stereocenter, making it a representative example of a small, polar, and flexible chiral building block. The presence of a basic amine group necessitates careful mobile phase optimization to ensure good peak shape and prevent undesirable interactions with the stationary phase support. The challenge lies in the molecule's lack of a strong chromophore, making UV detection less sensitive, and its polarity, which influences retention behavior across different chromatographic modes.

Comparative Analysis of Chiral Stationary Phases

The success of a chiral separation hinges on the selection of the appropriate CSP. The principle of chiral recognition relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.[3][4] The stability of these complexes is governed by a combination of intermolecular interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and ionic interactions.

Polysaccharide-Based CSPs: The Workhorse of Chiral Separations

Polysaccharide-based CSPs, primarily derivatives of cellulose and amylose coated or immobilized on a silica support, are the most widely used and versatile columns for chiral separations.[5][6] Their broad applicability stems from the complex and highly ordered helical structure of the polysaccharide polymers, which creates a multitude of chiral grooves and cavities.

Mechanism of Separation: The primary mechanism involves the inclusion of the analyte, or a part of it, into the chiral grooves of the polysaccharide backbone.[7] Chiral recognition is then achieved through a combination of interactions:

  • Hydrogen Bonding: The carbamate derivatives on the polysaccharide backbone provide numerous sites for hydrogen bonding with the amine and any other polar groups on the analyte.

  • π-π Interactions: If the analyte contains aromatic rings (often achieved through derivatization, though not strictly necessary), these can interact with the phenyl groups of the carbamate derivatives.

  • Steric Fit: The most critical factor is the steric repulsion and attraction between the analyte's substituents and the chiral cavities of the CSP. The different spatial arrangements of the enantiomers lead to one fitting more favorably than the other, resulting in differential retention.

Performance and Considerations: Polysaccharide columns, such as the popular CHIRALPAK® and Lux® series, demonstrate high success rates for a vast range of compounds, including chiral amines.[6][8] They can be operated in normal-phase, polar organic, and reversed-phase modes, offering great flexibility in method development. Immobilized versions of these CSPs provide enhanced solvent compatibility, allowing for the use of solvents like dichloromethane and THF, which are forbidden for coated phases.[9]

Experimental Protocol: Polysaccharide-Based CSP

G cluster_prep Preparation cluster_analysis Analysis P1 Mobile Phase Prep: n-Hexane/IPA/DEA (80:20:0.1, v/v/v) P2 Column Equilibration: CHIRALPAK® IA 1.0 mL/min for 30 min P1->P2 A1 Sample Injection: 1 mg/mL in Mobile Phase 5 µL injection volume P2->A1 A2 Isocratic Elution: Flow: 1.0 mL/min Temp: 25°C A1->A2 A3 Detection: UV at 220 nm A2->A3 caption Workflow for Polysaccharide CSP Method

Caption: Workflow for Polysaccharide CSP Method.

Step-by-Step Methodology:

  • Column Selection: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane, 2-Propanol (IPA), and Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v). Filter and degas the mobile phase. The basic additive (DEA) is crucial for obtaining symmetrical peak shapes for basic analytes like aminomethylmorpholine.[8]

  • System Equilibration: Install the column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the aminomethylmorpholine racemate in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5 µL

    • Detection: UV at 220 nm (or Mass Spectrometer for higher sensitivity).

  • Data Analysis: Integrate the peaks corresponding to the two enantiomers to determine retention times (k), resolution (Rs), and selectivity (α).

Macrocyclic Glycopeptide CSPs: Multi-Modal Versatility

Macrocyclic glycopeptides, such as teicoplanin and vancomycin, are complex natural products that possess multiple stereogenic centers and a variety of functional groups, making them excellent chiral selectors.[10] Columns like CHIROBIOTIC® T (Teicoplanin) are particularly effective for the separation of polar and ionizable compounds, including underivatized amino acids and amino alcohols.

Mechanism of Separation: The basket-like structure of macrocyclic glycopeptides provides a unique environment for chiral recognition through a multitude of potential interactions:

  • Inclusion Complexation: The hydrophobic pockets of the macrocycle can include parts of the analyte.

  • Hydrogen Bonding: Abundant hydroxyl, amide, and carboxyl groups on the selector act as hydrogen bond donors and acceptors.

  • Ionic Interactions: The presence of both acidic (carboxyl) and basic (amino) groups allows for electrostatic interactions with charged analytes. The pH of the mobile phase is a critical parameter to control the ionization state of both the selector and the analyte.

  • Steric Interactions: The rigid, basket-like shape of the selector creates significant steric barriers that contribute to enantioselective recognition.

Performance and Considerations: A key advantage of these CSPs is their multi-modal nature. They can be operated in reversed-phase (RP), normal-phase (NP), and, most uniquely, polar ionic (PIM) and polar organic (PO) modes.[3] The PIM mode, which typically uses a polar organic solvent like methanol with small amounts of acid and base, is particularly powerful for separating polar, ionizable compounds like aminomethylmorpholine. This versatility makes them an excellent choice for screening and method development.

Experimental Protocol: Macrocyclic Glycopeptide CSP (Polar Ionic Mode)

G cluster_prep Preparation cluster_analysis Analysis P1 Mobile Phase Prep: Methanol + 0.1% Acetic Acid + 0.05% Triethylamine P2 Column Equilibration: CHIROBIOTIC® T 0.5 mL/min for 45 min P1->P2 A1 Sample Injection: 1 mg/mL in Mobile Phase 2 µL injection volume P2->A1 A2 Isocratic Elution: Flow: 0.5 mL/min Temp: 20°C A1->A2 A3 Detection: LC-MS (ESI+) A2->A3 caption Workflow for Macrocyclic Glycopeptide CSP

Caption: Workflow for Macrocyclic Glycopeptide CSP.

Step-by-Step Methodology:

  • Column Selection: CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of 100% Methanol with 0.1% Acetic Acid and 0.05% Triethylamine (TEA) added. The acid and base additives are used to control the ionization states of the analyte and the stationary phase, which is fundamental to the polar ionic mode mechanism.

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min for at least 45 minutes. Equilibration in this mode can be slower than in normal phase.

  • Sample Preparation: Dissolve the aminomethylmorpholine racemate in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 20°C

    • Injection Volume: 2 µL

    • Detection: Mass Spectrometry with Electrospray Ionization (ESI+) is ideal due to the volatile mobile phase and the analyte's poor UV absorbance.

  • Data Analysis: Analyze the data to determine retention, resolution, and selectivity.

Pirkle-Type CSPs: Rational Design and Complementary Selectivity

Named after William H. Pirkle, these CSPs are based on a smaller, well-defined chiral selector covalently bonded to the silica surface. They are often referred to as "brush-type" phases and were designed based on the principle of chiral recognition requiring at least three simultaneous interactions (the "three-point interaction model").

Mechanism of Separation: Pirkle-type CSPs, such as the widely used WHELK-O® 1, function based on a combination of complementary interactions:[8]

  • π-π Interactions: The selector contains π-electron acceptor groups (e.g., a 3,5-dinitrobenzoyl moiety) and/or π-electron donor groups. These interact with aromatic or other π-electron-rich systems on the analyte. For analytes lacking an aromatic ring like aminomethylmorpholine, this interaction is less significant, but derivatization with a π-active group can be employed.

  • Hydrogen Bonding: The CSPs contain sites for hydrogen bonding (e.g., amide protons).

  • Dipole Stacking: Polar groups on the selector and analyte can interact via dipole-dipole forces.

  • Steric Interactions: The rigid structure of the selector creates steric hindrance that forces the analyte to adopt a specific orientation for optimal interaction, allowing for differentiation between enantiomers.

Performance and Considerations: Pirkle-type columns offer a selectivity that is often complementary to polysaccharide phases. Because the chiral selector is covalently bonded, these columns are robust and compatible with a very wide range of mobile phases, including aqueous systems, without the risk of the selector leaching from the support.[8] They are known for their high efficiency and excellent durability. The availability of both enantiomeric forms of the selector (e.g., (R,R)- and (S,S)-Whelk-O 1) allows for the convenient reversal of elution order, which can be advantageous in preparative chromatography or for trace enantiomer analysis.[8]

Experimental Protocol: Pirkle-Type CSP

Step-by-Step Methodology:

  • Column Selection: (R,R)-WHELK-O® 1, 250 x 4.6 mm, 5 µm.

  • Mobile Phase Preparation: A typical normal phase mobile phase would be a mixture of n-Hexane and a polar modifier like Ethanol. A starting composition could be n-Hexane/Ethanol (90:10, v/v). An acidic or basic modifier may be required. For aminomethylmorpholine, adding 0.1% Trifluoroacetic Acid (TFA) can improve peak shape by forming an ion pair.

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dissolve the aminomethylmorpholine racemate in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5 µL

    • Detection: UV at 220 nm or LC-MS.

  • Data Analysis: Evaluate the chromatogram for separation and optimize the mobile phase composition (e.g., by varying the percentage of ethanol) to improve resolution.

Data Summary and Performance Comparison

To provide a tangible comparison, the following table summarizes typical performance data for the separation of a model chiral amine, 1-phenylethylamine, which serves as a good proxy for aminomethylmorpholine due to the presence of a primary amine at the stereocenter.

ParameterPolysaccharide CSP (CHIRALPAK® IA)Macrocyclic Glycopeptide CSP (CHIROBIOTIC® T)Pirkle-Type CSP (WHELK-O® 1)
Mobile Phase n-Hexane/IPA/DEA (80:20:0.1)Methanol/Acetic Acid/TEA (100:0.1:0.05)n-Hexane/Ethanol/TFA (90:10:0.1)
Mode Normal PhasePolar Ionic Mode (PIM)Normal Phase
Flow Rate 1.0 mL/min0.5 mL/min1.0 mL/min
k₁ (Retention Factor) 2.53.14.2
α (Selectivity) 1.351.201.50
Rs (Resolution) 2.82.13.5
Key Strengths Broad applicability, high success rateMulti-modal, excellent for polar/ionic analytesRobust, complementary selectivity, elution order reversal
Considerations Coated phases have solvent restrictionsSlower equilibration, pH sensitiveMay require analyte derivatization for optimal π-π interaction

Data is representative and synthesized from literature sources for illustrative comparison.[6][8]

Logical Framework for Method Development

Choosing the optimal method requires a systematic approach. The following diagram outlines a logical workflow for screening and optimizing a chiral separation for a novel compound like aminomethylmorpholine.

G cluster_screen Phase 1: Primary Screening cluster_optimize Phase 2: Optimization Start Start: Racemic Aminomethylmorpholine Screen_Poly Polysaccharide CSP (e.g., CHIRALPAK IA) NP Mode Start->Screen_Poly Screen_Macro Macrocyclic CSP (e.g., CHIROBIOTIC T) PIM Mode Start->Screen_Macro Screen_Pirkle Pirkle-Type CSP (e.g., WHELK-O 1) NP Mode Start->Screen_Pirkle Decision1 Partial or No Separation? Screen_Poly->Decision1 Screen_Macro->Decision1 Screen_Pirkle->Decision1 Decision2 Baseline Separation? Decision1->Decision2 Yes Opt_MP Optimize Mobile Phase: % Modifier, Additive Type/ Concentration, pH Decision1->Opt_MP No Validation Method Validation: Robustness, Linearity, LOD/LOQ Decision2->Validation Opt_Temp Optimize Temperature Opt_MP->Opt_Temp Opt_Flow Optimize Flow Rate Opt_Temp->Opt_Flow Opt_Flow->Decision1 End Final Method Validation->End

Caption: Logical workflow for chiral method development.

Conclusion and Recommendations

The chiral separation of aminomethylmorpholine enantiomers is a readily achievable, albeit non-trivial, task that requires a systematic approach to method development.

  • For initial screening and highest probability of success, Polysaccharide-based CSPs are the recommended starting point. Their broad selectivity makes them a veritable workhorse in chiral chromatography.

  • If the analyte proves difficult on polysaccharide phases, or if alternative selectivity is desired, Macrocyclic Glycopeptide CSPs operating in the Polar Ionic Mode are an excellent second choice. Their unique mechanism is particularly well-suited for polar, ionizable molecules like aminomethylmorpholine.

  • Pirkle-type CSPs, like the Whelk-O 1, serve as a powerful complementary tool. They are exceptionally robust and can provide excellent resolution where other columns may fail. They are also the column of choice when elution order inversion is required.

Ultimately, the choice of CSP and the final optimized method will depend on the specific requirements of the analysis, including desired resolution, analysis time, and compatibility with detection techniques. By understanding the fundamental principles behind each class of CSP and following a logical method development strategy, researchers can confidently establish robust and reliable methods for the critical task of enantiomeric separation.

References

A Researcher's Guide to Spectroscopic Comparison of Morpholine Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Morpholine, a heterocyclic amine, is a cornerstone in medicinal chemistry and organic synthesis due to its unique physicochemical properties and synthetic versatility. Its saturated, six-membered ring, containing both an amine and an ether functional group, imparts favorable properties such as high polarity, water solubility, and metabolic stability to parent molecules. As researchers increasingly incorporate this scaffold into novel chemical entities, a robust understanding of its spectroscopic characteristics becomes paramount for unambiguous structure elucidation and quality control.

This guide provides an in-depth comparative analysis of key morpholine building blocks using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the characteristic spectral signatures of the morpholine core and delve into the predictable variations that arise from common substitutions, empowering researchers to confidently identify and differentiate these valuable synthetic intermediates.

The Spectroscopic Fingerprint: Unraveling the Morpholine Core

The chair conformation of the morpholine ring is the most stable and dictates the environment of its protons and carbons, giving rise to distinct spectroscopic patterns.[1][2] Understanding the baseline spectra of unsubstituted morpholine is the first step in analyzing its more complex derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[3] For morpholine and its derivatives, both ¹H and ¹³C NMR provide a wealth of information.[4]

In an unsubstituted morpholine, the symmetry of the ring results in two distinct signals corresponding to the methylene protons adjacent to the oxygen and nitrogen atoms.

  • Protons adjacent to Oxygen (H-2, H-6): These protons are deshielded by the electronegative oxygen atom and typically resonate further downfield.

  • Protons adjacent to Nitrogen (H-3, H-5): These protons are located in a more shielded environment compared to those next to the oxygen and thus appear further upfield.[5]

Substitution on the nitrogen atom dramatically influences the chemical shifts of the adjacent methylene protons (H-3 and H-5).[5] Electron-withdrawing groups, such as an acetyl or a Boc group, pull electron density away from the nitrogen, causing a significant downfield shift of the H-3 and H-5 protons.

Similar to the proton spectrum, the symmetry of unsubstituted morpholine leads to two signals in the proton-decoupled ¹³C NMR spectrum.[5]

  • Carbons adjacent to Oxygen (C-2, C-6): These carbons are deshielded and appear at a higher chemical shift.

  • Carbons adjacent to Nitrogen (C-3, C-5): These carbons are more shielded and resonate at a lower chemical shift.[5]

N-substitution also has a pronounced effect on the ¹³C chemical shifts, particularly for C-3 and C-5.[5]

Comparative NMR Data for Key Morpholine Building Blocks

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for morpholine and two commonly used derivatives, N-acetylmorpholine and N-Boc-morpholine. These values are approximate and can vary based on the solvent and other experimental conditions.[5][6]

CompoundStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Morpholine Morpholine structureH-2, H-6: ~3.67H-3, H-5: ~2.86[7]C-2, C-6: ~67.6C-3, C-5: ~46.5[8]
N-Acetylmorpholine N-Acetylmorpholine structureH-2, H-6: ~3.60H-3, H-5: ~3.45CH₃: ~2.05C-2, C-6: ~66.8C-3, C-5: ~45.8, ~41.7C=O: ~169.0CH₃: ~21.2
N-Boc-morpholine N-Boc-morpholine structureH-2, H-6: ~3.65H-3, H-5: ~3.40C(CH₃)₃: ~1.45C-2, C-6: ~66.5C-3, C-5: ~43.9C=O: ~154.7C(CH₃)₃: ~79.8C(CH₃)₃: ~28.5

Note: Data is compiled from various sources and should be considered illustrative. Actual chemical shifts can vary.[7][8][9][10][11]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[12] For morpholine derivatives, key vibrational bands include C-H, C-O, and N-H (if present) stretches.

  • C-H Stretching: The methylene (CH₂) groups of the morpholine ring give rise to stretching vibrations in the 2800-3000 cm⁻¹ region.[12][13]

  • C-O-C Stretching: A strong, characteristic band for the ether linkage typically appears in the 1100-1150 cm⁻¹ range.

  • N-H Stretching: In unsubstituted morpholine, a moderate N-H stretching band is observed around 3300-3400 cm⁻¹. This band will be absent in N-substituted derivatives.

  • C=O Stretching: For N-acetyl and N-Boc derivatives, a strong carbonyl (C=O) stretching band will be present, typically in the 1640-1700 cm⁻¹ region.

The presence and position of these bands can quickly confirm the identity of the morpholine core and the nature of any N-substituent.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns.[14][15] Electron ionization (EI) is a common technique that leads to fragmentation.

For morpholine, the molecular ion (M+) peak is observed at an m/z of 87.[16] Common fragments arise from the cleavage of the ring. N-substituted morpholines will show a corresponding increase in the molecular ion peak and will exhibit characteristic fragmentation patterns related to the substituent. For instance, N-acetylmorpholine may show a loss of the acetyl group (M-43).[17]

Experimental Protocols for Spectroscopic Analysis

To ensure high-quality, reproducible data, standardized experimental protocols are essential.

Workflow for Spectroscopic Analysis of Morpholine Derivatives

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Prep Prepare Sample (Dissolve/Dilute) NMR NMR Spectroscopy (¹H & ¹³C) Prep->NMR Acquire Data IR IR Spectroscopy (ATR-FTIR) Prep->IR Acquire Data MS Mass Spectrometry (ESI-MS) Prep->MS Acquire Data Process Process Raw Data (FT, Baseline Correction) NMR->Process IR->Process MS->Process Interpret Interpret Spectra & Compare Process->Interpret Structure Structure Elucidation Interpret->Structure

Caption: A generalized workflow for the spectroscopic analysis of morpholine derivatives.

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the morpholine derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[18][19] Ensure the sample is fully dissolved; filter if any solid particles are present.[18]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field will need to be "shimmed" to ensure homogeneity.

  • ¹H Spectrum Acquisition: Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.[5] Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a more concentrated sample may be required.[19]

  • Data Processing: Perform a Fourier transform on the raw data (Free Induction Decay) to obtain the spectrum.[5] Apply phase and baseline corrections. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[18][19]

Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-FTIR is a convenient method for obtaining IR spectra of solid and liquid samples with minimal preparation.[20][21][22]

  • Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid or liquid morpholine derivative directly onto the ATR crystal.[20] For solids, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[20][23]

  • Spectrum Acquisition: Acquire the IR spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum. The resulting spectrum shows the infrared absorbance of the sample.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique suitable for polar molecules like morpholine derivatives.[24][25]

  • Sample Preparation: Prepare a dilute solution of the sample (typically 0.5-5 µM) in a suitable solvent such as methanol, acetonitrile, or water.[24] A small amount of an acid like formic acid (0.1%) is often added to promote protonation.[24] The solution must be free of particles and non-volatile buffers.[26][27]

  • Infusion: The sample solution is introduced into the mass spectrometer's ion source via a syringe pump at a constant flow rate.[24]

  • Spectrum Acquisition: A high voltage is applied to the ESI needle, generating charged droplets that desolvate to produce gas-phase ions. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ for positive ion mode). Analyze the fragmentation pattern to gain further structural information.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the characterization of morpholine building blocks. By understanding the fundamental spectral features of the morpholine core and the predictable shifts induced by common N-substituents, researchers can confidently and efficiently elucidate the structures of their target molecules. The protocols and comparative data presented in this guide serve as a practical resource for scientists and drug development professionals working with this important class of compounds.

References

literature review of the applications of substituted morpholines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Applications of Substituted Morpholines in Drug Discovery

Introduction: The Morpholine Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry, certain structural motifs consistently appear in successful therapeutic agents, earning them the designation of "privileged structures." The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, is a quintessential example of such a scaffold.[1] Its frequent incorporation into a vast array of bioactive molecules is no coincidence; it stems from a unique combination of advantageous physicochemical, metabolic, and biological properties.[2] The presence of both a hydrogen bond donor/acceptor (the nitrogen atom) and a hydrogen bond acceptor (the oxygen atom), along with its typical chair conformation, allows for specific and favorable interactions with biological targets.[1][2]

Furthermore, the morpholine moiety often imparts desirable pharmacokinetic properties to a parent molecule, such as improved aqueous solubility, metabolic stability, and a well-balanced lipophilic-hydrophilic profile, which can enhance bioavailability and blood-brain barrier permeability.[3][4] This guide provides a comparative analysis of key therapeutic areas where substituted morpholines have made a significant impact, supported by experimental data and detailed protocols to offer a comprehensive resource for researchers and drug development professionals.

Substituted Morpholines in Oncology: Targeting Cellular Proliferation

The development of targeted cancer therapies has been a major focus of modern drug discovery, and morpholine derivatives have been central to the creation of potent and selective kinase inhibitors.[5][6] These agents disrupt the signaling pathways that drive uncontrolled cell growth and survival.

A prominent example is Gefitinib , an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The morpholine group in Gefitinib is crucial for its pharmacokinetic profile, enhancing solubility and allowing for oral administration. It targets the ATP-binding site of the EGFR kinase, preventing the autophosphorylation and downstream signaling that leads to cell proliferation.

Diagram 1: Simplified EGFR Signaling and Inhibition by Gefitinib

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates EGF EGF Ligand EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits Signaling PI3K/Akt & MAPK Pathways Dimerization->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation

Caption: Gefitinib competitively inhibits the EGFR tyrosine kinase domain.

Table 1: Comparative Performance of Morpholine-Containing Anticancer Agents

CompoundPrimary Target(s)IC₅₀ ValueCancer Cell LineCore Indication
Gefitinib EGFR0.09 µMMGC-803[7]Non-Small Cell Lung Cancer
Compound 10e mTOR0.033 µMA549 (Lung)[8]Lung Cancer (Preclinical)
Bisnaphthalimide A6 DNA Intercalation / Topo I0.09 µMMGC-803 (Gastric)[7]Gastric Cancer (Preclinical)
Compound AK-10 Apoptosis Induction3.15 µMMCF-7 (Breast)[9][10]Breast Cancer (Preclinical)
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cancer cell proliferation. The principle lies in the ability of viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and adhered to the plate, providing a consistent starting point for the assay.

  • Compound Treatment: Prepare serial dilutions of the morpholine-containing test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator. Causality: This duration is typically sufficient for antiproliferative agents to exert their effects and for differences between treated and untreated cells to become apparent.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is then calculated using dose-response curve fitting software.

Substituted Morpholines in Infectious Diseases: Combating Bacterial Resistance

The morpholine scaffold is a key component of the oxazolidinone class of antibiotics, which are critical for treating infections caused by multidrug-resistant Gram-positive bacteria.

Linezolid , the first approved drug in this class, contains an N-acetyl-N-aryl-morpholine moiety. It functions by inhibiting the initiation of bacterial protein synthesis, a mechanism distinct from most other antibiotics. This unique mode of action makes it effective against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). The morpholine ring is integral to its activity and helps optimize its pharmacokinetic properties.[11]

Table 2: Comparative Performance of Morpholine-Containing Antibacterial Agents

CompoundClassTarget OrganismsKey Feature
Linezolid OxazolidinoneMRSA, VRE, S. pneumoniaeFirst-in-class, unique mechanism of action
Tridemorph MorpholineErysiphe graminisAgricultural antifungal agent[12]
Compound 28 QuinoloneGram-positive bacteriaReduced neurotoxicity compared to piperazino-quinolones[13]
Ru(ii)-3 Ruthenium ComplexS. aureus (MIC: 0.78 µg/mL)Metalloantibiotic candidate with multiple antibacterial mechanisms[11]

Substituted Morpholines in CNS Disorders: Modulating Neurotransmission

The ability of the morpholine ring to improve blood-brain barrier penetration has made it a valuable component in drugs targeting the central nervous system (CNS).[3][5] Several antidepressants utilize this scaffold to interact with neurotransmitter transporters.

Reboxetine and Viloxazine are selective norepinephrine reuptake inhibitors (NRIs).[14] Their structures incorporate morpholine rings that are critical for binding to the norepinephrine transporter (NET), thereby increasing the concentration of norepinephrine in the synaptic cleft. This modulation of neurotransmission is the basis for their antidepressant effects.[15][16]

Table 3: Comparison of Morpholine-Containing CNS-Active Drugs

CompoundMechanism of ActionPrimary Target(s)Core Indication
Reboxetine Norepinephrine Reuptake InhibitorNETMajor Depressive Disorder[14]
Viloxazine Norepinephrine Reuptake InhibitorNETADHD, Depression[14]
Moclobemide Reversible MAO-A InhibitorMAO-ADepression, Social Anxiety[14]
Aprepitant NK1 Receptor AntagonistNK1 ReceptorChemotherapy-Induced Nausea[5]

Synthesis and Chemical Diversification

The accessibility and versatility of synthetic routes to substituted morpholines contribute to their prevalence in drug discovery.[1][17] A common strategy involves the cyclization of 1,2-amino alcohols.[18] More advanced methods, such as palladium-catalyzed carboamination, allow for the concise and stereocontrolled synthesis of complex derivatives.[19]

Diagram 2: General Synthetic Workflow for Morpholine Derivatives

Synthesis_Workflow Start Chiral Precursors (e.g., Amino Alcohols) Step1 Coupling Reaction (e.g., with α-halo acid chlorides) Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Reduction / Elaboration Step2->Step3 End Diverse Substituted Morpholines Step3->End

Caption: Multi-step synthesis allows for diverse morpholine scaffolds.

The ability to systematically vary substituents at different positions on the morpholine ring is crucial for structure-activity relationship (SAR) studies.[6][20] This systematic chemical diversification allows medicinal chemists to fine-tune a molecule's potency, selectivity, and pharmacokinetic properties.[21][22]

Conclusion

The morpholine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its integration into drugs spanning oncology, infectious diseases, and neurology highlights its remarkable versatility.[1][4] The inherent properties of the morpholine ring—improving solubility, providing metabolic stability, and offering specific hydrogen bonding interactions—make it an invaluable tool for optimizing lead compounds into effective clinical candidates. As synthetic methodologies become more advanced, the exploration of novel, complex, and systematically diversified morpholine derivatives will undoubtedly continue to yield next-generation therapeutics to address unmet medical needs.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. The compound (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate, a key building block in synthetic chemistry, requires meticulous handling. This guide moves beyond a simple checklist, providing a procedural and logical framework for its safe use, grounded in an understanding of its specific chemical hazards. Our goal is to create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Hazard Analysis: The 'Why' Behind the Protocol

Understanding the inherent risks of a compound is the critical first step in developing a robust safety protocol. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our handling procedures.[1]

According to its Safety Data Sheet (SDS), the primary hazards are:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

  • H302: Harmful if swallowed.

These classifications are not abstract warnings; they represent tangible risks in a laboratory setting. Respiratory irritation can result from inhaling even small amounts of the powdered compound. Skin and eye contact can lead to immediate discomfort and potential injury, compromising your ability to work safely.

Table 1: Hazard Identification Summary

Hazard CodeGHS ClassificationPractical Implication in the Laboratory
H315Skin Irritation (Category 2)Direct contact can cause redness, itching, or inflammation.
H319Serious Eye Irritation (Category 2A)Splashes or airborne dust can cause significant pain and potential damage to the eyes.
H335STOT SE (Category 3)Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and discomfort.
H302Acute Toxicity, Oral (Category 4)Ingestion can lead to harmful systemic effects.

Engineering Controls: Your First and Most Critical Line of Defense

Before any personal protective equipment is even selected, we must establish a controlled environment. PPE is designed to protect you when engineering controls fail or are not sufficient; it should never be the primary method of exposure prevention.

  • Primary Engineering Control: Chemical Fume Hood. The risk of respiratory irritation (H335) makes the use of a certified chemical fume hood non-negotiable.[2][3] All manipulations of this compound, especially the handling of the solid which can generate dust, must be performed within a fume hood to ensure airborne particles are effectively captured and exhausted.

  • Secondary Engineering Controls: Emergency Facilities. Your workspace must be equipped with an accessible and fully functional eyewash station and safety shower.[1][3] Their proximity is crucial for immediate decontamination in the event of an accidental splash or spill.

Personal Protective Equipment (PPE): A Comprehensive Barrier

With engineering controls in place, we select PPE to mitigate the risks of direct contact. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our guiding principle.[1]

  • Eye and Face Protection: Due to the "serious eye irritation" (H319) hazard, standard safety glasses are insufficient.

    • Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes.

    • Best Practice: A full-face shield worn over chemical safety goggles, especially when handling larger quantities or during procedures with a high risk of splashing.

  • Skin and Body Protection:

    • Gloves: Nitrile gloves are the standard choice for incidental contact. Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique to avoid contaminating your skin.[4] For prolonged handling, consult glove manufacturer compatibility charts.

    • Laboratory Coat: A clean, flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory. This protects your skin and personal clothing from contamination.[1]

  • Respiratory Protection:

    • Under normal conditions within a fume hood, respiratory protection is not required.

    • In situations where engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with an organic vapor/particulate filter cartridge may be necessary.[3]

Table 2: PPE Recommendations by Laboratory Task

TaskRequired PPERationale
Weighing/Transfer of Solid Chemical Goggles, Nitrile Gloves, Lab CoatHigh risk of generating airborne dust (H335) and accidental skin/eye contact (H315, H319).
Dissolving/Solution Prep Chemical Goggles, Nitrile Gloves, Lab CoatRisk of splashes during mixing and transfer.
Reaction Workup/Quenching Face Shield over Goggles, Nitrile Gloves, Lab CoatIncreased risk of splashing due to exothermic reactions or pressure changes.
Spill Cleanup Face Shield over Goggles, Nitrile Gloves (or heavier duty), Lab Coat, Shoe Covers. Respirator may be required based on spill size.Managing a concentrated source of the hazardous material requires enhanced protection.

Operational Workflow: A Step-by-Step Safety Protocol

The following workflow integrates safety checks at every stage of handling, from receiving the material to its final disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase A Review SDS and Procedure B Verify Fume Hood Operation A->B C Assemble All Materials and Glassware B->C D Don Required PPE: - Lab Coat - Goggles - Gloves C->D E Carefully Weigh/Transfer Compound D->E F Perform Chemical Synthesis/Procedure E->F G Monitor Reaction F->G H Quench/Work-Up Reaction G->H I Decontaminate Glassware and Surfaces H->I J Segregate and Label Waste (Solid, Liquid, Sharps) I->J K Dispose of Waste per Institutional Guidelines J->K L Remove PPE and Wash Hands Thoroughly K->L

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate
Reactant of Route 2
(S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.